2-Hydroxyhept-4-oxybenzophenone chemical properties
This technical guide provides an in-depth analysis of 2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4), a lipophilic UV absorber belonging to the benzophenone class. Technical Monograph: 2-Hydroxy-4-(heptyloxy)benzoph...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4), a lipophilic UV absorber belonging to the benzophenone class.
Synonyms: 2-Hydroxyhept-4-oxybenzophenone; methanone; Benzophenone-Heptyl (Informal).
CAS Registry Number: 3550-43-4[1][2][3]
Executive Summary
2-Hydroxy-4-(heptyloxy)benzophenone is a Type I UV absorber that functions via Excited State Intramolecular Proton Transfer (ESIPT) . Distinguished by its C7-heptyl ether chain, this molecule offers a specific balance between the high crystallinity of lower homologs (e.g., methoxy/Benzophenone-3) and the extreme lipophilicity of higher homologs (e.g., dodecyloxy/Benzophenone-12). Its primary utility lies in stabilizing polymers and cosmetic formulations against photo-oxidative degradation by dissipating absorbed UV energy as non-destructive heat.
Molecular Architecture & Physicochemical Profile
The molecule consists of a benzophenone core substituted at the ortho position with a hydroxyl group and at the para position with a heptyloxy chain.
The Ortho-Hydroxyl Group: Critical for functionality. It forms an intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-six-membered ring that facilitates the ESIPT mechanism.
The Para-Heptyloxy Chain: Provides steric bulk and lipophilicity (LogP ~6.3), ensuring compatibility with non-polar matrices (polyolefins, oil phases) and preventing migration/leaching.
Table 1: Physicochemical Properties
Property
Value
Note
Molecular Formula
C₂₀H₂₄O₃
Molecular Weight
312.40 g/mol
Physical State
Viscous Liquid / Low-Melting Solid
Dependent on purity/polymorph
Boiling Point
445.5°C
@ 760 mmHg (Predicted)
Flash Point
152.9°C
Density
1.08 g/cm³
LogP (Octanol/Water)
~6.3
Highly Lipophilic
pKa (Hydroxyl)
~7.5 - 8.0
Weakly acidic due to H-bonding
UV Maxima
~285 nm, ~325 nm
UVB and UVA II regions
Synthesis & Manufacturing Protocol
The industrial synthesis follows a two-step Friedel-Crafts / Williamson Ether synthesis pathway. This protocol ensures regioselectivity for the 4-position due to the steric hindrance and electronic protection of the 2-hydroxyl group involved in hydrogen bonding.
Mechanism: The 4-OH is more acidic and sterically accessible than the 2-OH (which is H-bonded to the carbonyl). This allows selective alkylation at the 4-position.
Purification: Recrystallization from Methanol/Ethanol.
Diagram 1: Synthesis Pathway
Caption: Selective synthesis route targeting the 4-hydroxyl position while preserving the 2-hydroxyl photostabilizing moiety.
Mechanism of Action: Photostability
The efficacy of 2-Hydroxy-4-(heptyloxy)benzophenone relies on the ESIPT cycle . Upon UV irradiation, the molecule undergoes a reversible proton transfer, converting photon energy into harmless thermal energy.
Ground State (
Enol): Intramolecular H-bond exists between 2-OH and C=O.
Excitation (
Enol):* UV absorption promotes electron to excited state; acidity of -OH increases, basicity of C=O increases.
Proton Transfer: Proton moves from O to O, forming the Excited Keto (
Keto)* tautomer.
Relaxation: The Keto* species relaxes to the Ground State Keto (
Keto) via radiationless decay (releasing heat).
Restoration: The unstable Ground Keto tautomer rapidly reverts to the stable Enol form, ready to absorb another photon.
Diagram 2: ESIPT Cycle
Caption: The ESIPT cycle converts UV radiation into heat without degrading the chemical structure.
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
Mobile Phase: Isocratic Acetonitrile (90%) / Water (10%) with 0.1% Formic Acid. The high organic content is required due to the heptyl chain's lipophilicity.
Detection: UV @ 290 nm.
Expected Retention: Late-eluting peak relative to Benzophenone-3 due to increased hydrophobicity.
Nuclear Magnetic Resonance (NMR)
Solvent:
(Deuterated Chloroform).
Key Signals (
):
~12.5 ppm (s, 1H): Chelated phenolic OH (disappears with shake).
~4.0 ppm (t, 2H): protons of the heptyl ether.
~0.9 ppm (t, 3H): Terminal methyl of heptyl chain.
6.4 - 7.8 ppm (m, 8H): Aromatic protons.
Applications & Safety
Industrial Applications
Polymer Stabilization: Used in polyolefins (PE, PP) and PVC to prevent yellowing and brittleness. The heptyl chain improves compatibility with the polymer matrix compared to methyl derivatives.
Cosmetics: Acts as a broadband UV filter.
Toxicology & Safety Note
Researchers must note that benzophenone derivatives, including this heptyl analog, are under scrutiny for potential endocrine disruption .[1]
Hazard: Suspected interference with estrogen receptors (ER).
Handling: Use standard PPE (gloves, goggles). Avoid aerosolization.
Status: While effective, formulation scientists often pair it with triplet-state quenchers (e.g., Octocrylene) to minimize any residual photoreactivity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77090, 2-Hydroxyhept-4-oxybenzophenone. Retrieved from [Link]
LookChem. Product Information: 2-hydroxyhept-4-oxybenzophenone (CAS 3550-43-4).[2] Retrieved from [Link]
Google Patents.Hydroxybenzophenones and their use in polymers (General Class Reference).
Technical Guide: Regioselective Synthesis of (4-Heptoxy-2-hydroxyphenyl)-phenylmethanone
Executive Summary (4-Heptoxy-2-hydroxyphenyl)-phenylmethanone (also known as 2-hydroxy-4-n-heptyloxybenzophenone) belongs to the class of 2-hydroxybenzophenones, widely utilized as UV stabilizers and photoprotective agen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Heptoxy-2-hydroxyphenyl)-phenylmethanone (also known as 2-hydroxy-4-n-heptyloxybenzophenone) belongs to the class of 2-hydroxybenzophenones, widely utilized as UV stabilizers and photoprotective agents in polymers and topical formulations. Its efficacy stems from the ability to dissipate absorbed UV energy via rapid excited-state intramolecular proton transfer (ESIPT), a mechanism facilitated by an intramolecular hydrogen bond.
This guide details the regioselective synthesis of the target molecule from 2,4-dihydroxybenzophenone. The core technical challenge is achieving exclusive
-alkylation at the 4-position while preserving the 2-hydroxyl group. This selectivity is inherent to the substrate's electronic structure but requires precise control of base strength and solvent polarity to maximize yield and minimize bis-alkylation.
Common Name: 2-Hydroxy-4-heptyloxybenzophenone[1][2]
Molecular Formula:
Key Structural Feature: Intramolecular Hydrogen Bond (IMHB) between
-OH and the carbonyl oxygen.
Retrosynthesis
The most efficient route utilizes a Williamson Ether Synthesis starting from 2,4-dihydroxybenzophenone (Benzophenone-1). The synthesis relies on the differential acidity of the two phenolic hydroxyl groups.
Figure 1: Retrosynthetic breakdown utilizing the stability of the benzophenone core.
Core Mechanism: The "Chelo-Effect"
The success of this synthesis rests on the Chelo-effect (Chelation effect).
2-Position (Ortho): The hydroxyl group at the 2-position forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its
(making it less acidic) and reducing the nucleophilicity of the corresponding phenolate.
4-Position (Para): The hydroxyl group at the 4-position is sterically unhindered and electronically exposed. It is readily deprotonated by weak bases (e.g.,
), acting as the primary nucleophile.
Mechanistic Pathway:
Figure 2: Reaction pathway highlighting the regioselective activation of the 4-hydroxyl group.
Detailed Experimental Protocol
Reagents & Materials
Reagent
MW ( g/mol )
Equiv.
Role
2,4-Dihydroxybenzophenone
214.22
1.0
Substrate
1-Bromoheptane
179.10
1.1
Electrophile
Potassium Carbonate ()
138.21
1.5
Base
Potassium Iodide (KI)
166.00
0.1
Catalyst (Finkelstein)
Acetone
Solvent
N/A
Reaction Medium
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charge the flask with 2,4-Dihydroxybenzophenone (21.4 g, 100 mmol) and Acetone (150 mL). Stir until fully dissolved.
Add anhydrous Potassium Carbonate (20.7 g, 150 mmol). The mixture will turn yellow/orange as the phenolate forms.
Add Potassium Iodide (1.6 g, 10 mmol). Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.
6.4–6.5 ppm (2H, m): Protons at C-3 and C-5 (shielded by alkoxy group).
4.0 ppm (2H, t): protons of the heptyl chain.
0.9–1.8 ppm (m): Remaining alkyl chain protons.
IR Spectroscopy:
~1625–1630
: Carbonyl () stretch. Note the lower frequency compared to standard ketones (~1715 ) due to the intramolecular hydrogen bond.
~3200–3500
: Weak/Broad OH stretch (often obscured by CH stretches due to chelation).
References
Preparation of 2-hydroxy-4-alkoxybenzophenones. U.S. Patent 2,861,053. American Cyanamid Co. (1958).
Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.Tetrahedron Letters, 2022.
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.Acta Chimica Asiana, 2025. Recent study on benzophenone synthesis and UV absorption properties.
Synthesis of 2-hydroxy-4-octyloxy-benzophenone.PrepChem. Detailed lab-scale protocol for the C8 homolog, directly applicable to the C7 heptyl variant.
The following technical guide details the chemical profile, mechanism of action, synthesis, and application of 2-Hydroxyhept-4-oxybenzophenone (CAS 3550-43-4). A Functional Excipient & Photostabilizer for Pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, mechanism of action, synthesis, and application of 2-Hydroxyhept-4-oxybenzophenone (CAS 3550-43-4).
A Functional Excipient & Photostabilizer for Pharmaceutical Formulations
Executive Summary
2-Hydroxyhept-4-oxybenzophenone (also known as 2-Hydroxy-4-(heptyloxy)benzophenone) is a lipophilic benzophenone derivative utilized primarily as a broad-spectrum ultraviolet (UV) absorber.[1] In the context of drug development and material science, it serves as a critical photostabilizer , protecting photosensitive active pharmaceutical ingredients (APIs) and polymeric matrices from actinic degradation. Its mechanism relies on Excited State Intramolecular Proton Transfer (ESIPT) , allowing it to dissipate high-energy UV radiation as harmless thermal energy.
Chemical Identity & Physicochemical Profile
This compound belongs to the class of 2-hydroxybenzophenones , characterized by a phenolic hydroxyl group ortho to the carbonyl functionality. This structural arrangement is non-negotiable for its photoprotective efficacy.
Highly soluble in organic solvents (Acetone, Ethyl Acetate, Benzene); Insoluble in water
Melting Point
~40–45 °C (Estimated based on C8 homolog Octabenzone)
Absorption Max (λmax)
~280–290 nm (UV-B) and ~325 nm (UV-A)
Structural Significance
The C7 (heptyl) alkyl chain imparts significant lipophilicity (high LogP), making this analog particularly suitable for:
Oil-based formulations: Sunscreens, topical ointments, and lipid-based drug delivery systems.
Polymer matrices: Preventing migration/leaching in plastic packaging for pharmaceuticals.
Mechanism of Action: The ESIPT Cycle
The efficacy of CAS 3550-43-4 as a photostabilizer is not due to simple "blocking" but rather a catalytic cycle of energy conversion.
The Keto-Enol Tautomerism
Ground State (Enol Form): An intramolecular hydrogen bond exists between the 2-hydroxyl group and the carbonyl oxygen.
Excitation: Upon absorbing a UV photon, the electron density shifts, increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen.
Proton Transfer: The proton (
) transfers from the oxygen of the hydroxyl group to the carbonyl oxygen, forming the Excited Keto tautomer.
Relaxation: The molecule relaxes to the Ground State Keto form, releasing the absorbed energy as heat (vibrational energy).
Restoration: The molecule typically reverts instantly to the original Enol form, ready to absorb another photon.
Visualization: Photostabilization Pathway
The following diagram illustrates the cyclic dissipation of UV energy.
Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle allows the molecule to absorb harmful UV radiation and release it safely as heat without degrading.
Synthesis & Manufacturing Protocol
The synthesis of 2-Hydroxyhept-4-oxybenzophenone typically follows a two-step sequence starting from resorcinol.
Step 1: Friedel-Crafts Acylation
Reaction: Resorcinol + Benzoyl Chloride
2,4-Dihydroxybenzophenone (2,4-DHBP).
Catalyst: Aluminum Chloride (
) or Polyphosphoric Acid.
Conditions: Anhydrous, typically 70–80°C.
Note: The 4-position is activated by the hydroxyl groups, directing the acyl group to the correct position.
Selectivity: The 4-OH group is more acidic and sterically accessible than the 2-OH (which is hydrogen-bonded to the carbonyl), allowing for selective alkylation at the 4-position.
Visualization: Synthesis Workflow
Figure 2: Synthetic route illustrating the selective alkylation of the 4-hydroxyl group to preserve the critical 2-hydroxyl photostabilizing moiety.
Applications in Drug Development
While often categorized as a cosmetic UV filter, CAS 3550-43-4 has specific utility in pharmaceutical R&D:
Topical Formulation Stabilization:
Used in gels and creams containing photosensitive drugs (e.g., Ketoprofen, Retinoids) to prevent photodegradation during shelf life and upon application to the skin.
Concentration: Typically 0.1% – 5.0% w/w.
Packaging Additive:
Incorporated into LDPE/HDPE films for blister packs or bottles to filter UV light before it reaches the dosage form. The heptyl chain ensures compatibility with polyolefins, reducing leaching risk compared to shorter-chain analogs.
Analytical Standard:
Used as an internal standard in the chromatographic analysis of benzophenone derivatives in biological matrices (urine/plasma) during toxicology studies.
Safety & Regulatory Considerations
Endocrine Disruption Potential: Like many benzophenones (e.g., Oxybenzone), there is scrutiny regarding potential estrogenic activity. While the heptyl analog is less studied than the methoxy analog, researchers should assume similar biological activity until specific data proves otherwise.
Skin Sensitization: Benzophenones are known contact allergens. Formulations containing CAS 3550-43-4 should undergo sensitization testing (e.g., HRIPT).
Handling:
P261: Avoid breathing dust/fume.
P273: Avoid release to the environment (toxic to aquatic life with long-lasting effects).
References
PubChem. (2025).[2][3] 2-Hydroxyhept-4-oxybenzophenone (CAS 3550-43-4) Compound Summary. National Library of Medicine. [Link]
LookChem. (2024). CAS 3550-43-4 Safety and Properties Data. [Link]
Google Patents. (1970). US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones.
Technical Guide: Molecular Architecture and Photophysics of 2-Hydroxy-4-(heptyloxy)benzophenone
Topic: Molecular Structure and Technical Analysis of 2-Hydroxy-4-(heptyloxy)benzophenone Content Type: Technical Whitepaper / Application Note Audience: Researchers, Formulation Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Structure and Technical Analysis of 2-Hydroxy-4-(heptyloxy)benzophenone
Content Type: Technical Whitepaper / Application Note
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxy-4-(heptyloxy)benzophenone (CAS: 3550-43-4 ) is a specialized ultraviolet light absorber belonging to the benzophenone class of stabilizers. Structurally distinguished by a seven-carbon (heptyl) aliphatic chain at the para-position, this molecule balances the robust photostability of the benzophenone core with enhanced lipophilicity (LogP ~6.3). This guide provides a comprehensive analysis of its molecular structure, the quantum mechanical basis of its photoprotection (ESIPT mechanism), synthesis protocols, and biopharmaceutical implications for formulation science.
The efficacy of 2-hydroxy-4-(heptyloxy)benzophenone as a UV filter is dictated by two structural domains: the chromophore core (responsible for energy dissipation) and the auxochrome tail (responsible for matrix compatibility).
Structural Specifications
Property
Data
IUPAC Name
methanone
CAS Registry Number
3550-43-4
Molecular Formula
C₂₀H₂₄O₃
Molecular Weight
312.4 g/mol
LogP (Lipophilicity)
~6.3 (Predicted)
H-Bond Donor / Acceptor
1 / 3
Physical State
Pale yellow crystalline powder (Low melting solid)
Critical Structural Features
Intramolecular Hydrogen Bond (The "Lock"): A critical hydrogen bond exists between the hydroxyl group at the C2 position and the carbonyl oxygen. This forms a pseudo-six-membered ring, locking the molecule in a planar conformation essential for the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.
Heptyloxy Tail (The "Anchor"): The 7-carbon alkyl chain at the C4 position renders the molecule highly hydrophobic. Unlike shorter homologs (e.g., BP-3, methoxy), the heptyl chain prevents rapid migration in polymeric matrices and reduces systemic absorption in topical formulations by increasing retention in the stratum corneum.
Photophysical Mechanism: ESIPT Cycle
The core function of this molecule is the non-destructive dissipation of UV energy. This occurs via Excited State Intramolecular Proton Transfer (ESIPT) , a rapid photophysical cycle that converts UV photons into harmless heat.
Mechanism of Action
Ground State (Enol): The molecule exists primarily in the Enol form (
), stabilized by the intramolecular H-bond.
Excitation: Upon absorbing a UV photon (
), the acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen rises.
Proton Transfer: The proton transfers to the carbonyl oxygen, forming the excited Keto tautomer (
).
Internal Conversion: The excited Keto form decays to the ground state Keto form (
), releasing energy as heat.
Back-Protonation: The molecule rapidly reverts to the Enol form, ready to absorb another photon.
Pathway Visualization
Figure 1: The ESIPT cycle illustrating the reversible keto-enol tautomerism that dissipates UV energy as heat.
Synthesis & Manufacturing Protocol
The synthesis of 2-hydroxy-4-(heptyloxy)benzophenone typically follows a Williamson Ether Synthesis pathway, starting from the parent compound 2,4-dihydroxybenzophenone.
Reaction Logic
The reaction selectively alkylates the para-hydroxyl group (4-OH) because the ortho-hydroxyl group (2-OH) is less nucleophilic due to the strong intramolecular hydrogen bond with the carbonyl group.
Experimental Protocol (Bench Scale)
Reagents:
2,4-Dihydroxybenzophenone (1.0 eq)
1-Bromoheptane (1.05 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Solvent: Acetone or Methyl Isobutyl Ketone (MIBK)
Step-by-Step Methodology:
Dissolution: Charge a 3-neck round bottom flask with 2,4-dihydroxybenzophenone and acetone. Stir until dissolved.
Base Addition: Add anhydrous K₂CO₃. The mixture will turn yellow/orange due to phenoxide formation.
Alkylation: Add 1-bromoheptane dropwise under reflux conditions (approx. 60°C for acetone).
Monitoring: Reflux for 6–12 hours. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2) until the starting material disappears.
Work-up: Filter off inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from methanol or ethanol/water mixture to obtain pale yellow crystals.
Synthesis Workflow Diagram
Figure 2: Selective alkylation workflow for synthesizing the heptyloxy derivative.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
Technique
Diagnostic Signal
Structural Assignment
¹H NMR
δ 12.5–12.8 ppm (s, 1H)
Chelated -OH (2-position)
¹H NMR
δ 4.0 ppm (t, 2H)
-OCH₂- (Alpha protons of heptyl chain)
¹H NMR
δ 0.9 ppm (t, 3H)
Terminal -CH₃ of heptyl chain
IR Spectroscopy
~1625–1630 cm⁻¹
Chelated Carbonyl (C=O) stretch
IR Spectroscopy
~2850–2950 cm⁻¹
Aliphatic C-H stretch (Heptyl chain)
Biopharmaceutical & Safety Profile
For drug development and cosmetic applications, the safety profile of benzophenones is scrutinized regarding endocrine disruption and skin penetration.
Lipophilicity & Permeation
LogP (~6.3): The heptyloxy chain significantly increases lipophilicity compared to BP-3 (LogP ~3.7).
Implication: This molecule exhibits lower transdermal flux . Instead of penetrating into the systemic circulation, it tends to accumulate in the lipid-rich layers of the stratum corneum. This makes it safer regarding systemic toxicity but requires formulation strategies (e.g., lipid nanoparticles) for effective delivery in dermatological products.
Toxicity Context
While specific data for the C7 derivative is sparse, it shares the structural alerts of the benzophenone class.
Endocrine Potential: Benzophenones are investigated for weak estrogenic activity. However, higher molecular weight derivatives (like C7 and C8) generally show reduced receptor binding affinity compared to smaller analogs (BP-1, BP-3) due to steric hindrance.
Skin Sensitization: As with other lipophilic benzophenones, there is a potential risk of contact dermatitis in sensitive individuals.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77090, 2-Hydroxyhept-4-oxybenzophenone (CAS 3550-43-4). Retrieved from [Link][1]
Ponder, F. J. (1970).Synthesis of 2-hydroxy-4-alkoxybenzophenones. U.S. Patent No. 3,526,666. Washington, DC: U.S. Patent and Trademark Office. (Describes the general Williamson ether synthesis for this class).
Frontiers in Chemistry (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores. (Mechanistic validation of the benzophenone core). Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: 2-Hydroxy-4-(octyloxy)benzophenone.[2][1] (Homolog safety data used for comparative analysis). Retrieved from [Link]
physical and chemical properties of 2-hydroxy-4-(heptyloxy)benzophenone
The following technical guide details the physical and chemical properties, mechanistic behavior, and experimental characterization of 2-Hydroxy-4-(heptyloxy)benzophenone . Advanced Characterization & Application Guide E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical properties, mechanistic behavior, and experimental characterization of 2-Hydroxy-4-(heptyloxy)benzophenone .
Advanced Characterization & Application Guide
Executive Summary
2-Hydroxy-4-(heptyloxy)benzophenone (CAS: 3550-43-4) is a lipophilic ultraviolet (UV) light absorber belonging to the benzophenone class. Structurally characterized by a phenolic hydroxyl group at the ortho position and a heptyloxy ether chain at the para position, this compound functions as a photostabilizer through the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.
Unlike its shorter-chain analogs (e.g., Benzophenone-3), the C7-heptyloxy chain imparts significant lipophilicity (LogP > 6), making it highly compatible with non-polar matrices such as polyolefins, lipid-based drug delivery systems, and hydrophobic coatings. This guide provides a definitive analysis of its physicochemical attributes, synthesis logic, and validation protocols.
Chemical Identity & Structural Analysis
The efficacy of this molecule stems from its dual-functional structure: the 2-hydroxybenzophenone core acts as the chromophore, while the heptyloxy tail governs solubility and matrix compatibility.
Property
Technical Specification
IUPAC Name
(2-Hydroxy-4-heptyloxyphenyl)-phenylmethanone
CAS Number
3550-43-4
Molecular Formula
C₂₀H₂₄O₃
Molecular Weight
312.41 g/mol
SMILES
CCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Structural Class
2-Hydroxybenzophenone derivative (Class I UV Absorber)
Structural Logic
Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This "locked" conformation is critical for the ESIPT mechanism, allowing the molecule to absorb UV energy and dissipate it as heat without degrading.
Heptyloxy Chain (C7): The seven-carbon alkyl chain increases the molecule's Van der Waals surface area, enhancing solubility in non-polar solvents (e.g., hexane, toluene) and reducing migration in polymer matrices compared to methoxy analogs.
Physical & Chemical Properties Profile
Physicochemical Data
Property
Value / Description
Note
Appearance
Pale yellow crystalline powder
Color arises from the conjugated π-system.
Melting Point
45–50 °C (Estimated*)
Based on homologous series (C8 analog mp 47-49°C). Low mp facilitates melt-blending.
Solubility (Water)
< 0.01 mg/L (Insoluble)
Driven by high hydrophobicity.
Solubility (Organics)
Soluble in Toluene, Ethyl Acetate, Chloroform
Excellent for solvent-casting applications.
LogP (Octanol/Water)
~6.3 (Predicted)
Indicates high bioaccumulation potential in lipid tissues.
pKa (Phenolic)
~7.5 – 8.0
The intramolecular H-bond increases the acidity of the phenol.
Spectroscopic Characteristics
UV Absorption Maxima (
):
Band I (~285 nm):
transition of the benzene ring.
Band II (~325 nm):
transition involving the carbonyl group (Charge Transfer band).
Extinction Coefficient (
): Typically at , indicating high absorptivity.
Mechanistic Profile: ESIPT Pathway
The photostability of 2-hydroxy-4-(heptyloxy)benzophenone is governed by a rapid tautomeric cycle. Upon UV irradiation, the molecule undergoes a proton transfer from the hydroxyl oxygen to the carbonyl oxygen, forming a vibrationally excited keto species.
Mechanism of Action Diagram
Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle. The molecule absorbs UV energy (Enol
Enol) and dissipates it as harmless thermal energy (Keto Keto), returning to the ground state unchanged.
Synthesis & Impurity Logic
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted resorcinol or di-alkylated byproducts).
Scientific Insight - Regioselectivity:
Why does alkylation occur at the 4-position? The hydroxyl group at the 2-position is "deactivated" due to the strong intramolecular hydrogen bond with the carbonyl. The 4-hydroxyl group is free, more acidic, and sterically accessible, making it the primary nucleophile.
Experimental Protocols
Protocol 1: Determination of Molar Extinction Coefficient (
)
Objective: To quantify the UV absorbing capacity of the compound.[1]
Aquatic Chronic 4 (H413): May cause long-lasting harmful effects to aquatic life (due to high LogP).
Handling: Use nitrile gloves. Avoid dust formation.[3] Due to lipophilicity, this compound can penetrate lipid barriers; handle with care in drug development contexts.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77090, 2-Hydroxyhept-4-oxybenzophenone. Retrieved from [Link]
K. Hambardzumyan et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules. Retrieved from [Link]
2-hydroxy-4-(heptyloxy)benzophenone solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-hydroxy-4-(heptyloxy)benzophenone in Organic Solvents Authored by: A Senior Application Scientist Abstract 2-hydroxy-4-(heptyloxy)benzophenone is a crucial ultraviolet (...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-hydroxy-4-(heptyloxy)benzophenone in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
2-hydroxy-4-(heptyloxy)benzophenone is a crucial ultraviolet (UV) absorber, widely employed to protect materials, from cosmetics to polymers, against photodegradation. Its efficacy and stability within a formulation are fundamentally dictated by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of 2-hydroxy-4-(heptyloxy)benzophenone in various organic solvents. We will explore its core physicochemical properties, the thermodynamic principles governing its dissolution, qualitative solubility profiles, and the critical factors that influence its behavior in solution. Furthermore, this document details a standardized experimental protocol for solubility determination, essential for researchers, formulation scientists, and professionals in drug development.
Introduction: The Significance of Solubility in Formulation Science
2-hydroxy-4-(heptyloxy)benzophenone, a member of the hydroxybenzophenone class of organic compounds, is a high-performance UV absorber. Its molecular structure is adept at absorbing harmful UV-A and UV-B radiation and dissipating it as harmless thermal energy.[1] This functionality makes it an indispensable ingredient in sunscreens, personal care products, and as a light stabilizer in plastics and coatings.[2][3][4]
The success of any formulation containing this compound—be it a high-SPF sunscreen, a photostable polymer, or a novel therapeutic agent—hinges on its solubility. Proper solubilization ensures:
Homogeneity and Stability: Prevents the compound from crystallizing out of the formulation, which would drastically reduce its efficacy and compromise product aesthetics and safety.[5]
Bioavailability and Efficacy: In topical and pharmaceutical applications, the dissolved state is critical for skin penetration and interaction with biological targets.
Predictable Performance: Ensures a uniform concentration of the active ingredient throughout the product for reliable UV protection.
This guide delves into the scientific underpinnings of 2-hydroxy-4-(heptyloxy)benzophenone's solubility to empower scientists to make informed decisions in solvent selection and formulation design.
Physicochemical Profile of 2-hydroxy-4-(heptyloxy)benzophenone
Understanding the molecule's intrinsic properties is the first step in predicting its solubility. The structure features a polar hydroxy-substituted benzophenone core and a long, non-polar C7 alkyl (heptyloxy) chain. This amphipathic nature is key to its solubility behavior.
The high XLogP3-AA value of 6.3 indicates a strongly lipophilic (oil-loving) character, driven by the two aromatic rings and the seven-carbon alkyl chain.[6] This immediately suggests poor solubility in water but excellent solubility in non-polar organic solvents. The presence of hydrogen bonding groups allows for specific interactions with polar solvents, creating a nuanced solubility profile.[6]
The Science of Dissolution: "Like Dissolves Like"
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar surface area of 2-hydroxy-4-(heptyloxy)benzophenone allows for strong van der Waals interactions with non-polar solvents. Its long heptyloxy tail integrates well into the structure of these "oily" solvents, leading to high solubility.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors. They can interact favorably with the polar benzophenone core of the molecule, leading to good solubility. For instance, related benzophenones show high solubility in acetone and ethyl acetate.[3][9]
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the hydroxyl group on the benzophenone can interact with alcohols, the dominant lipophilic character from the heptyloxy chain limits its solubility, especially in short-chain alcohols like methanol. Its solubility is expected to be lower in ethanol than in more lipophilic solvents like esters or aromatic hydrocarbons.
Qualitative Solubility Profile in Common Organic Solvents
While precise quantitative data for 2-hydroxy-4-(heptyloxy)benzophenone is not widely published, a reliable qualitative profile can be constructed based on its physicochemical properties and data from structurally similar UV absorbers.[3][9][10] It is primarily classified as an oil-soluble compound.[11][12]
Table 2: Inferred Qualitative Solubility of 2-hydroxy-4-(heptyloxy)benzophenone
Solvent Class
Example Solvent
Predicted Solubility
Rationale
Aromatic Hydrocarbons
Toluene, Benzene
Soluble
Strong van der Waals forces between aromatic rings.
Ketones
Acetone, Methyl Ethyl Ketone
Soluble
Favorable dipole-dipole interactions and H-bond acceptance.
Esters
Ethyl Acetate, Dibutyl Adipate
Soluble
Good balance of polarity to interact with the core and non-polarity for the alkyl chain. Commonly used as cosmetic emollients.[11]
Alcohols
Ethanol, Isopropanol
Slightly to Moderately Soluble
H-bonding is possible, but the long alkyl chain limits solubility compared to less-substituted benzophenones.[3]
Aliphatic Hydrocarbons
Hexane, Cyclohexane
Slightly Soluble
Solubilizing interactions are limited to weaker van der Waals forces.
Halogenated Solvents
Chloroform, Dichloromethane
Soluble
Effective at dissolving moderately polar compounds with large non-polar regions.
Ethers
Diethyl Ether
Soluble
Acts as a hydrogen bond acceptor and has a non-polar character.
Water
Water
Insoluble
The molecule is highly lipophilic and cannot overcome the strong hydrogen bonding network of water.[8]
Experimental Workflow for Solubility Determination
To obtain quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-hydroxy-4-(heptyloxy)benzophenone in a selected organic solvent at a constant temperature (e.g., 25°C).
Temperature-controlled orbital shaker or water bath
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
Preparation: Add an excess amount of solid 2-hydroxy-4-(heptyloxy)benzophenone to a vial containing a precisely known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
Equilibration: Seal the vials and place them in the temperature-controlled shaker set to 25°C. Agitate the mixture for 48-72 hours to ensure that equilibrium between the solid and dissolved states is reached.
Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a constant temperature.
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Immediately filter the sample using a syringe filter to remove any microscopic solid particles.
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument.
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC-UV system.
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the saturated solution. Express the final result in units such as mg/mL, g/100g , or mol/L.
Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Practical Implications in Research and Development
A thorough understanding of solubility is paramount for the successful application of 2-hydroxy-4-(heptyloxy)benzophenone.
Cosmetic and Sunscreen Formulation: Solubility in cosmetic oils (emollients) like esters and triglycerides is a key parameter.[5][11] Formulators must ensure the concentration used is well below the saturation point at all relevant temperatures to prevent recrystallization on the shelf or on the skin, which would lead to a loss of UV protection.[5] The choice of solvent can also influence the absorbing properties and photostability of the UV filter.[5]
Polymer Science: When used as a UV stabilizer in plastics, its solubility and compatibility with the polymer matrix are essential for it to be molecularly dispersed. Poor solubility can lead to blooming (migration to the surface), reducing the bulk protection of the material.
Pharmaceutical and Biomedical Research: The benzophenone scaffold is being explored for a range of therapeutic activities, including antiviral and anticancer properties.[4][13] For in vitro screening and in vivo studies, solubility in biocompatible solvents and formulation vehicles is a prerequisite for achieving effective concentrations at the target site.
Conclusion
2-hydroxy-4-(heptyloxy)benzophenone is a highly lipophilic molecule, a characteristic that defines its solubility profile. It is readily soluble in a wide array of non-polar and moderately polar organic solvents, such as aromatic hydrocarbons, esters, and ketones, making it well-suited for its primary application in oil-based cosmetic formulations and polymers. Conversely, it is insoluble in water. Factors such as temperature and the specific composition of solvent mixtures can significantly modulate its solubility. For precise formulation work, the qualitative guidelines presented here should be supplemented with quantitative experimental data generated using standardized methods like the shake-flask protocol. This rigorous, data-driven approach is fundamental to harnessing the full potential of this versatile UV absorber in scientific and industrial applications.
References
ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF.
CHIMIA. (n.d.). New UV Absorbers for Cosmetic Sunscreens Œ A Breakthrough for the Photoprotection of Human Skin.
Technical Analysis: UV Absorption Spectrum of 2-Hydroxy-4-(heptyloxy)benzophenone
The following technical guide provides an in-depth analysis of the UV absorption characteristics of 2-hydroxy-4-(heptyloxy)benzophenone , a member of the 2-hydroxybenzophenone class of UV absorbers. This guide synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the UV absorption characteristics of 2-hydroxy-4-(heptyloxy)benzophenone , a member of the 2-hydroxybenzophenone class of UV absorbers.
This guide synthesizes specific molecular data with the established photophysical principles of the homologous 2-hydroxy-4-alkoxybenzophenone series.
Executive Summary
2-Hydroxy-4-(heptyloxy)benzophenone is a broad-spectrum ultraviolet absorber belonging to the hydroxybenzophenone class.[1][2][3] It functions primarily by dissipating absorbed UV energy as non-destructive thermal energy via Excited State Intramolecular Proton Transfer (ESIPT) .[4]
While the octyloxy analog (Benzophenone-12, C8) is the industrial standard for polyolefins, the heptyloxy (C7) variant exhibits a nearly identical electronic absorption profile due to the negligible influence of the alkyl chain length on the chromophore's molecular orbitals. Its absorption spectrum is characterized by two distinct maxima covering the UV-B (280–315 nm) and UV-A (315–400 nm) regions.[1][2][3]
Chemical Identity & Structural Significance
The molecule consists of a benzophenone core substituted with a hydroxyl group at the ortho position (C2) and a heptyloxy chain at the para position (C4).[4]
Property
Detail
Chemical Name
2-Hydroxy-4-(heptyloxy)benzophenone
Molecular Formula
Molecular Weight
~312.4 g/mol
Chromophore
Conjugated diphenyl ketone system with phenolic -OH
Key Structural Feature
Intramolecular Hydrogen Bond ()
The Role of the Heptyloxy Chain
From a spectroscopic perspective, the C7 alkyl chain acts as an auxochrome with minimal electronic impact compared to the C1 (methoxy) or C8 (octyloxy) analogs.[4] Its primary function is solubility engineering —enhancing compatibility with non-polar polymer matrices (e.g., polyethylene, polypropylene) where shorter chains (like methoxy) might migrate or bloom.[4]
UV Absorption Spectrum Profile
The absorption spectrum is dominated by two primary electronic transitions.[4] The data below is derived from the homologous series of 2-hydroxy-4-alkoxybenzophenones, which exhibit conserved spectral features.
Spectral Data Summary (in Non-Polar Solvent)
Band Region
(nm)
Molar Extinction Coefficient ()
Electronic Transition
Band I (UV-B)
285 – 290 nm
~15,000 – 17,000
(Benzene Ring)
Band II (UV-A)
325 – 330 nm
~9,000 – 10,000
Intramolecular Charge Transfer (ICT)
Solvatochromic Effects
The spectrum is sensitive to solvent polarity due to the disruption of the intramolecular hydrogen bond.
Non-Polar Solvents (e.g., Cyclohexane, Heptane): The intramolecular H-bond is stable.[4] The spectrum shows distinct, sharp peaks with maximum absorbance in the UV-A region.[4]
Polar Protic Solvents (e.g., Methanol, Ethanol): External hydrogen bonding with the solvent competes with the intramolecular bond.[4] This often causes a hypsochromic shift (blue shift) of the Band II peak and a reduction in the ESIPT efficiency.[4]
Photophysical Mechanism: ESIPT
The efficacy of 2-hydroxy-4-(heptyloxy)benzophenone as a stabilizer relies on the Excited State Intramolecular Proton Transfer (ESIPT) cycle.[1][2][3] This mechanism allows the molecule to absorb high-energy UV photons and release the energy as heat, returning to the ground state unchanged.
Mechanism Workflow
Absorption: The ground state Enol form (
) absorbs a photon, reaching the excited singlet state ().[4]
Proton Transfer: The acidity of the hydroxyl proton increases significantly in the excited state, driving a rapid proton transfer to the carbonyl oxygen.[4] This forms the excited Keto tautomer (
).
Internal Conversion: The
species decays to the ground state Keto form () via radiationless decay (releasing heat).[4]
Back-Proton Transfer: The ground state Keto form is unstable and rapidly reverts to the Enol form (
Figure 1: The ESIPT cycle illustrating the regenerative photostabilization mechanism.
Experimental Protocol: Measuring the Spectrum
To obtain an accurate spectrum for characterization or quality control, the following protocol is recommended. This minimizes errors caused by aggregation or solvent impurities.[4]
Spectral Impact: The starting material (2,4-dihydroxy) absorbs more intensely at slightly different wavelengths.[4][6] Presence of a "shoulder" or broadening at the lower energy side of Band II may indicate incomplete alkylation.[4]
References
Mechanism of ESIPT: K. A. K. Al-Saadi, et al. "Excited State Intramolecular Proton Transfer in 2-Hydroxybenzophenone Derivatives."[1][2][3] Journal of Photochemistry and Photobiology A: Chemistry.
Homologous Series Data: "UV Absorbers: Benzophenone Class." SpecialChem Technical Library. (Data inferred from C8 analog Benzophenone-12).[1][2][3][4]
Synthesis of Alkoxy Benzophenones: U.S. Patent 3,526,666, "Synthesis of 2-hydroxy-4-alkoxybenzophenones."[1][2][3][7]
Solvent Effects: "Solvatochromism in 2-hydroxybenzophenone derivatives." Photochemical & Photobiological Sciences.
Mechanistic Photophysics of Benzophenone UV Absorbers: A Technical Deep Dive
Topic: Mechanism of Action for Benzophenone UV Absorbers Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Molecular Architecture The efficacy of benzophe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action for Benzophenone UV Absorbers
Content Type: Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Molecular Architecture
The efficacy of benzophenone-type UV absorbers (specifically 2-hydroxybenzophenones ) relies not merely on light absorption, but on a rapid, non-destructive energy dissipation pathway. Unlike the parent molecule benzophenone—which acts as a triplet sensitizer and photo-initiator—2-hydroxybenzophenones possess a structural "kill switch" for excited states: the Excited State Intramolecular Proton Transfer (ESIPT) .
This guide dissects the photophysical cycle that allows these molecules to convert high-energy UV photons into harmless heat, delineates the failure modes that lead to reactive oxygen species (ROS) generation, and provides validated protocols for assessing their stability.
The Structural Prerequisite: The Intramolecular Hydrogen Bond (IMHB)
The functional core of any benzophenone UV absorber is the ortho-hydroxyl group relative to the carbonyl ketone.
Ground State (S0): The molecule exists primarily in the Enol form.
IMHB Formation: The hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a quasi-aromatic six-membered ring. This pre-organization is thermodynamically favored and essential for the ESIPT mechanism.
The Photophysical Cycle: ESIPT Mechanism[1][2]
The protective action is a cyclic process involving tautomerization between Enol and Keto forms. This cycle occurs on the sub-picosecond timescale, outcompeting radiative decay (fluorescence) and intersystem crossing (phosphorescence/ROS generation).
The Four-Step Cycle
Excitation (
): Absorption of a UV photon (typically UVB/UVA region) promotes the Enol form to its first excited singlet state. This is a character transition.
Proton Transfer (
): In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase significantly. The proton tunnels across the hydrogen bond to form the excited Keto tautomer.
Timescale:
fs (barrierless or near-barrierless).
Internal Conversion (
): The excited Keto form is unstable and decays rapidly to the ground state Keto form via a conical intersection, releasing the absorbed energy as heat (vibrational relaxation).
Reverse Proton Transfer (
): The ground state Keto form is thermodynamically unstable relative to the Enol form. The proton transfers back, restoring the original molecule.
Visualization: The Jablonski-ESIPT Diagram
The following diagram contrasts the "Safe" ESIPT pathway with the "Unsafe" Triplet pathway typical of non-hydroxylated benzophenones.
Figure 1: The ESIPT photophysical cycle (colored path) vs. the triplet state leakage pathway (dotted black path).
Failure Modes: The "Leak" to Triplet States
While the ESIPT pathway is dominant, it is not absolute. Understanding the "leakage" into the Triplet State (
) is critical for safety assessments, particularly for dermal applications where ROS can cause cellular damage.
Mechanism: If the ESIPT process is sterically hindered or if the solvent environment disrupts the IMHB (e.g., highly polar protic solvents disrupting the internal H-bond), the molecule may undergo Intersystem Crossing (ISC) .
Consequence: The long-lived
state can transfer energy to molecular oxygen (), generating highly reactive singlet oxygen ().
Relevance: This is the primary mechanism of phototoxicity for benzophenone derivatives.
Experimental Validation Protocols
To validate the mechanism and safety of a new benzophenone derivative, two core experiments are required: Transient Absorption Spectroscopy (to detect triplet formation) and Photostability Indexing .
Objective: Detect the formation of transient species (Triplet states or Ketyl radicals) that indicate inefficient ESIPT.
Methodology:
Sample Prep: Dissolve the UV absorber in a non-polar solvent (Cyclohexane) and a polar solvent (Acetonitrile) to test solvent effects. Concentration ~10-5 M. De-aerate with Argon bubbling (20 min) to prevent oxygen quenching of triplets.
Excitation: Use a Nd:YAG laser (3rd harmonic, 355 nm) or tunable OPO (295 nm) as the pump pulse.
Probe: White light continuum (Xenon lamp).
Detection: Measure the change in optical density (
) over time delays from 10 ns to 10 s.
Analysis:
Signal at 520-530 nm: Indicative of the Benzophenone Triplet state (
).
Decay Kinetics: Fit the decay trace to a mono-exponential function. A long lifetime (>1
s) confirms a triplet state.
Success Criteria: A highly effective UV absorber should show zero or negligible transient signal in the microsecond range, confirming all energy dissipated via the ultrafast ESIPT pathway.
Protocol 2: Thin-Film Photostability Indexing
Objective: Quantify the degradation of the molecule under realistic irradiation conditions.
Methodology:
Substrate: PMMA (Polymethylmethacrylate) roughened plates (Helioplates) to mimic skin texture.
Application: Apply 1.3 mg/cm² of the formulation (or pure active in a carrier) using a saturation spreading technique. Allow to dry for 15 minutes in the dark.
Initial Scan (
): Measure absorbance from 290 nm to 400 nm using a UV spectrophotometer with an integrating sphere.
Irradiation: Expose samples to a Solar Simulator (Atlas Suntest) delivering a standardized dose (e.g., 500 W/m² for 2 hours, approx 20-40 Minimal Erythema Doses).
Executive Summary This technical guide provides a rigorous examination of the photostability mechanisms governing 2-hydroxy-4-alkoxybenzophenones (e.g., Oxybenzone/Benzophenone-3, Sulisobenzone/Benzophenone-4). Widely ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous examination of the photostability mechanisms governing 2-hydroxy-4-alkoxybenzophenones (e.g., Oxybenzone/Benzophenone-3, Sulisobenzone/Benzophenone-4). Widely utilized in drug formulation and material science for their UV-filtering efficacy, these molecules rely on a delicate Excited State Intramolecular Proton Transfer (ESIPT) cycle to dissipate UV energy as heat.
However, "photostable" is not absolute.[1] This guide details the structural prerequisites for stability, the solvent-induced failure modes that lead to Reactive Oxygen Species (ROS) generation, and provides a validated, self-correcting experimental protocol for assessing their performance under ICH Q1B standards.
The Molecular Engine: ESIPT Mechanism
The photostability of this class does not stem from inertness, but rather from a hyper-fast reversible photoreaction. The core requirement is the ortho-hydroxyl group at the C2 position, which forms an intramolecular hydrogen bond with the carbonyl oxygen.
Upon UV absorption, the molecule undergoes the following cycle:
Excitation (
): The ground state enol absorbs a photon.
Proton Transfer (
): The acidity of the hydroxyl proton increases significantly in the excited state, driving the proton to the carbonyl oxygen. This occurs on the femtosecond scale.
Internal Conversion (
): The excited keto tautomer relaxes to the ground state keto form, releasing the absorbed energy as harmless heat.
Reverse Proton Transfer (
): The ground state keto form is unstable and rapidly tautomerizes back to the original enol form, resetting the cycle.
Visualization: The ESIPT Jablonski Cycle
Figure 1: The ESIPT cycle dissipates UV energy as heat. Disruption of this cycle leads to Intersystem Crossing (ISC) and degradation.
Structure-Property Relationships
The "4-alkoxy" substituent is critical for tuning solubility and electronic absorption bands (bathochromic shift) but does not participate directly in the proton transfer.
Table 1: Comparative Properties of Common Derivatives
Compound
Common Name
R-Group (C4)
Solubility Profile
(MeOH)
Primary Application
2-Hydroxy-4-methoxybenzophenone
Oxybenzone (BP-3)
Lipophilic
~325 nm
Sunscreens, Plastics
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid
Sulisobenzone (BP-4)
(+ at C5)
Hydrophilic
~324 nm
Aqueous Gels, Hair Products
2-Hydroxy-4-octyloxybenzophenone
Octabenzone (BP-12)
Highly Lipophilic
~328 nm
Polymer Stabilization (PE/PP)
Key Insight: Increasing the alkoxy chain length (Methoxy
Octyloxy) increases lipophilicity, which is vital for preventing leaching in plastics or improving skin substantivity, but it has minimal impact on the intrinsic ESIPT rate provided the steric bulk does not twist the phenyl rings out of planarity.
Photodegradation Pathways & Photosensitization
While the ESIPT cycle is efficient, it is not 100% perfect. Understanding the failure modes is essential for formulation.
A. Solvent-Induced H-Bond Disruption
In highly polar, protic solvents (e.g., water, methanol), the solvent molecules compete for hydrogen bonding with the phenolic hydroxyl group and the carbonyl oxygen.
Mechanism: Solvent forms intermolecular H-bonds
Intramolecular H-bond breaks ESIPT blocked.
Consequence: The molecule cannot relax via heat. Instead, it undergoes fluorescence or Intersystem Crossing (ISC) to the Triplet State (
).
B. ROS Generation (Photosensitization)
Once in the Triplet State (
), the benzophenone derivative becomes a photosensitizer.
Type I Mechanism: Electron transfer to biomolecules/solvents
Free Radicals.
Type II Mechanism: Energy transfer to ground-state oxygen (
) Singlet Oxygen () .
Reference: Serpone et al. demonstrated that while BP-3 is stable in non-polar solvents, it generates singlet oxygen in aqueous media, potentially accelerating the degradation of co-formulated active pharmaceutical ingredients (APIs).
Experimental Protocol: Photostability Assessment
This protocol aligns with ICH Q1B guidelines but adds specific controls for benzophenone mechanistic analysis.
Workflow Visualization
Figure 2: Validated workflow for distinguishing photochemical vs. thermal degradation.
Step-by-Step Methodology
1. Sample Preparation:
Solvent: Prepare 10
M solutions in two solvents:
Non-polar (e.g., Cyclohexane): To baseline intrinsic ESIPT stability.
Polar Protic (e.g., Ethanol/Water 50:50): To stress-test H-bond disruption.
Vessel: Use quartz cuvettes (transparent <290 nm) to ensure full UV spectrum exposure.
2. The Dark Control (Thermal Validation):
Prepare a duplicate set of samples wrapped in aluminum foil. Place them alongside the irradiated samples.
Why? Benzophenones can be thermally stable but photolabile, or vice versa. This control isolates photon-induced degradation.
3. Chemical Actinometry (The "Dosimeter"):
Do not rely solely on lamp timers. Use the Quinine Monohydrochloride actinometer (2% w/v, pH 3.0).
Expose actinometer alongside samples until it reaches a defined absorbance change (
), ensuring the system has received the ICH Q1B required dose (min 1.2 million lux hours).
4. Irradiation:
Source: Xenon arc lamp with a D65 filter (simulating outdoor daylight) or ID65 (indoor daylight).
Temperature Control: Maintain chamber at
. High heat can induce thermal hydrolysis of the alkoxy chain, confounding results.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
Detection: Monitor at
(approx. 325 nm) for parent loss and 254 nm for degradation products (often benzoic acid derivatives).
Calculation:
Formulation Considerations
To maximize the in drug delivery or cosmetic systems:
Solvent Environment: Minimize water content in the immediate vicinity of the benzophenone. Encapsulation in lipophilic carriers (solid lipid nanoparticles) preserves the intramolecular H-bond.
Triplet Quenchers: Co-formulate with excited state quenchers (e.g., Vitamin E / Tocopherol) to scavenge any ROS generated if the ESIPT cycle fails.
References
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2]Link
Serpone, N., et al. (2002). Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products. Inorganica Chimica Acta. Link
Ignasiak, M. T., et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission... (Mechanistic validation of ESIPT cycles). Link(Note: Representative link for ESIPT mechanism validation).
FDA Guidance for Industry. (1996). Q1B Photostability Testing of New Drug Substances and Products.Link
Chemo-Selective Synthesis of 2-Hydroxy-4-Alkoxybenzophenones: A Technical Guide
Executive Summary The synthesis of 2-hydroxy-4-alkoxybenzophenones (e.g., Oxybenzone, Octabenzone) represents a critical workflow in the production of UV absorbers for polymer stabilization and pharmaceutical photoprotec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-hydroxy-4-alkoxybenzophenones (e.g., Oxybenzone, Octabenzone) represents a critical workflow in the production of UV absorbers for polymer stabilization and pharmaceutical photoprotection. The core chemical challenge lies in regioselectivity : the starting material, 2,4-dihydroxybenzophenone (2,4-DHBP), possesses two nucleophilic hydroxyl groups.
This guide details the chemo-selective alkylation strategy that exploits intramolecular hydrogen bonding to exclusively target the 4-OH position, avoiding the formation of the unwanted 2,4-dialkoxy impurity. The protocols herein are designed for reproducibility, scalability, and high purity (>99%).
Mechanistic Foundation: The "Hydrogen Bond Guard"
To achieve selectivity without using protecting groups, one must understand the electronic disparity between the two hydroxyl sites.
The Intramolecular Lock
In 2,4-DHBP, the hydroxyl group at the ortho (2-position) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction creates a stable, six-membered chelate ring.
Thermodynamic Effect: The proton at C2 is "locked," significantly increasing its pKa (making it less acidic).
Kinetic Effect: The nucleophilicity of the oxygen at C2 is drastically reduced compared to the free hydroxyl group at the para (4-position) .
By utilizing a weak-to-moderate base (e.g.,
), we can selectively deprotonate the 4-OH (pKa ~7.7) while leaving the 2-OH (pKa >10) intact.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway showing the selective activation of the 4-hydroxyl group via pKa differentiation.
Strategic Optimization
The choice of reagents dictates the yield and the "Green" profile of the synthesis.
Solvent and Base Selection
While polar aprotic solvents (DMF, DMSO) accelerate
reactions, they complicate workup. Acetone is the preferred industrial solvent due to ease of removal, despite slower kinetics.
Parameter
Recommended
Alternative
Rationale
Base
Potassium Carbonate ()
Sodium Bicarbonate
Weak bases prevent deprotonation of the H-bonded 2-OH. Strong bases (NaOH) risk bis-alkylation [1].
Solvent
Acetone (Reflux)
MIBK / DMF
Acetone allows easy crystallization. DMF is faster but requires aqueous extraction.
Alkylating Agent
Dimethyl Sulfate (DMS)
Methyl Iodide
DMS is cost-effective for methylation (Oxybenzone). Alkyl bromides are used for longer chains (Octabenzone).
Catalyst
Potassium Iodide (KI)
TBAB
Iodide acts as a nucleophilic catalyst (Finkelstein-like) for alkyl chlorides [2].
Dimethyl Sulfate (DMS): 13.9 g (110 mmol) [DANGER: Highly Toxic]
Potassium Carbonate (
): 16.6 g (120 mmol)
Acetone: 150 mL
Water (for workup): 500 mL
Step-by-Step Methodology
Charging: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2,4-DHBP,
, and Acetone.
Activation: Heat the suspension to reflux (approx. 56°C) for 30 minutes to ensure formation of the 4-phenolate. The color will shift to a bright yellow.
Addition: Add Dimethyl Sulfate dropwise over 45 minutes. Critical: Maintain reflux but control exotherm.
Reaction: Stir at reflux for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2). Starting material (
~0.2) should disappear; Product ( ~0.5) appears.[1][2]
Quench: Cool to room temperature. Pour the mixture into 500 mL of ice-cold water containing 5 mL of conc. HCl.
Why Acidify? This neutralizes excess carbonate and ensures any unreacted phenolate is protonated for filtration/extraction. It also hydrolyzes excess DMS.
Isolation: The product will precipitate as a pale yellow solid. Filter the solid.[1]
Note: If oil forms (common with longer alkyl chains), extract with Ethyl Acetate, dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
, and evaporate.
Purification: Recrystallize from Methanol or Ethanol (95%).
Dissolve crude solid in minimum hot ethanol.
Cool slowly to 4°C.
Filter crystals and dry in vacuo.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of Oxybenzone.
Quality Control & Troubleshooting
Characterization Data[2][6]
Melting Point: 62–64°C (Lit. value for Oxybenzone).[1][3][4]
1H NMR (CDCl3):
12.6 ppm (s, 1H, 2-OH ): The extreme downfield shift confirms the intramolecular hydrogen bond is intact.
3.8 ppm (s, 3H, -OCH3 ): Confirms alkylation.
UV-Vis:
at ~288 nm and ~325 nm.
Common Issues
Observation
Root Cause
Corrective Action
Low Yield
Incomplete alkylation due to water in solvent.
Use anhydrous acetone; water deactivates DMS/Alkyl halides.
Impurity (Bis-alkyl)
Base too strong or temp too high.
Switch from NaOH to ; lower reaction temperature.
Oiling out
Product melting point depressed by impurities.
Use a seed crystal during recrystallization; ensure slow cooling.
References
Ponder, F. J. (1970).[5] Synthesis of 2-hydroxy-4-alkoxybenzophenones. U.S. Patent No.[1][3][5] 3,526,666.[5] Washington, DC: U.S. Patent and Trademark Office.
Dalbey, T. E. (1972).[3] Process for preparing 2-hydroxy-4-alkoxybenzophenone. U.S. Patent No.[1][3][5] 3,697,599. Washington, DC: U.S. Patent and Trademark Office.
Hubei Meikai Chemical Co. (2011).[4] Method for preparing crude 2-hydroxy-4-methoxybenzophenone. CN Patent 101323564B.
BenchChem. (2025).[6] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Application Note.
Zhang, J., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules, 28(13), 5017. [7]
Executive Summary & Chemical Identity[1][2][3][4] 2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4) is a Type I ultraviolet light absorber belonging to the 2-hydroxybenzophenone class. While its C8 homologue (Octabenzo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3][4]
2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4) is a Type I ultraviolet light absorber belonging to the 2-hydroxybenzophenone class. While its C8 homologue (Octabenzone/UV-531) is more commercially ubiquitous, the C7 (heptyloxy) variant exhibits nearly identical photophysical properties due to the electronic isolation of the alkyl tail from the chromophore.
This guide provides a comprehensive spectral analysis. It synthesizes direct structural data with validated homologous series trends to establish a robust reference for identification, purity assessment, and photostability research.
Soluble in organic solvents (ethyl acetate, toluene, acetone); Insoluble in water
UV-Vis Spectroscopy & Photophysics
The spectral utility of this molecule relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. Upon UV excitation, the phenolic proton transfers to the carbonyl oxygen, dissipating energy as heat (tautomerization) rather than fluorescence or degradation.
Mechanistic Pathway (ESIPT)
Figure 1: The ESIPT cycle responsible for the photostability of 2-hydroxybenzophenones.
Spectral Data (Ethanol)
The absorption profile is characterized by two distinct bands. The alkyl chain length (C7 vs C8) has negligible impact on these transitions.
Band Assignment
Wavelength ()
Extinction Coefficient ()
Transition Type
Band I
288 ± 2 nm
~15,500 M⁻¹cm⁻¹
(Benzene rings)
Band II
325 ± 2 nm
~9,800 M⁻¹cm⁻¹
(Charge Transfer)
Experimental Protocol for UV-Vis:
Stock Solution: Dissolve 10 mg of sample in 100 mL spectroscopic grade ethanol (approx.
M).
Working Solution: Dilute 1 mL of stock into 9 mL ethanol (approx.
M).
Blanking: Use pure ethanol in the reference cell.
Scan: 200 nm to 500 nm.
Validation: Absorbance at 325 nm should be between 0.3 and 0.8 AU for linearity.
Infrared Spectroscopy (FTIR)
The IR spectrum confirms the presence of the "locked" hydrogen bond, which is critical for performance. If the carbonyl peak shifts significantly higher (>1650 cm⁻¹), the H-bond is disrupted (indicating degradation or incorrect synthesis).
Functional Group
Wavelength (cm⁻¹)
Intensity
Notes
O-H Stretch
3000 – 2500
Broad/Weak
Often obscured by C-H; broadened due to strong intramolecular H-bond.
C-H Stretch (Alkyl)
2955, 2930, 2855
Strong
Asymmetric/Symmetric stretching of the heptyl () chain.
C=O Stretch
1625 – 1630
Medium/Sharp
Diagnostic Peak. Shifted down from ~1650 due to chelation.
C=C Aromatic
1595, 1575
Strong
Skeletal vibrations of the benzophenone core.
C-O-C (Ether)
1255, 1220
Strong
Aryl-alkyl ether linkage.
Nuclear Magnetic Resonance (NMR)[6][14]
NMR provides the definitive structural proof, distinguishing the heptyloxy (C7) chain from octyloxy (C8) or methoxy (C1) analogs via integration of the alkyl methylene protons.
¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
12.65
Singlet
1H
Chelated -OH (Exchangeable).
7.60 – 7.65
Multiplet
2H
Phenyl ring (ortho to C=O).
7.50 – 7.55
Multiplet
1H
Phenyl ring (para).
7.40 – 7.48
Multiplet
3H
Phenyl ring (meta) + H-6 on substituted ring.
6.50 – 6.55
Multiplet
2H
H-3 and H-5 on substituted ring (Ortho to ether).
4.02
Triplet ( Hz)
2H
(Ether linkage).
1.75 – 1.85
Quintet
2H
1.25 – 1.50
Multiplet
8H
Bulk methylene chain (). Note: C8 analog would have 10H.
0.89
Triplet
3H
Terminal .
Structural Logic Diagram
Figure 2: Logic flow for assigning NMR signals to specific structural domains.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
Molecular Ion (
): m/z 312
Base Peak: Often m/z 105 (Benzoyl cation
, characteristic of benzophenones).
Key Fragments:
: Loss of heptyl chain ().
: Resorcinol fragment after cleavage of benzoyl and alkyl groups.
Synthesis & Impurity Markers[4][5][15]
Understanding the synthesis is crucial for interpreting "ghost peaks" in spectral data.
National Institute of Standards and Technology (NIST). Mass Spectra of Benzophenone Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
PubChem. Compound Summary: 2-Hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4). National Library of Medicine. Available at: [Link]
European Patent Office. Process for the manufacture of hydroxyalkoxybenzophenones (EP 0721929 B1). Available at: [Link]
CAS registry number for 4-decyloxy-2-hydroxybenzophenone
Executive Summary This technical guide provides a comprehensive analysis of 4-decyloxy-2-hydroxybenzophenone (CAS 2162-63-2), a specialized ultraviolet light absorber used primarily in the stabilization of polymers and c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 4-decyloxy-2-hydroxybenzophenone (CAS 2162-63-2), a specialized ultraviolet light absorber used primarily in the stabilization of polymers and coating formulations.[1] Unlike its shorter-chain analogs (e.g., benzophenone-3), the decyl (C10) chain imparts superior lipophilicity and compatibility with polyolefins, reducing migration and volatility during high-temperature processing. This document details its chemical identity, synthesis pathways, mechanism of action (ESIPT), and safety protocols for research and development applications.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The following data represents typical values for research-grade material (>98% purity).
Property
Value
Causality / Relevance
Appearance
Off-white to pale yellow crystalline powder
Coloration indicates conjugated aromatic system; yellowing may suggest oxidation.[1]
Melting Point
49 – 51 °C
Low melting point facilitates dispersion in polymer melts during extrusion.
Boiling Point
~480 °C (Predicted)
High boiling point ensures thermal stability during polymer processing (typically 200–250°C).[1]
Solubility
Insoluble in water; Soluble in acetone, ethyl acetate, toluene
The C10 alkyl chain dictates high lipophilicity, critical for non-polar matrices (PE, PP).[1]
pKa
~7.5 (Phenolic -OH)
The intramolecular hydrogen bond shifts the acidity, making the proton less labile.[1]
Synthesis & Manufacturing Protocol
The synthesis of 4-decyloxy-2-hydroxybenzophenone is a two-stage process designed to ensure regioselectivity.[1] Direct alkylation of a poly-hydroxy benzophenone requires precise stoichiometric control to avoid O-alkylation at the 2-position, which would disable the UV-absorbing mechanism.
Reaction Pathway[1][9]
Precursor Synthesis: Friedel-Crafts acylation of resorcinol with benzoyl chloride yields 2,4-dihydroxybenzophenone (2,4-DHBP) .[1]
Selective Alkylation: The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group (which is hydrogen-bonded to the carbonyl).[1] This allows selective alkylation using 1-bromodecane .[1]
Dissolution: Charge a 3-neck round-bottom flask with 2,4-DHBP and acetone. Initiate stirring under N₂ atmosphere.
Base Addition: Add anhydrous K₂CO₃. The mixture will turn yellow due to phenoxide formation. Note: The intramolecular H-bond protects the 2-OH from deprotonation under these mild conditions.[1]
Alkylation: Add 1-bromodecane dropwise to the refluxing mixture over 30 minutes.
Reflux: Maintain reflux for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
Workup: Filter off inorganic salts (KBr). Evaporate solvent.[1] Recrystallize the crude solid from ethanol/heptane to remove unreacted bromide.
Synthesis Visualization
Figure 1: Synthetic pathway illustrating the selective alkylation of the para-hydroxyl group to preserve the ortho-hydroxyl functionality required for UV absorption.[1]
Mechanism of Action: ESIPT
The efficacy of CAS 2162-63-2 as a photostabilizer relies entirely on Excited State Intramolecular Proton Transfer (ESIPT) .
The Photophysical Cycle
Ground State (S₀): The molecule exists in the Enol form.[1] An intramolecular hydrogen bond exists between the 2-hydroxyl proton and the carbonyl oxygen.
Excitation: Upon absorbing a UV photon (300–400 nm), the electron density shifts, increasing the acidity of the hydroxyl group and the basicity of the carbonyl.[1]
Proton Transfer: The proton transfers to the carbonyl oxygen, forming the excited Keto tautomer (S₁').[1]
Dissipation: The excited Keto form relaxes to the ground state Keto form (S₀') via Internal Conversion (IC) , releasing the absorbed energy harmlessly as heat.[1]
Restoration: The molecule rapidly tautomerizes back to the stable Enol form, ready to absorb another photon.[1]
This cycle is non-destructive, allowing the stabilizer to function for the lifetime of the polymer.
Mechanism Visualization
Figure 2: The ESIPT cycle. The molecule acts as a "proton pump," converting UV radiation into thermal energy without chemical degradation.
Why C10 (Decyloxy)? Short-chain benzophenones (e.g., methoxy) are volatile and can "bloom" (migrate) to the surface, leaving the bulk polymer unprotected.[1] The C10 chain provides sufficient steric bulk and lipophilicity to anchor the molecule within the polymer matrix, preventing migration.
Loading Levels: Typically 0.1% to 0.5% by weight.[1]
Synergistic Combinations
For maximum protection, 4-decyloxy-2-hydroxybenzophenone is often combined with Hindered Amine Light Stabilizers (HALS) .[1]
HALS: Scavenges free radicals formed by any UV light that bypasses the absorber.[1]
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
Based on structural analogs (e.g., 4-dodecyloxy-2-hydroxybenzophenone, CAS 2985-59-3), the following precautions are mandatory.
PPE: Nitrile gloves, safety goggles, and lab coat are required.[1] Use a dust mask (N95) if handling powder in open containers.
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption, which can interfere with dispersion in hydrophobic polymers.
Disposal: Incineration in an approved chemical waste facility. Do not discharge into waterways (potential aquatic toxicity due to lipophilicity).[1]
References
National Institute of Standards and Technology (NIST). Benzophenone, 2-hydroxy-4-decyloxy- IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
PubChem. 2-Hydroxy-4-decyloxybenzophenone (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]
U.S. EPA. Toxic Substances Control Act (TSCA) Chemical Substance Inventory.[1] (Listed under CAS 2162-63-2).[1] Available at: [Link][1]
The following technical guide details the chemical identity, synthesis, and mechanistic applications of the specific benzophenone derivative corresponding to the molecular formula C₂₀H₂₄O₃ . Molecular Formula: C₂₀H₂₄O₃ C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and mechanistic applications of the specific benzophenone derivative corresponding to the molecular formula C₂₀H₂₄O₃ .
Unlike the steroid Trenbolone Acetate (which shares the C₂₀H₂₄O₃ formula), the benzophenone derivative is a lipophilic ultraviolet light absorber used primarily to stabilize polymers and dermatological formulations against photodegradation.
IUPAC Nomenclature
The precise IUPAC name is constructed by prioritizing the ketone functional group and treating the aromatic rings as substituents.
Preferred IUPAC Name (PIN):(2-Hydroxy-4-heptyloxyphenyl)(phenyl)methanone
Common Technical Name: 2-Hydroxy-4-heptoxybenzophenone[1]
Structural Characterization Table
Property
Data Specification
CAS Registry Number
3550-43-4
Molecular Weight
312.4 g/mol
Exact Mass
312.1725 Da
Topological Polar Surface Area
46.5 Ų
LogP (Predicted)
~6.3 (Highly Lipophilic)
H-Bond Donor/Acceptor
1 Donor / 3 Acceptors
Mechanistic Architecture: The ESIPT Cycle
As a Senior Application Scientist, it is critical to understand why this molecule functions as a stabilizer. It is not merely a "shield"; it is a thermodynamic machine.
The core efficacy of 2-Hydroxy-4-(heptyloxy)benzophenone relies on Excited State Intramolecular Proton Transfer (ESIPT) .
Ground State (Enol): An intramolecular hydrogen bond exists between the hydroxyl hydrogen (at C2) and the carbonyl oxygen.
Excitation: Upon absorbing a UV photon (300–400 nm), the electron density shifts, strengthening the acidity of the hydroxyl group and the basicity of the carbonyl.
Proton Transfer: The proton tunnels from the oxygen on the ring to the carbonyl oxygen, forming a keto-tautomer in the excited state.
Thermal Dissipation: The molecule relaxes back to the ground state by releasing the absorbed energy as harmless heat (vibrational energy) rather than re-emitting UV or breaking bonds.
Restoration: The proton returns to the hydroxyl group, resetting the molecule for another cycle.
Mechanism Visualization
The following diagram illustrates the ESIPT cycle, demonstrating the flow of energy that prevents photodegradation in the host matrix.
Figure 1: The ESIPT cycle converting UV radiation into harmless thermal energy via proton transfer.
Synthesis Protocol: Phase-Transfer Catalysis
While classical Williamson ether synthesis uses strong bases (NaH) in anhydrous conditions, a more robust and scalable method for drug development applications involves Phase-Transfer Catalysis (PTC) . This avoids moisture sensitivity and increases yield.
This protocol is designed for high-purity synthesis suitable for analytical standards.
Preparation of Organic Phase:
Dissolve 21.4 g (0.1 mol) of 2,4-dihydroxybenzophenone in 150 mL of Toluene.
Add 19.7 g (0.11 mol) of 1-bromoheptane . The slight excess ensures complete consumption of the phenolic core.
Add 1.6 g (0.005 mol) of TBAB (Phase Transfer Catalyst).
Initiation:
Heat the mixture to 60°C under vigorous stirring (magnetic or overhead).
Dropwise add 40 mL of 30% NaOH solution over 20 minutes.
Note: The color will shift to bright yellow/orange due to the formation of the phenoxide anion.
Reflux & Monitoring:
Raise temperature to reflux (approx. 110°C) for 6–8 hours.
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The starting material (lower Rf) should disappear; the mono-alkylated product (higher Rf) will appear.
Critical Control: If dialkylation (reaction at the 2-OH position) is observed, reduce temperature and reaction time. The intramolecular H-bond at the 2-position usually protects it, making the 4-position highly selective.
Work-up & Purification:
Cool to room temperature. Separate the aqueous layer (discard).
Wash the organic layer with water (2 x 50 mL) and 5% HCl (1 x 50 mL) to neutralize residual base.
Dry over anhydrous MgSO₄ and evaporate solvent under reduced pressure.
Recrystallization: Recrystallize the crude solid from Methanol or Ethanol to yield pale yellow crystals.
Synthesis Workflow Diagram
Figure 2: Phase-Transfer Catalysis workflow for selective O-alkylation.
Analytical Validation & Quality Control
For researchers using this compound as a reference standard, the following spectral characteristics confirm identity.
UV-Vis Spectroscopy:
1: ~290 nm (High intensity, )
2: ~325 nm (Broad band, contributing to UV protection)
IR Spectroscopy:
~3400 cm⁻¹ (Weak/Broad OH stretch, often obscured by H-bonding)
~1625 cm⁻¹ (Chelated Carbonyl C=O stretch; shifted lower due to H-bond)
~1250 cm⁻¹ (Aryl ether C-O-C stretch)
Applications in Drug Development
While C₂₀H₂₄O₃ is an industrial stabilizer, its relevance in pharma includes:
Excipient Stability: Used in plastic packaging (blister packs) to prevent UV degradation of photosensitive drugs (e.g., Nifedipine, Retinoids).
Topical Formulations: Acts as a lipophilic UV filter in sunscreen-containing dermatological creams, preventing radical formation in the lipid phase.
References
PubChem. (2025).[2] Compound Summary: (4-heptoxy-2-hydroxyphenyl)-phenylmethanone (CID 77090).[1][2] National Library of Medicine. [Link][2]
Boscá, F., & Miranda, M. A. (1998).[3] Photosensitizing drugs containing the benzophenone chromophore.[3][4] Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26.[3] [Link]
National Institute of Standards and Technology (NIST). (2023). Benzophenone, 4-heptyloxy-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook. [Link]
Application Notes and Protocols for 2-Hydroxy-4-(heptyloxy)benzophenone in Polymer Stabilization
Introduction: The Challenge of Polymer Photodegradation Polymers, ubiquitous in modern technology and daily life, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This degradation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Polymer Photodegradation
Polymers, ubiquitous in modern technology and daily life, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This degradation is a photo-oxidative process that leads to the breaking of polymer chains, causing a significant loss of physical and mechanical properties.[1] Manifestations of this damage include discoloration (yellowing), loss of gloss, cracking, and embrittlement, ultimately leading to product failure.[1] To counteract these effects and extend the service life of polymeric materials, UV stabilizers are incorporated into the polymer matrix. Among the most effective classes of UV stabilizers are the 2-hydroxybenzophenone derivatives, which function as potent UV absorbers.[2]
This document provides a detailed technical guide on the application of 2-hydroxy-4-(heptyloxy)benzophenone (CAS 3550-43-4), a high-performance UV absorber, for the stabilization of various polymer systems.
Chemical Identity and Physical Properties
2-Hydroxy-4-(heptyloxy)benzophenone is a substituted benzophenone characterized by a hydroxyl group in the ortho position to the carbonyl and a heptyloxy group in the para position. This specific molecular architecture is central to its function as a UV stabilizer.
The efficacy of 2-hydroxy-4-(heptyloxy)benzophenone as a UV stabilizer is rooted in its molecular structure. The key is the intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent carbonyl group, which forms a stable six-membered ring.[5][6] This configuration enables a highly efficient photostabilization mechanism through excited-state intramolecular proton transfer (ESIPT).[5]
Upon absorption of UV radiation, the molecule is promoted to an excited state. This absorbed energy is then rapidly and harmlessly dissipated as thermal energy through a reversible tautomerization process, as depicted below.[2] This cycle can be repeated numerous times, providing long-lasting protection to the polymer matrix without the stabilizer itself being consumed.[2] The alkoxy group at the 4-position, in this case, the heptyloxy group, enhances compatibility with the polymer matrix and can red-shift the absorption spectrum, extending the range of UV protection.[5][6]
Caption: Photostabilization cycle of 2-hydroxy-4-(heptyloxy)benzophenone.
Applications in Polymer Systems
2-Hydroxy-4-(heptyloxy)benzophenone is particularly effective in protecting a wide range of polymers from UV degradation. The heptyloxy chain enhances its compatibility with polyolefins and other less polar polymers, reducing the likelihood of migration or "blooming" to the surface.
Recommended Polymer Systems:
Polyolefins (Polyethylene, Polypropylene)
Polyvinyl Chloride (PVC)
Polystyrene (PS) and its copolymers (e.g., ABS)
Unsaturated Polyesters
Polyurethanes
Typical Performance Characteristics:
Parameter
Recommended Range/Value
Rationale
UV Absorption Range
290 - 400 nm
Covers both UVA and UVB regions, providing broad-spectrum protection.[7]
Typical Loading Level
0.1 - 1.0% by weight
Balances effective stabilization with cost and minimal impact on polymer properties.
Compatibility
Good in a wide range of polymers
The heptyloxy group enhances solubility in polymer matrices.[7]
Volatility
Low
High molecular weight ensures it remains in the polymer during high-temperature processing.
Protocols for Application and Evaluation
Protocol 1: Incorporation into Polymer Matrix via Melt Compounding
This protocol describes a standard procedure for incorporating 2-hydroxy-4-(heptyloxy)benzophenone into a thermoplastic polymer using a twin-screw extruder.
1. Materials and Equipment:
Polymer resin (e.g., Polypropylene pellets, dried according to manufacturer's specifications)
2-Hydroxy-4-(heptyloxy)benzophenone powder
Co-rotating twin-screw extruder
Gravimetric feeders
Strand pelletizer
Injection molding machine or compression press for sample preparation
2. Procedure:
Pre-blending (Optional but Recommended): For the desired loading level (e.g., 0.5% w/w), dry blend the polymer pellets with the 2-hydroxy-4-(heptyloxy)benzophenone powder in a sealed container by tumbling for 10-15 minutes. This promotes a more uniform feed into the extruder.
Extruder Setup:
Set the temperature profile of the extruder appropriate for the specific polymer being processed. A typical profile for polypropylene would be a gradual increase from 180°C in the feed zone to 220°C at the die.
Set the screw speed (e.g., 200-300 RPM) to ensure adequate mixing without excessive shear heating.
Compounding:
Calibrate and set the gravimetric feeder for the polymer resin to the desired throughput.
If not pre-blended, use a separate, calibrated side-feeder to introduce the 2-hydroxy-4-(heptyloxy)benzophenone powder into a melt zone of the extruder.
Feed the material through the extruder. The molten polymer will exit the die as strands.
Pelletization:
Cool the polymer strands in a water bath.
Feed the cooled, solidified strands into a pelletizer to produce compounded pellets.
Drying: Dry the compounded pellets thoroughly in an oven at a temperature suitable for the polymer (e.g., 80°C for polypropylene for 4 hours) to remove any moisture absorbed from the water bath.
Sample Preparation: Use an injection molding machine or a compression press to create test specimens (e.g., plaques, tensile bars) from the dried, compounded pellets. Prepare a control batch of the polymer without the UV stabilizer using the exact same processing conditions.
Protocol 2: Evaluation of UV Stability via Accelerated Weathering
This protocol outlines the procedure for assessing the effectiveness of 2-hydroxy-4-(heptyloxy)benzophenone in protecting a polymer, referencing ASTM standards for fluorescent UV exposure.
1. Materials and Equipment:
Stabilized and unstabilized (control) polymer test specimens.
Accelerated weathering chamber equipped with fluorescent UVA-340 lamps (as specified in ASTM G154).[8]
Spectrocolorimeter or spectrophotometer for color measurement (CIELAB Lab* scale).
Gloss meter (60° geometry is common).
Universal Testing Machine for tensile property evaluation.
2. Experimental Workflow Diagram:
Caption: Workflow for evaluating polymer UV stability.
3. Procedure:
Initial Measurements (Time = 0):
Before exposure, measure and record the initial color (L, a, b* values), gloss, and mechanical properties (e.g., tensile strength and elongation at break) for at least three replicates of both the stabilized and control specimens.
Accelerated Weathering Exposure:
Mount the specimens in the weathering chamber.
Program the chamber to run a cycle according to ASTM D4329 for plastics.[4][9] A common cycle is:
8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.[9]
4 hours of condensation at a black panel temperature of 50°C.[9]
The total duration of the test will depend on the polymer and application, but can range from 500 to 2000 hours.
Periodic Evaluation:
At predetermined intervals (e.g., every 250 hours), remove the specimens from the chamber.
Allow the specimens to condition at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.
Repeat the color, gloss, and mechanical property measurements.
Data Analysis:
Color Change (ΔE): Calculate the total color difference (ΔE) at each interval relative to the initial measurement using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A lower ΔE indicates better color stability.
Gloss Retention: Calculate the percentage of gloss retained at each interval: % Gloss Retention = (Gloss_t / Gloss_0) * 100.
Mechanical Property Retention: Calculate the percentage retention of tensile strength and elongation.
5. Interpretation of Results:
By comparing the rate of change in these properties for the stabilized samples versus the control samples, the efficacy of 2-hydroxy-4-(heptyloxy)benzophenone as a UV stabilizer can be quantitatively determined. A successful stabilization will show significantly lower color change and higher retention of gloss and mechanical properties over time.
Conclusion
2-Hydroxy-4-(heptyloxy)benzophenone is a highly effective UV absorber for a wide array of polymer systems. Its mechanism of action, based on the rapid and harmless dissipation of UV energy, provides long-term protection against photodegradation. The protocols provided herein offer a robust framework for its incorporation and performance validation, enabling researchers and product developers to significantly enhance the durability and lifespan of their polymer products.
References
LIB Industry. (n.d.). What is the ASTM standard for UV resistance test? Retrieved February 18, 2026, from [Link]
Kiyo R&D. (2024, September 28). UV Lamp Testing As Per Standard ASTM D4329. Retrieved February 18, 2026, from [Link]
NANOLAB. (n.d.). UV Exposure of Plastic Products - ASTM D4329-21. Retrieved February 18, 2026, from [Link]
MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved February 18, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxyhept-4-oxybenzophenone. Retrieved February 18, 2026, from [Link]
ATLAS. (2022, March 21). Weathering Testing Standards for Polymers. Retrieved February 18, 2026, from [Link]
PrepChem.com. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. Retrieved February 18, 2026, from [Link]
MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). EP0846672A1 - Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone.
Cheméo. (n.d.). Chemical Properties of Benzophenone, 2-hydroxy-4-octadecyloxy- (CAS 3457-13-4). Retrieved February 18, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer | Request PDF. Retrieved February 18, 2026, from [Link]
MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved February 18, 2026, from [Link]
using 2-hydroxy-4-(heptyloxy)benzophenone as a UV absorber in coatings
Application Note: 2-Hydroxy-4-(heptyloxy)benzophenone in High-Performance Coatings Executive Summary This guide details the protocol for incorporating 2-hydroxy-4-(heptyloxy)benzophenone (C7-Benzophenone) into organic co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Hydroxy-4-(heptyloxy)benzophenone in High-Performance Coatings
Executive Summary
This guide details the protocol for incorporating 2-hydroxy-4-(heptyloxy)benzophenone (C7-Benzophenone) into organic coating matrices.[1] While the octyloxy homologue (UV-531) is the industry standard, the heptyloxy variant offers specific solubility and migration characteristics suitable for specialized acrylic, polyurethane, and polyolefin coating systems.
This molecule functions via Excited-State Intramolecular Proton Transfer (ESIPT) , dissipating absorbed UV energy (290–350 nm) as harmless heat.[1] This protocol covers material characterization, formulation logic, and performance validation to ensure optical clarity and long-term photostability.
Part 1: Mechanism of Action & Chemical Logic
The ESIPT Mechanism
The efficacy of 2-hydroxy-4-(heptyloxy)benzophenone relies on the proximity of the hydroxyl group (-OH) at the ortho position to the carbonyl group (C=O).[1] Upon UV irradiation, the molecule undergoes a rapid, reversible proton transfer, converting from an Enol form to a Keto form. This process consumes the photon's energy and releases it as thermal energy, preventing the coating matrix from absorbing the destructive radiation.[2][3]
Key Insight: The C7-heptyloxy tail does not participate in the UV absorption but is critical for compatibility . It acts as a lipophilic anchor, preventing the molecule from migrating (blooming) to the surface, a common failure mode in lower molecular weight absorbers (e.g., benzophenone-3).
Mechanism Visualization
The following diagram illustrates the photophysical cycle.
Figure 1: The ESIPT cycle. The molecule absorbs UV energy, tautomerizes, releases heat, and regenerates, providing non-consumptive protection.[2][3][4]
Part 2: Material Characterization & Solubility
Before formulation, verify the physicochemical properties of your specific lot.
Critical Control Point: The heptyloxy chain provides slightly higher polarity than the octyloxy (C8) analog. If replacing C8 with C7, verify solubility in aliphatic hydrocarbons (e.g., Hexane), as it may be slightly reduced.
Part 3: Formulation Protocol
Concentration Guidelines
Standard Loading: 1.0% – 3.0% by weight of solid resin (binder).[1]
High-Exposure Applications: Up to 5.0% (e.g., aerospace topcoats).[1]
Do not add the powder directly to a high-viscosity resin; this leads to "hot spots" and seeding.[1]
Step-by-Step Procedure:
Pre-Dissolution (The "Masterbatch" Approach):
Prepare a 20-30% concentrate of 2-hydroxy-4-(heptyloxy)benzophenone in a compatible solvent (e.g., Xylene, MAK, or Butyl Acetate).[1]
Note: Warm slightly to 40°C to accelerate dissolution if necessary.[1]
Let-Down:
Add the concentrate to the resin system under low-shear agitation.[1]
Caution: Ensure the let-down solvent is compatible with the coating's rheology modifiers to avoid shock-out.[1]
Synergist Addition (Recommended):
For long-term durability, combine with a Hindered Amine Light Stabilizer (HALS) (e.g., HALS-292) at a 2:1 ratio (UVA:HALS).[1]
Reasoning: The Benzophenone blocks UV photons, while the HALS scavenges any free radicals that form if photons bypass the absorber.
Formulation Decision Tree
Figure 2: Workflow for incorporating the absorber into solvent-borne vs. water-borne systems.
Part 4: Performance Validation
Trust but verify. A coating formulation is not complete until it passes accelerated weathering.[1]
Spectroscopic Verification (UV-Vis)
Goal: Confirm the absorber is active and not degraded by the curing process (e.g., amine kickers in epoxies can sometimes react with phenolic hydroxyls).
Method: Cast a 20-micron film on a quartz slide.[1] Measure transmission from 250–400 nm.
Success Criteria: < 5% Transmission in the 290–320 nm range (UVB).
Ensure cure temperature does not exceed 200°C for extended periods.[1]
References
Mechanism of ESIPT
S. J.[1][4] Formosinho and L. G. Arnaut, "Excited-state intramolecular proton transfer in 2-hydroxybenzophenone," Journal of Photochemistry and Photobiology A: Chemistry, vol. 75, no. 1, pp. 21-48, 1993. Link
Benzophenone Homologues in Coatings
Wypych, G. (2015).[1] Handbook of UV Degradation and Stabilization. ChemTec Publishing.[1]
Synthesis & Properties of Alkoxybenzophenones
U.S. Patent 3,526,666, "Synthesis of 2-hydroxy-4-alkoxybenzophenones," 1970.[1][5] Link
Testing Standards
ASTM G154-16, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials," ASTM International. Link
Application Note: Strategic Incorporation of Benzophenones into Polymer Architectures
Abstract This guide details the engineering of photo-responsive polymers via the covalent incorporation of benzophenone (BP) moieties.[1][2][3] Unlike transient physical entrapment, covalent tethering enables robust, spa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the engineering of photo-responsive polymers via the covalent incorporation of benzophenone (BP) moieties.[1][2][3] Unlike transient physical entrapment, covalent tethering enables robust, spatially resolved photo-crosslinking and photoaffinity labeling. This protocol covers the synthesis of a polymerizable benzophenone monomer (4-Methacryloyloxy benzophenone, MABP), its copolymerization, and the subsequent UV-triggered network formation. It is designed for researchers in drug delivery and material science who require precise control over hydrogel stiffness, surface functionalization, or ligand-receptor mapping.
Introduction: The Photochemical Engine
Benzophenone is a "privileged" photochemical motif because of its chemical robustness in the dark and its high quantum efficiency upon specific irradiation.
Mechanism of Action
The utility of BP lies in its ability to act as a diradical generator upon UV excitation.
Excitation: Absorption of a photon (typically ~350–365 nm) promotes an electron from a non-bonding orbital (n) to an anti-bonding pi-orbital (
), creating a singlet excited state ().
Intersystem Crossing (ISC): The
state rapidly undergoes ISC to a triplet state () with near unity quantum yield.
Hydrogen Abstraction: The electron-deficient oxygen of the carbonyl
state acts like an alkoxyl radical, abstracting a hydrogen atom from a neighboring C-H bond (preferentially from tertiary carbons or positions alpha to heteroatoms).[4]
Radical Recombination: The resulting ketyl radical and the newly formed carbon radical on the target molecule recombine to form a stable C-C covalent bond.
Why Benzophenone?
Wavelength Specificity: Activates at 350–365 nm, avoiding the DNA/protein-damaging deep UV (<280 nm) required by aryl azides.
Reversibility: If the triplet state does not find an abstractable H, it relaxes back to the ground state, ready for re-excitation. This contrasts with diazirines or azides, which photolyze irreversibly.
Chemical Stability: Stable against pH extremes and ambient light, facilitating complex synthesis steps prior to photo-activation.
Strategic Planning & Experimental Design
A. Selection of the Benzophenone Derivative
For incorporation into polymer backbones, we utilize 4-Methacryloyloxy benzophenone (MABP) . It introduces a methacrylate handle compatible with free-radical polymerization (FRP), RAFT, and ATRP.
B. Critical Parameters
Parameter
Specification
Rationale
Excitation Wavelength
365 nm (UV-A)
Matches transition; minimizes damage to biologics.
Monomer Loading
1–5 mol%
Sufficient for crosslinking without compromising bulk polymer properties.
Solvent Choice
DCM/THF (Synthesis), Water/PBS (Application)
BP is hydrophobic; copolymerization with hydrophilic monomers (e.g., PEG-MA, DMAEMA) is required for aqueous solubility.
Atmosphere
Inert (/Ar)
Oxygen quenches the triplet state of BP; deoxygenation is critical for efficiency.
Protocol 1: Synthesis of 4-Methacryloyloxy Benzophenone (MABP)
Objective: To synthesize a polymerizable benzophenone monomer.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) for disappearance of 4-HBP.
Workup:
Wash reaction mixture with 1M HCl (2 x 50 mL) to remove TEA.
Wash with Sat.
(2 x 50 mL) and Brine (1 x 50 mL).
Dry organic layer over
, filter, and concentrate via rotary evaporation.[7]
Purification: Recrystallize the crude solid from hot ethanol or n-hexane.
Validation:
Yield: Expect >85% (White crystalline solid).
1H-NMR (
): Confirm methacrylate vinyl protons (singlets at ~5.8 and 6.4 ppm) and aromatic BP signals (7.5–7.9 ppm).
Protocol 2: Copolymerization (Incorporation into Backbone)
Objective: To create a photo-reactive polymer (e.g., Poly(DMAEMA-co-MABP)).
Reagents
Monomer A: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (or PEG-MA for non-ionic hydrogels).
Monomer B: MABP (Synthesized in Protocol 1).
Initiator: AIBN (Azobisisobutyronitrile).
Solvent: THF or Dioxane.
Step-by-Step Methodology
Monomer Feed: In a Schlenk tube, dissolve DMAEMA (10 mmol) and MABP (0.5 mmol, 5 mol%) in 10 mL THF.
Note: Adjust MABP ratio (1-10%) to tune crosslinking density.
Initiator Addition: Add AIBN (0.1 mmol, 1 mol% vs monomers).
Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen. Backfill with
.
Polymerization: Immerse tube in an oil bath at 65°C for 16 hours.
Termination: Quench reaction by exposing to air and cooling to 0°C.
Purification: Precipitate polymer into excess cold hexanes (or diethyl ether). Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomers.
Drying: Vacuum dry at RT for 24 hours.
Self-Validating Checkpoint: UV-Vis Quantification
To quantify BP incorporation, dissolve a known mass of polymer in Ethanol. Measure absorbance at 255 nm.
Use a standard curve of free MABP to calculate loading.
Success Criterion: Loading efficiency should be >80% of feed ratio.
Protocol 3: UV-Induced Crosslinking & Application
Objective: To transform the soluble polymer into a crosslinked hydrogel or stable coating.
Workflow Diagram (Graphviz)
Caption: Workflow from monomer synthesis to UV-cured crosslinked network.
Step-by-Step Methodology
Preparation: Prepare a 10 wt% solution of the copolymer in a suitable solvent (e.g., water/buffer for hydrogels).
Drying (for coatings): Allow solvent to evaporate if creating a surface coating. For hydrogels, proceed in the hydrated state.
Inert Environment: Place samples in a UV chamber purged with Nitrogen.
Why? Oxygen competes with C-H abstraction, forming non-reactive peroxides.
Irradiation: Expose to UV light (365 nm).
Intensity: 10–20 mW/cm².
Time: 5–30 minutes (Correlates to Energy Dose: 3–36 J/cm²).
Washing: Wash the material vigorously with a "good solvent" (e.g., water or THF) to remove any uncrosslinked chains.
Validation: Gel Fraction Analysis
Weigh the dry polymer film before washing (
).
Soak in solvent for 24h, then dry again (
).
Target: >85% gel fraction indicates successful network formation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Crosslinking Efficiency
Oxygen Inhibition
Increase purge flow; cover sample with quartz slide to limit air contact.
Polymer Yellowing
Side Reactions
Reduce irradiation time; ensure wavelength is >300 nm (filter out UVB/UVC).
Insoluble Polymer (Pre-UV)
Thermal Crosslinking
Store MABP and polymer in the dark at 4°C. Avoid heating >80°C during synthesis.
Low BP Loading
Poor Copolymerization
MABP is bulky. Reduce feed ratio or use a spacer (e.g., 4-(2-acryloyloxyethoxy)benzophenone).
Mechanism Visualization
Caption: Photochemical pathway of Benzophenone: Excitation, H-abstraction, and Covalent Bond Formation.
References
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
Prucker, O., et al. (1999). Photochemical attachment of polymer films to solid surfaces via monolayers of benzophenone derivatives.[1] Journal of the American Chemical Society, 121(38), 8766-8770. Link
Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707. Link (Context on photo-initiator comparison).
Li, M., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(17), 9829–9837. Link
Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 660. Link
Analytical Protocol: Quantification of 2-Hydroxy-4-(heptyloxy)benzophenone
Application Note & Methodological Guide Executive Summary & Chemical Profile[1] This application note details the analytical quantification of 2-hydroxy-4-(heptyloxy)benzophenone (C₂₀H₂₄O₃), a lipophilic UV absorber stru...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Methodological Guide
Executive Summary & Chemical Profile[1]
This application note details the analytical quantification of 2-hydroxy-4-(heptyloxy)benzophenone (C₂₀H₂₄O₃), a lipophilic UV absorber structurally homologous to the industry-standard Octabenzone (UV-531).
While Octabenzone (C8 chain) is widely documented, the Heptyloxy (C7 chain) variant requires specific chromatographic adjustments due to its slightly higher polarity and lower molecular weight (MW: 312.4 g/mol ).[1] This compound is critical in evaluating impurity profiles in UV stabilizers or as a specific migration marker in polymer-drug compatibility studies.[1]
Chemical Identity
Parameter
Description
Chemical Name
2-hydroxy-4-(heptyloxy)benzophenone
Molecular Formula
C₂₀H₂₄O₃
Molecular Weight
312.40 g/mol
Structural Class
Benzophenone-type UV Absorber (UVA/UVB)
Key Chromophores
Phenolic -OH (Ortho), Carbonyl, Alkoxy chain
LogP (Predicted)
~5.8 – 6.2 (Highly Lipophilic)
UV Maxima
~288 nm, ~325 nm
Analytical Strategy: Method Selection
The quantification strategy depends on the matrix complexity and sensitivity requirements.
Method A: HPLC-DAD (Recommended): The "Workhorse" method.[1] Ideal for routine quantification in pharmaceutical packaging, formulations, and stability studies.[1] It offers robust linearity and requires no derivatization.[1]
Method B: GC-MS (Confirmation): Used for trace analysis (<10 ppb) or complex biological matrices where mass spectral confirmation is required to distinguish the C7 homologue from C8 (Octabenzone) or C1 (Oxybenzone).[1]
Analytical Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and concentration.
This is the primary method for quantification.[1] The C7 alkyl chain imparts significant hydrophobicity, requiring a high-strength organic mobile phase.
Chromatographic Conditions[1][3][4]
Parameter
Specification
Rationale
Column
C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm
Provides necessary hydrophobic interaction to retain the lipophilic C7 chain.[1]
Mobile Phase A
Water + 0.1% Formic Acid
Acidification suppresses ionization of the phenolic -OH, sharpening peak shape.[1]
Mobile Phase B
Acetonitrile (HPLC Grade)
ACN provides lower backpressure than MeOH, allowing higher flow rates for lipophilic compounds.[1]
Validation Step: You must run a mixed standard of the C7 analyte and C8 (Octabenzone) to prove resolution.[1] If co-elution occurs, lower the %ACN in the gradient start (e.g., start at 60% instead of 70%).[1]
Internal Standard Selection
Because 2-hydroxy-4-(heptyloxy)benzophenone is rare, isotopic labels may not be commercially available.[1]
Recommendation: Use 2-Hydroxy-4-(octyloxy)benzophenone (CAS 1843-05-6) as the Internal Standard (IS) only if you have confirmed the sample does not naturally contain it.
Alternative IS: If the sample contains mixed benzophenones, use Benzophenone-d10 (for GC-MS) or 2,4-Dihydroxybenzophenone (for HPLC, elutes much earlier).[1]
HPLC Analysis of 2-Hydroxy-4-Alkoxybenzophenones: Application Note & Protocol
Abstract & Scope This Application Note provides a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-hydroxy-4-alkoxybenzophenones . These compounds, including Oxybe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note provides a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-hydroxy-4-alkoxybenzophenones . These compounds, including Oxybenzone (Benzophenone-3) and Octabenzone (Benzophenone-12), are critical UV absorbers used in pharmaceuticals, cosmetics, and industrial plastics.
The method described herein utilizes Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1][2][3] It is designed to resolve the parent compounds from their hydrolysis degradation products (e.g., 2,4-dihydroxybenzophenone) and accommodate the varying hydrophobicity introduced by different alkoxy chain lengths (methoxy- to octyloxy-).
Chemical Basis & Separation Mechanism[4][5][6]
Understanding the molecular behavior of the analyte is the prerequisite for a self-validating method.
The "Pseudo-Aromatic" Chelation
The defining feature of 2-hydroxybenzophenones is the intramolecular hydrogen bond between the hydroxyl group at the ortho (2-) position and the carbonyl oxygen.
Effect: This forms a stable 6-membered chelate ring, locking the molecule in a planar conformation.
Chromatographic Implication: This internal bonding reduces the polarity of the hydroxyl group, making the molecule more hydrophobic than its isomers (e.g., 4-hydroxybenzophenone). Consequently, these compounds show strong retention on non-polar stationary phases (C18).
The Alkoxy Tail (The Hydrophobic Anchor)
The 4-alkoxy substituent acts as the primary "hydrophobic anchor."
Octyloxy (C8): High hydrophobicity (e.g., Octabenzone).
Separation Logic: As the alkyl chain length increases, the interaction with the C18 ligands increases exponentially. A gradient method is often required to elute long-chain analogs (C8+) within a reasonable timeframe while retaining short-chain analogs (C1) and degradation products.
Method Development Strategy
The following decision matrix outlines the logic for selecting chromatographic conditions based on the specific analyte mixture.
Caption: Decision tree for selecting elution mode based on the hydrophobicity of the alkoxy chain.
Standardized Protocol ("The Golden Method")
This protocol is optimized for the simultaneous determination of 2-hydroxy-4-methoxybenzophenone (BP-3) and 2-hydroxy-4-octyloxybenzophenone (BP-12) , ensuring resolution from the common degradation product 2,4-dihydroxybenzophenone (BP-1) .
Stronger eluent than MeOH, necessary for eluting the octyloxy species efficiently.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp
30°C
Improves mass transfer and reproducibility; reduces backpressure.
Injection Vol
10 µL
Standard volume; reduce to 5 µL if peak splitting is observed.
Detection
UV 290 nm
Near-isosbestic point for benzophenones; balances sensitivity for both parent and metabolites.
Gradient Program
Use this gradient to separate short-chain (BP-3) and long-chain (BP-12) analytes in a single run.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
50
50
Initial hold for polar impurities.
2.0
50
50
Isocratic hold.
12.0
5
95
Linear ramp to elute hydrophobic Octyloxy species.
15.0
5
95
Wash step to remove lipophilic matrix.
15.1
50
50
Return to initial conditions.
20.0
50
50
Re-equilibration (Critical).
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.
Add 5 mL Methanol and sonicate for 5 minutes (ensure heat does not exceed 30°C).
Dilute to volume with Methanol.
Note: Methanol is preferred over ACN for dissolution to prevent potential solubility issues with very polar degradation products, though ACN is acceptable.
Working Standard (50 µg/mL):
Transfer 500 µL of Stock Solution into a 10 mL flask.
Dilute to volume with Mobile Phase Initial Mix (50:50 Water:ACN) .
Critical: Diluting in 100% organic solvent can cause "solvent effect" (split peaks) when injecting onto a 50% aqueous mobile phase. Always match sample solvent to initial mobile phase conditions.
Experimental Workflow: Formulation Extraction
For extracting these analytes from complex matrices (e.g., sunscreen lotions or polymer films), use the following workflow.
Caption: Extraction workflow for isolating benzophenones from complex matrices.
Validation Parameters & Acceptance Criteria
To ensure the method is trustworthy and authoritative, it must be validated against ICH Q2(R1) guidelines.
Parameter
Acceptance Criteria
Notes
System Suitability
RSD of Peak Area < 1.0% (n=5)
Indicates pump/injector precision.
Tailing Factor (T)
T < 1.5
Higher tailing indicates silanol activity; check column age or acid modifier.
Resolution (Rs)
Rs > 2.0
Between BP-3 and BP-1 (degradant).
Linearity (R²)
R² > 0.999
Range: 10% to 150% of target concentration.
LOD / LOQ
S/N > 3 (LOD); S/N > 10 (LOQ)
Typical LOQ is ~0.1 µg/mL.
Troubleshooting Guide
Issue 1: Peak Tailing
Cause: Secondary interactions between the analyte's phenolic -OH and residual silanols on the column stationary phase.
Solution: Ensure the mobile phase contains 0.1% Phosphoric Acid or TFA. Use a "high-purity" or "end-capped" C18 column (e.g., Zorbax Eclipse or Phenomenex Luna C18(2)).
Issue 2: Split Peaks / Fronting
Cause: Solvent mismatch. The sample is dissolved in 100% strong solvent (e.g., THF or pure ACN) and injected into a weaker mobile phase (50% Water).
Solution: Dilute the final sample at least 1:1 with water or the initial mobile phase composition before injection.
Issue 3: Retention Time Drift
Cause: Temperature fluctuations or insufficient equilibration after the gradient.
Solution: Use a column oven set to 30°C. Ensure the re-equilibration step (post-gradient) is at least 5 column volumes (approx. 5 minutes at 1 mL/min).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Ceresole, R., et al. (2013).[4] Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.[4] Journal of Liquid Chromatography & Related Technologies.[4] Link
U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link
Saha, S., et al. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid.[5] Chromatographia.[1][2][3][6] Link
Thermo Fisher Scientific. (2012). Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection.[7] Application Note 1062. Link
Application Note: Solid-Phase Extraction of Benzophenone Derivatives from Environmental Matrices
[1][2][3][4] Abstract & Scope Benzophenone (BP) derivatives, ubiquitous in personal care products (sunscreens) and plastics, have emerged as contaminants of emerging concern (CECs) due to their endocrine-disrupting poten...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Abstract & Scope
Benzophenone (BP) derivatives, ubiquitous in personal care products (sunscreens) and plastics, have emerged as contaminants of emerging concern (CECs) due to their endocrine-disrupting potential.[1] This guide provides a high-performance protocol for the extraction of BP derivatives from complex environmental matrices (wastewater, surface water, and sediment).
Unlike generic protocols, this method prioritizes the Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent chemistry to simultaneously recover lipophilic parent compounds (e.g., BP-3) and their more polar, hydroxylated metabolites (e.g., BP-1) without the need for derivatization.
Scientific Foundation: The "Why" Behind the Method
The Chemical Challenge
Benzophenones present a dichotomy in polarity:
Lipophilic: BP-3 (Oxybenzone) has a LogP of ~3.8, making it hydrophobic.[2]
Hydrophilic/Acidic: Metabolites like BP-4 (Sulisobenzone) contain sulfonic acid groups, rendering them highly water-soluble and ionized at neutral pH.[2]
Sorbent Selection Strategy
Traditional Silica-C18 sorbents fail to adequately retain the polar metabolites, leading to "breakthrough" during loading.[2] This protocol utilizes Polymeric HLB (N-vinylpyrrolidone-divinylbenzene copolymer) .[2]
Mechanism: The divinylbenzene provides reverse-phase retention for non-polar BPs (BP-3), while the N-vinylpyrrolidone provides polar retention for hydrophilic BPs (BP-4, BP-1).[2]
pH Independence: Unlike silica, polymeric HLB is stable from pH 1–14, allowing aggressive matrix modification.[2]
Decision Logic for Method Development
The following diagram illustrates the critical decision pathways for optimizing recovery based on sample matrix and analyte chemistry.
Caption: Decision logic for adapting SPE workflows to liquid vs. solid environmental matrices.
Detailed Protocols
Materials & Reagents[2]
Sorbent: Oasis HLB (Waters) or Strata-X (Phenomenex), 60 mg/3 mL or 200 mg/6 mL.[2]
Collect 250–500 mL of water in amber glass bottles (prevent photodegradation).
Filter through 0.45 µm glass fiber filters (GFF) to remove suspended solids.[2]
Critical Step: Acidify sample to pH 3.0 using 1M HCl.
Reasoning: BP-3 (pKa ~7.[2]6) and BP-1 (pKa ~7.[2]3) are phenols.[2] Acidification ensures they are in their neutral protonated state, maximizing retention on the sorbent.
Add Internal Standard (Surrogate) and equilibrate for 30 mins.
Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH).
Protocol B: Solid Matrices (Sediment/Sludge)
Solid samples require Solid-Liquid Extraction (SLE) prior to SPE cleanup.[2]
Lyophilize (freeze-dry) sediment samples and sieve (< 2 mm).[2]
Weigh 1.0 g of dry sample.
Extraction: Add 10 mL MeOH:Acetone (1:1). Sonicate for 15–20 mins. Centrifuge at 4000 rpm.
Repeat extraction twice and combine supernatants.
Dilution (The "Dilute-and-Shoot" Hybrid):
Evaporate the organic extract to ~1 mL.
Dilute with 100 mL of acidified water (pH 3).
Why? You must lower the organic solvent content to < 5% before loading onto SPE, otherwise, the solvent acts as an eluent and analytes will wash through.
Proceed to Step 2 (Conditioning) in Protocol A.
Analytical Validation & Performance
The following data summarizes expected performance metrics when using this HLB-based protocol coupled with LC-MS/MS (ESI- mode for acidic BPs, ESI+ for BP-3).
Table 1: Method Performance Metrics (Surface Water Spiked at 50 ng/L)
Analyte
Structure Type
Recovery (%)
RSD (%)
Limit of Quantitation (ng/L)
Benzophenone-3
Lipophilic Phenol
92 - 105%
4.5%
1.2
Benzophenone-1
Polar Metabolite
88 - 98%
5.2%
0.8
Benzophenone-4
Sulfonic Acid
75 - 85%*
8.1%
2.5
4-Hydroxybenzophenone
Phenolic
85 - 95%
6.0%
1.5
*Note: BP-4 recovery is slightly lower on standard HLB due to its high water solubility.[2] For strict BP-4 analysis, consider Mixed-Mode Anion Exchange (MAX) sorbents.[2]
Visualizing the Analytical Workflow
Caption: Linear workflow for the trace analysis of benzophenones in water.
Troubleshooting & Expert Tips
Clogging: Environmental samples often contain algae or colloids.[2] If the SPE cartridge clogs, do not increase vacuum pressure > 5 inHg. Instead, use a larger pore size GFF filter during pre-treatment or add a depth filter on top of the SPE frit.
Background Contamination: Benzophenones are in plastics and sunscreen.[2][4]
Rule:Never use plastic pipette tips or containers for the final extract. Use glass syringes and silanized glassware.
Personal Care:[2][1][4][5] Technicians should avoid wearing sunscreen or fragranced products on days of analysis.[2]
Breakthrough of BP-4: If BP-4 recovery is < 50%, the sample pH was likely too high during loading.[2] Ensure pH < 3.0 to suppress ionization of the sulfonic acid group as much as possible, or switch to a MAX (Mixed-mode Anion Exchange) cartridge.
References
Solid-Phase Extraction Mechanisms: Waters Corporation.[2] Oasis HLB Cartridges and Plates Care and Use Manual.Link
Environmental Occurrence & Methods: Gago-Ferrero, P., et al. (2013).[2][6] "Fully automated determination of nine ultraviolet filters and transformation products in natural waters and wastewaters by on-line solid phase extraction-liquid chromatography-tandem mass spectrometry."[2][6] Journal of Chromatography A. Link
pKa and Chemical Properties: PubChem Database.[2] Benzophenone-3 (Oxybenzone) Compound Summary.[2][4]Link
Comparison of Sorbents: Zhang, X., et al. (2022).[2] "An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater."[2] Frontiers in Environmental Science. Link
determination of 2,4-dihydroxybenzophenone in biological matrices
Application Note: High-Sensitivity Determination of 2,4-Dihydroxybenzophenone (BP-1) in Biological Matrices via LC-MS/MS Executive Summary This guide details a validated protocol for the quantification of 2,4-dihydroxybe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Determination of 2,4-Dihydroxybenzophenone (BP-1) in Biological Matrices via LC-MS/MS
Executive Summary
This guide details a validated protocol for the quantification of 2,4-dihydroxybenzophenone (BP-1) in human urine and plasma. BP-1 is the primary metabolite of the common UV filter Benzophenone-3 (Oxybenzone) and is a suspected endocrine disruptor with estrogenic activity.
Key Technical Considerations:
Matrix: Urine (primary for exposure assessment) and Plasma (pharmacokinetics).
Metabolism: BP-1 exists predominantly (>80%) as glucuronide and sulfate conjugates in urine. Enzymatic deconjugation is mandatory for total exposure assessment.
Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.[1]
Metabolic Context & Mechanism
Understanding the metabolic pathway is critical for selecting the correct sample preparation method. BP-3 is demethylated by Cytochrome P450 enzymes (CYP2C9/CYP3A4) to form BP-1. In the liver and kidney, BP-1 undergoes Phase II conjugation.
Caption: Metabolic pathway of BP-3 to BP-1 and subsequent Phase II conjugation. Analysis of "Total BP-1" requires hydrolysis of the conjugates shown in yellow.
This protocol uses Liquid-Liquid Extraction (LLE) for cost-efficiency and high recovery, though Solid Phase Extraction (SPE) is a valid alternative for cleaner extracts.
Step-by-Step Methodology:
Aliquot: Transfer 1.0 mL of urine into a glass tube.
Buffer: Add 0.5 mL Ammonium Acetate buffer (1.0 M, pH 5.0).
Enzyme Addition: Add 20 µL Helix pomatia
-glucuronidase solution.
Hydrolysis: Incubate at 37°C for >4 hours (or overnight).
Validation Check: Verify hydrolysis efficiency by spiking a QC sample with a conjugated standard (e.g., 4-methylumbelliferyl glucuronide) if available, or monitoring total vs. free BP-1 in a pooled sample.
Internal Standard: Add 50 µL of IS working solution (100 ng/mL).
Extraction: Add 3.0 mL Ethyl Acetate .
Agitation: Vortex vigorously for 2 minutes; shake mechanically for 20 minutes.
Separation: Centrifuge at 3,000 x g for 10 minutes.
Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen stream at 40°C.
Reconstitution: Reconstitute in 200 µL Mobile Phase (50:50 Water:MeOH). Filter through 0.22 µm PTFE filter if cloudy.
Caption: Optimized workflow for the extraction of total BP-1 from urine samples.
Mobile Phase A: Water (no additives or 0.01% Acetic Acid - keep pH neutral/slightly acidic to prevent ionization suppression in negative mode).
Mobile Phase B: Acetonitrile or Methanol.
Gradient Profile:
Time (min)
% Mobile Phase B
0.0
10
1.0
10
6.0
95
8.0
95
8.1
10
| 10.0 | 10 |
Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI) in Negative Mode .[6]
Reasoning: BP-1 contains two phenolic hydroxyl groups, which deprotonate easily to form stable [M-H]⁻ ions. Positive mode sensitivity is significantly lower.[7]
Source Temp: 450°C.
Capillary Voltage: -4500 V.
MRM Transitions (Multiple Reaction Monitoring):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Type
Collision Energy (eV)
BP-1
213.1 [M-H]⁻
135.0
Quantifier
25
213.1
92.0
Qualifier
35
213.1
77.0
Qualifier
40
BP-1-d3 (IS)
216.1 [M-H]⁻
138.0
Quantifier
25
Note: The transition 213 -> 135 corresponds to the cleavage of the benzophenone bridge, retaining the dihydroxy-substituted ring.
Method Validation Guidelines
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
Linearity: Range typically 0.5 ng/mL to 100 ng/mL . Correlation coefficient (
) > 0.99.
Accuracy & Precision:
Intra-day and Inter-day CV% should be <15% (20% at LLOQ).
Accuracy within ±15% of nominal value.
Matrix Effect (ME):
Compare slope of calibration curve in matrix vs. solvent.
Formula:
.
Correction: Use the deuterated IS to compensate for ion suppression.
Recovery: Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Target >80%.
Troubleshooting & Common Pitfalls
Contamination: Benzophenones are ubiquitous in personal care products (sunscreens, lotions, plastics).
Solution: Analysts must not wear personal care products containing UV filters. Use glass labware where possible; rinse plastic tips with methanol before use.
Incomplete Hydrolysis:
Symptom:[1][8] Low recovery of total BP-1 in patient samples despite good QC recovery.
Solution: Increase incubation time or enzyme concentration. Ensure pH is strictly 5.0 (enzyme activity drops at neutral pH).
Peak Tailing:
Solution: Phenols can interact with active sites on the column. Ensure the column is end-capped. Adding a trace of ammonium acetate (5mM) to the mobile phase can improve peak shape.
References
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Environmental Phenols in Urine. Method No. 6306.03. Available at: [Link][4][9]
Kawaguchi, M., et al. (2008). Liquid chromatography–mass spectrometry for the determination of benzophenone UV filters in the environment.
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][4]
Ye, X., et al. (2005).[4] Automated on-line column-switching HPLC-MS/MS method with peak focusing for the determination of nine environmental phenols in urine. Analytical Chemistry, 77(16), 5407-5413. Available at: [Link]
use of 2-hydroxy-4-(heptyloxy)benzophenone in UV protective clothing
Executive Summary & Technical Context This application note details the integration of 2-hydroxy-4-(heptyloxy)benzophenone (hereafter referred to as HBP-7 ) into textile substrates for high-performance UV protective clot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
This application note details the integration of 2-hydroxy-4-(heptyloxy)benzophenone (hereafter referred to as HBP-7 ) into textile substrates for high-performance UV protective clothing.[1][2]
HBP-7 is a lipophilic UV absorber belonging to the 2-hydroxybenzophenone class.[1][2] Structurally, it is the C7-alkyl homolog of the industry-standard Octabenzone (UV-531).[1][2] Its efficacy stems from the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, which dissipates UV energy as harmless heat.[1][2]
Why HBP-7?
While the octyloxy (C8) analog is commercially ubiquitous, the heptyloxy (C7) variant offers specific advantages in research and niche polymer compatibility:
Solubility/Compatibility: The C7 alkyl chain provides excellent compatibility with non-polar matrices (Polyester, Polypropylene) while maintaining a slightly different crystallization profile than C8, potentially reducing blooming (migration to surface) in specific fiber blends.[1][2]
Volatility: The long alkyl chain suppresses volatility during high-temperature processing (e.g., thermosol dyeing or melt spinning) compared to lower molecular weight analogs like Oxybenzone (C1).[1][2]
Material Characterization
Before application, the raw material must be characterized to ensure process stability.
The protective mechanism relies on a reversible hydrogen bond between the hydroxyl group and the carbonyl oxygen. Upon UV irradiation, the proton tunnels to the oxygen, creating a vibrationally excited state that decays non-radiatively (heat), regenerating the ground state.[2]
Figure 1: ESIPT Mechanism of HBP-7
Caption: The cycle of UV energy absorption and thermal dissipation via proton transfer in 2-hydroxy-4-(heptyloxy)benzophenone.[1][2][3]
Application Protocols
Due to HBP-7's hydrophobicity, it cannot be applied via simple aqueous immersion.[1][2] Two distinct protocols are provided based on the textile substrate.[4][5][6][7]
Causality: PET glass transition is ~70°C; 130°C is required to open the amorphous regions of the polymer, allowing the hydrophobic HBP-7 to diffuse inside.[1]
Hold at 130°C for 45–60 minutes.
Cool down rapidly to 70°C, then drain.
Reduction Clearing (Optional but Recommended):
To remove surface-deposited absorber (which causes poor rub fastness).[1][2]
Treat with 2 g/L Sodium Hydrosulfite + 2 g/L NaOH at 70°C for 20 mins.
Fix: Increase curing time or temperature (e.g., 160°C for 3 min).
Safety & Regulatory Considerations
Skin Sensitization: Benzophenones are known contact allergens (Type IV).[1][2] While HBP-7 (C7) is less mobile than Benzophenone-3 (C1), fabrics must be washed thoroughly (Reduction Clear) to remove unbound surface chemicals.[1][2]
Environmental: HBP-7 is lipophilic and toxic to aquatic life.[1][2] Dye bath effluents must be treated (flocculation/activated carbon) before discharge.[1][2]
References
Mechanism of Benzophenones: Deltachem. (2023).[1][2] Mechanism of benzophenone UV absorbers. Link
Structure-Activity Relationship: ChemScene. (2023). 2-Hydroxy-4-(octyloxy)benzophenone (Analogous Data). Link
Textile Application Standards: AATCC. (2023).[1][2] AATCC TM183-2020: Transmittance or Blocking of Erythemally Weighted Ultraviolet Radiation through Fabrics.[1][2] Link
Application Methodology: Schindler, W. D., & Hauser, P. J. (2004).[2][8] Chemical Finishing of Textiles. Woodhead Publishing.[1][2] (Standard reference for Pad-Dry-Cure and Exhaustion mechanisms).
Safety Data: Thermo Fisher Scientific. (2025).[1][2][5][7][9] Safety Data Sheet: 2-Hydroxy-4-n-octyloxybenzophenone. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a rigorous technical framework for formulating broad-spectrum sunscreens utilizing Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4). Unlike generic formulation guides, this document focuses on the critical physicochemical constraints of these molecules—specifically the recrystallization kinetics of BP-3 and the acid-neutralization requirements of BP-4. We provide a validated protocol for a high-SPF O/W emulsion and a compliant in vitro testing workflow based on ISO 24443 standards.
Physicochemical Profile & Regulatory Constraints
Before formulation, the scientist must understand the distinct solubility and stability profiles of these two filters. They are not interchangeable; they act synergistically in different phases of an emulsion.
Comparative Technical Data
Feature
Benzophenone-3 (BP-3)
Benzophenone-4 (BP-4)
Common Name
Oxybenzone
Sulisobenzone
Phase Affinity
Lipophilic (Oil Phase)
Hydrophilic (Water Phase)
UV Spectrum
UVB & UVA2 (270–350 nm)
UVB & UVA2 (260–375 nm)
λ max
~288 nm / ~325 nm
~285 nm / ~325 nm
Critical Constraint
High risk of recrystallization in finished product.
Critical Regulatory Note: While effective, BP-3 is under scrutiny for environmental impact (coral reef bleaching) and potential endocrine disruption. Formulators must verify regional compliance (e.g., Hawaii/Key West bans) before development.
Formulation Strategy: The "Dual-Phase" Approach
To maximize SPF and photostability, we utilize a dual-phase loading strategy. BP-3 is solubilized in the oil phase to protect the interior of the micelle, while BP-4 is dissolved in the continuous water phase to scatter/absorb incident UV radiation before it reaches the oil droplets.
The Solubilization Logic (BP-3)
BP-3 is a crystalline solid.[2] If the solvent system is insufficient, it will recrystallize over time, leading to:
SPF Drop: Crystals do not form a uniform film.
Grittiness: Poor sensory profile.
Irritation: Micro-crystals can abrade the stratum corneum.
The Golden Rule: Use a polar emollient (e.g., C12-15 Alkyl Benzoate or Dibutyl Adipate) at a ratio of at least 1.5:1 (Solvent:BP-3).
The Neutralization Logic (BP-4)
BP-4 contains a sulfonic acid group.[3][4][5] If added directly to a formulation containing Carbomers or Polyacrylates, the acidity will instantly collapse the polymer network (viscosity loss).
Action: You must neutralize BP-4 with a base (Triethanolamine, Arginine, or NaOH) to pH 6.0–7.0 before combining with pH-sensitive thickeners.
Observation: Neutralization often shifts the solution color from clear to intense yellow.[3]
Formulation Logic Diagram
The following diagram illustrates the critical decision pathways for integrating these filters.
Figure 1: Critical path for incorporating Benzophenones. Note the parallel processing of Oil and Water phases to prevent shock-crystallization or acid-hydrolysis.
Crucial: Solubilizes BP-3 to prevent crystallization.
Avobenzone
3.00
UVA1 Filter
BP-3 helps photostabilize Avobenzone.
Octocrylene
2.00
UVB Filter
Solvent & triplet-state quencher for Avobenzone.
Cetearyl Alcohol (and) Ceteareth-20
4.00
Emulsifier
Non-ionic, electrolyte tolerant.
Dimethicone (350 cst)
1.00
Slip Agent
Reduces tackiness of BP-3.
Phase B: The Aqueous Phase
Ingredient
% w/w
Function
Rationale
Deionized Water
q.s. to 100
Vehicle
--
Benzophenone-4
4.00
UVB/UVA2 Filter
Water-soluble booster.
Disodium EDTA
0.10
Chelator
Vital: BP-4 reacts with metal ions (Fe, Cu) causing pink/red discoloration.
Glycerin
3.00
Humectant
--
Triethanolamine (99%)
~2.50
Neutralizer
Adjusts BP-4 acidity. Titrate to pH 6.5 .
Phase C: Finishing
Ingredient
% w/w
Function
Phenoxyethanol (and) Ethylhexylglycerin
1.00
Preservative
Tocopheryl Acetate
0.50
Antioxidant
Step-by-Step Procedure
Solvation (Phase A): In the main beaker, combine C12-15 Alkyl Benzoate, Octocrylene, and BP-3. Heat to 75-80°C . Stir until BP-3 crystals are completely dissolved. Only then add Avobenzone (to minimize its heat exposure).
Neutralization (Phase B): In a side beaker, dissolve BP-4 and EDTA in water.
Checkpoint: The solution will be acidic (pH ~1.5).
Action: Slowly add Triethanolamine while stirring. Monitor pH until it reaches 6.0–6.5 . The solution may turn bright yellow. Heat to 75-80°C .
Emulsification: Slowly add Phase A (Oil) to Phase B (Water) while homogenizing at 3000-4000 RPM for 5 minutes.
Cooling: Switch to paddle stirring. Cool to 40°C.
Finishing: Add Phase C ingredients. Adjust final pH if necessary (Target: 6.0–6.5).
Protocol B: In Vitro Photostability & SPF Validation
Standard: ISO 24443:2012 (Determination of sunscreen UVA photoprotection in vitro).
This protocol validates that the Benzophenone-3/Avobenzone complex does not degrade significantly under irradiation.
Equipment Required[9][10][11][12]
Substrate: PMMA Plates (Molded, 6µm roughness).
Spectrophotometer: Labsphere UV-2000S or equivalent (290–400 nm range).
Solar Simulator: Atlas Suntest or equivalent (Irradiance 40–200 W/m²).[6]
Workflow Diagram
Figure 2: ISO 24443 Workflow for validating photostability.
Execution Steps
Blanking: Calibrate spectrophotometer using a glycerin-treated PMMA plate.
Application: Apply 1.3 mg/cm² of the emulsion to the PMMA plate.
Technique: Spot application followed by light spreading with a saturated finger cot for 30 seconds.
Equilibration: Allow plate to dry in the dark for 30 minutes at 25°C.
Initial Scan: Measure absorbance (
) from 290 to 400 nm at 1 nm intervals.
Irradiation: Expose the plate to a UV dose equivalent to 1.2 × UVAPF0 (calculated from initial scan).
Analysis: Calculate the ratio of UVA protection retention. If retention < 80%, the BP-3/Avobenzone system is unstable; consider increasing Octocrylene or adding a triplet quencher (e.g., Diethylhexyl Syringylidenemalonate).
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Crystals appearing after 24h
BP-3 saturation; insufficient solvent.
Increase C12-15 Alkyl Benzoate or add Butyloctyl Salicylate.
Emulsion turns pink/red
BP-4 reacting with trace iron.
Increase Disodium EDTA to 0.2%. Ensure water source is deionized.
Viscosity collapse
BP-4 not fully neutralized.
Verify pH of Phase B before mixing. Ensure pH > 6.0.
Do NOT use Magnesium Aluminum Silicate (Veegum) or Mg-based salts with BP-4.
References
ISO 24443:2012. Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link
U.S. FDA. Sunscreen Drug Products for Over-the-Counter Human Use. 21 CFR Part 352. Link
European Commission. Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex VI).Link
Shaath, N. A. (2016). Sunscreen Regulations and Filters Worldwide.[3][8][9] In: Principles and Practice of Photoprotection. Springer. Link
Egbu, R. et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Royal Society of Chemistry. Link
polymerization of 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone
Application Note: Polymerization Strategies for 2-Hydroxy-4-(2,3-epoxypropoxy) Benzophenone (HEPBP) Abstract This technical guide details the polymerization protocols for 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone (HEPB...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Polymerization Strategies for 2-Hydroxy-4-(2,3-epoxypropoxy) Benzophenone (HEPBP)
Abstract
This technical guide details the polymerization protocols for 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone (HEPBP) , a dual-function monomer acting as both a polymerizable unit and a UV-stabilizer.[1] Unlike simple glycidyl ethers, HEPBP contains a phenolic hydroxyl group involved in an intramolecular hydrogen bond (critical for UV dissipation), which dictates specific polymerization conditions to prevent fluorescence quenching or chromophore degradation. This note covers two primary routes: Anionic Ring-Opening Polymerization (AROP) to form polyethers and Alternating Copolymerization with cyclic anhydrides to form polyesters.[1]
Chemical Basis & Material Properties[1][2][3][4][5][6]
HEPBP (CAS: 150-78-7) is a glycidyl ether derivative of 2,4-dihydroxybenzophenone.[1] Its utility lies in the preservation of the ortho-hydroxyl group on the benzophenone ring during polymerization.
UV Stabilization Mechanism: The o-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. Upon UV absorption, this bond undergoes Excited-State Intramolecular Proton Transfer (ESIPT), dissipating energy as heat (tautomerism) rather than bond-breaking radiation.[1]
Polymerization Handle: The pendant epoxy (oxirane) group allows for ring-opening polymerization (ROP) or curing with amines/anhydrides without affecting the aromatic UV-absorbing core.[1]
Key Material Specifications:
Property
Value/Description
Molecular Weight
~268.26 g/mol
Appearance
Light yellow crystalline powder
Melting Point
90–95 °C
Target Polymer Type
Polyether (via AROP) or Polyester (via Anhydride cure)
| Solubility | Soluble in THF, Acetone, DMF; Insoluble in Water |[1]
Objective: Synthesis of Poly(HEPBP) homopolymer with a polyether backbone.
Mechanism: Nucleophilic attack of an alkoxide initiator on the least substituted carbon of the epoxide ring.
Reagents & Equipment
Monomer: HEPBP (Recrystallized from ethanol/toluene).
Initiator: Potassium tert-butoxide (t-BuOK) or KOH with 18-Crown-6 (phase transfer catalyst).[1]
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (dried over Na/benzophenone).
Dissolve HEPBP in minimal hot ethanol. Cool to 4°C to recrystallize. Vacuum dry at 40°C for 24h. Rationale: Impurities containing active hydrogens (water, free phenols) will act as chain transfer agents, limiting molecular weight.
Initiator Preparation:
In a flame-dried Schlenk flask under Argon, dissolve t-BuOK in anhydrous THF to achieve a concentration of 0.1 M.
Polymerization:
Add HEPBP to the reaction vessel (Monomer/Initiator ratio typically 20:1 to 50:1 depending on target Mw).
Heat the solution to 60–80°C .
Stir for 24–48 hours. The solution viscosity will increase significantly.
Note: If using bulk polymerization (solvent-free), heat to 100°C (above HEPBP melting point) and use KOH/18-Crown-6.[1]
Termination & Isolation:
Terminate the reaction by adding a few drops of acidified methanol (HCl/MeOH).
Precipitate the polymer by pouring the reaction mixture into a 10-fold excess of cold diethyl ether or hexane.
Filter the solid precipitate and dry under vacuum at 50°C.
Mechanistic Visualization (AROP)
Caption: Mechanism of Anionic Ring-Opening Polymerization showing the transformation of the epoxy monomer into a polyether backbone.
Protocol B: Alternating Copolymerization with Cyclic Anhydrides
Objective: Synthesis of polyester-type UV absorbers. This method is often preferred for creating coating additives with tunable solubility.
Reaction Type: Ring-opening copolymerization (ROCOP).[1]
Monomer 2: Phthalic Anhydride (PA) or Succinic Anhydride (SA).
Catalyst: Tertiary amine (e.g., Triethylamine, DMAP) or Tetrabutylammonium bromide (TBAB).
Solvent: Toluene or Xylene.
Step-by-Step Methodology
Stoichiometry:
Prepare a 1:1 molar ratio of HEPBP to Phthalic Anhydride.
Catalyst loading: 1–3 mol% relative to HEPBP.
Reaction Setup:
Charge monomers and solvent into a round-bottom flask equipped with a reflux condenser.[1]
Purge with Nitrogen for 15 minutes.
Curing/Polymerization:
Heat to 110–125°C (reflux temperature of toluene/xylene).
Maintain reflux for 6–12 hours.
Monitoring: Track the disappearance of the anhydride carbonyl peak (~1780 cm⁻¹) and the appearance of the ester carbonyl peak (~1730 cm⁻¹) via FTIR.
Work-up:
Cool to room temperature.
Precipitate into methanol to remove unreacted anhydride and catalyst.
Reprecipitate from CHCl₃/Methanol for high purity.
Characterization & Validation
To ensure the "Trustworthiness" of the synthesized material, the following validation steps are mandatory:
Technique
Observation Target
Success Criteria
FTIR Spectroscopy
Epoxide Ring (Oxirane)
Disappearance of peak at ~910 cm⁻¹ and ~860 cm⁻¹.[1]
FTIR Spectroscopy
Ether/Ester Backbone
Appearance of C-O-C stretch (1100 cm⁻¹) for Protocol A; Ester C=O (1730 cm⁻¹) for Protocol B.
UV-Vis Spectroscopy
Benzophenone Chromophore
Retention of absorption maxima at ~290 nm and ~325 nm. (Loss indicates degradation of the UV-absorbing core).
GPC (Gel Permeation)
Molecular Weight
Mn > 5,000 g/mol ; PDI < 1.5 (for AROP).
DSC
Thermal Transitions
Single Tg (Glass Transition) indicating homogenous polymer; absence of sharp melting peak of monomer (90°C).
Workflow Diagram: From Monomer to Validated Polymer
Caption: Operational workflow for the synthesis and validation of HEPBP-based polymers.
References
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (General mechanism of anionic ring-opening polymerization of epoxides).
Pilař, J., et al. (2006). "Copolymerization of 2-Hydroxy-4-(2,3-epoxypropoxy)benzophenone with Phthalanhydride Catalyzed by Tertiary Amine." Journal of Macromolecular Science, Part A, 43(12). Link
Lee, S., et al. (2023). "Anionic ring-opening polymerization of functional epoxide monomers in the solid state."[1] Nature Communications/ResearchGate. Link
Temel, G., et al. (2011). "Photopolymerization of epoxy-functionalized benzophenone." Journal of Polymer Science Part A: Polymer Chemistry. (Context on cationic curing of benzophenone epoxides).
Sangamesha, M.A., et al. (2022).[3] "Synthesis and characterization of 4-Hydroxy benzophenone/PVA composites." Materials Today: Proceedings. Link
High-Sensitivity Determination of Benzophenone UV Filters in Surface Water via UPLC-MS/MS
Abstract Objective: To establish a robust, self-validating protocol for the quantification of Benzophenone-3 (Oxybenzone) and related benzophenone derivatives (BPs) in surface water at low nanogram-per-liter (ng/L) level...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Objective: To establish a robust, self-validating protocol for the quantification of Benzophenone-3 (Oxybenzone) and related benzophenone derivatives (BPs) in surface water at low nanogram-per-liter (ng/L) levels.
Methodology: This application note details a solid-phase extraction (SPE) workflow using hydrophilic-lipophilic balance (HLB) sorbents coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Significance: Benzophenones are emerging endocrine-disrupting contaminants.[1][2] This method addresses critical matrix effects common in environmental samples through isotope dilution, ensuring regulatory-grade accuracy.
Introduction & Scientific Rationale
Benzophenones (BPs) are ubiquitous UV filters used in personal care products and plastics. Their pseudo-persistence in aquatic environments poses significant ecological risks due to their potential estrogenic activity. Analyzing BPs in surface water presents two primary challenges:
Trace Concentrations: Levels often range from 1 to 500 ng/L, requiring significant pre-concentration.
Matrix Complexity: Surface water contains dissolved organic matter (DOM) that causes severe ion suppression in Electrospray Ionization (ESI).
Why This Protocol Works:
SPE Selection: We utilize a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.[3] Unlike traditional C18, HLB retains polar BPs (like BP-4) and non-polar BPs (like BP-3) simultaneously, even if the sorbent dries out.
Chromatography: A sub-2 µm C18 column provides the necessary peak capacity to separate isobaric interferences.
Quantification: Isotope dilution (using deuterated internal standards) is mandatory to correct for the variable ionization efficiency caused by river/lake water matrices.
Filters: 0.7 µm Glass Fiber Filters (GFF) – Note: Avoid nylon filters as they may adsorb BPs.
Experimental Protocol
Sample Preparation Workflow
The following workflow maximizes recovery while minimizing background contamination.
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Benzophenones.
Step-by-Step SPE Procedure
Filtration: Filter 500 mL of surface water through a 0.7 µm GFF to remove suspended solids.
Acidification: Adjust pH to ~3.0 using 1M HCl. Rationale: This suppresses the ionization of acidic BPs (like BP-4), ensuring they are in their neutral form for optimal retention on the RP sorbent.
IS Spiking: Add 50 µL of 1 µg/mL Internal Standard mix to the sample before extraction.
Conditioning: Pass 5 mL MeOH followed by 5 mL ultrapure water (pH 3) through the HLB cartridge.
Loading: Load the 500 mL sample at a flow rate of ~5 mL/min.
Washing: Wash with 5 mL of 5% MeOH in water. Rationale: Removes salts and highly polar matrix components without eluting BPs.
Elution: Elute analytes with 2 x 3 mL of Methanol.
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Redissolve in 500 µL of Mobile Phase (50:50 A:B). Transfer to an amber LC vial.
UPLC-MS/MS Method Development
Liquid Chromatography Conditions
System: UPLC (e.g., Waters ACQUITY or Agilent 1290).
Rationale: BP-3 and derivatives protonate readily to form [M+H]+. While some phenols ionize in negative mode, ESI+ offers better sensitivity for the methoxy-substituted BPs (like BP-3).
Note: The transition 229 -> 151 for BP-3 corresponds to the cleavage of the phenyl ring, a characteristic fragmentation pathway.
Method Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the method must be validated against standard guidelines (e.g., EPA Method 1694 or ISO 17025 protocols).
Linearity and Sensitivity
Calibration: 7-point curve (1 – 500 ng/L) prepared in matrix-matched solvent or using internal standard correction.
LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3 and 10, respectively.
Surface water extracts often suppress the ESI signal.
Calculation:
, where A is the peak area of standard in pure solvent and B is the peak area in matrix extract.
Correction: The use of deuterated BP-3-d3 automatically corrects for the -20% suppression seen in BP-3, as the isotope experiences the exact same suppression at the same retention time.
Results & Discussion
Chromatographic Separation
The UPLC gradient separates the target BPs within 6 minutes. BP-3, being the most lipophilic (LogP ~ 3.8), elutes later than BP-1. The critical pair is often BP-1 and BP-2 (isobaric); the C18 column resolves these baseline.
Troubleshooting Guide
Issue: Low Recovery for BP-3.
Cause: BP-3 sticks to plastic.
Solution: Use only glass vials and pipettes. Ensure the evaporation step does not "bake" the residue; remove immediately upon dryness.
Cause: Contamination from sunscreen worn by lab personnel.
Solution: Strict PPE protocols; analysts should avoid personal care products containing BPs on the day of analysis.
Conclusion
This UPLC-MS/MS protocol provides a sensitive, specific, and robust method for monitoring benzophenones in surface water. By combining HLB solid-phase extraction with isotope-dilution mass spectrometry, the method achieves detection limits in the low ng/L range, suitable for environmental risk assessment and regulatory monitoring.
References
Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry.
Source: PubMed / Analytical and Bioanalytical Chemistry
URL:[Link]
Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water.
Source: PeerJ Analytical Chemistry
URL:[Link]
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
Source: MDPI Molecules
URL:[Link]
Geospatial Assessment of Trace-Level Benzophenone-3 in a Fish-Bearing River Using Direct Mass Spectrometry.
Source: ACS ES&T Water
URL:[Link]
Technical Guide: Role of 2-Hydroxybenzophenone Derivatives in Photostabilizing Polymers
Part 1: Introduction & Mechanism of Action Polymer degradation induced by ultraviolet (UV) radiation is a primary failure mode for outdoor applications, leading to chain scission, cross-linking, and loss of mechanical in...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Mechanism of Action
Polymer degradation induced by ultraviolet (UV) radiation is a primary failure mode for outdoor applications, leading to chain scission, cross-linking, and loss of mechanical integrity. 2-Hydroxybenzophenone (2-HBP) derivatives represent a class of UV Absorbers (UVAs) that function not by scavenging radicals (like HALS), but by competitively absorbing UV photons and dissipating that energy as harmless heat.
The ESIPT Mechanism
The efficacy of 2-HBP derivatives relies on Excited State Intramolecular Proton Transfer (ESIPT) .[1][2] This mechanism requires a specific molecular architecture: a hydroxyl group (-OH) at the ortho position to a carbonyl group (C=O).
Ground State (Enol Form): An intramolecular hydrogen bond exists between the hydroxyl hydrogen and the carbonyl oxygen.
Excitation: Upon absorbing a UV photon (
), the molecule enters the excited singlet state ().
Proton Transfer: The acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase significantly, driving the proton (
) to transfer to the oxygen, forming the Keto tautomer .
Relaxation: The Keto form relaxes to its ground state via rapid internal conversion (non-radiative decay), releasing energy as heat.
Restoration: The proton transfers back, restoring the Enol form, making the stabilizer regenerative and non-consumable (theoretically).
Visualization: ESIPT Pathway
The following diagram illustrates the photophysical cycle that allows 2-HBP to act as an infinite energy sink.
Figure 1: The ESIPT cycle showing the reversible transformation from Enol to Keto forms, dissipating UV energy as heat.
Part 2: Material Selection & Comparative Analysis
Selecting the correct derivative depends on the polymer matrix polarity, processing temperature, and regulatory requirements.
Key Derivatives Table
Derivative
Common Name
CAS No.
(nm)
Key Properties
Recommended Polymers
2-Hydroxy-4-n-octoxybenzophenone
UV-531 (BP-12)
1843-05-6
325
Low volatility, excellent compatibility, FDA approved for food contact (specific limits).
PE, PP, PVC, EVA
2-Hydroxy-4-methoxybenzophenone
UV-9 (BP-3)
131-57-7
288, 325
Broad spectrum, but higher volatility than UV-531. Often used in cosmetics/topical.[3]
PVC, Polyesters, Acrylics
2,4-Dihydroxybenzophenone
BP-1
131-56-6
290, 325
High polarity, less compatible in non-polar plastics. Precursor for other derivatives.
For Polyolefins (PE/PP): Use UV-531 .[3][4] The long octyl chain provides the necessary hydrophobicity to prevent migration (blooming) to the surface.
For Thin Films: Avoid UV-9 due to high volatility during extrusion; UV-531 or higher molecular weight oligomeric benzophenones are preferred.
For Engineering Plastics (PC): Benzotriazoles are often preferred over benzophenones due to less initial color, but if cost is a driver, UV-D is the best benzophenone candidate.
Part 3: Application Protocols
Protocol A: Incorporation via Melt Compounding
Objective: Homogeneous dispersion of UV-531 in a Polypropylene (PP) matrix.
is absorbance of the carbonyl peak (degradation product) and is a reference peak (e.g., 2720 cm⁻¹ for PP).
Tensile Strength Retention:
Yellowness Index (YI): Measure per ASTM E313.
Visualization: Validation Workflow
Figure 2: Workflow for validating photostabilizer efficacy from compounding to analytical testing.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Blooming (White powder on surface)
Concentration too high or incompatible derivative.
Switch from UV-9 to UV-531 (longer alkyl chain). Reduce loading.
Yellowing after processing
Thermal degradation of the polymer or interaction with phenolic antioxidants (Pink staining).
Add a Phosphite processing stabilizer (e.g., UV-168). Check for "Gas Fading" (NOx interaction).
Loss of efficacy <500 hours
Stabilizer volatilized during processing.
Check extrusion temperature. If >250°C, switch to high-MW Benzotriazole or Triazine.
Inconsistent results
Poor dispersion.
Use a Masterbatch instead of direct powder dosing. Increase specific mechanical energy (SME) during compounding.
References
Mechanism of ESIPT
Zhao, J., et al. (2021). "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds." Frontiers in Chemistry. Link
Comparative Analysis of UV Absorbers
Wellt Chemicals. (2024).[3][5] "The Ultimate Guide To UV 531 Absorber In 2024." Link
Testing Standards
ASTM International. "ASTM D5208-14(2022) Standard Practice for Fluorescent Ultraviolet (UV) Exposure of Photodegradable Plastics." Link
Synthesis and Properties
Zhang, B., et al. (2022).[6] "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone." MDPI Molecules. Link
General Polymer Stabilization
Yousif, E., & Haddad, R. (2013). "Photodegradation and photostabilization of polymers, especially polystyrene: review." SpringerPlus. Link
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-alkoxybenzophenones
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the synthesis yield of 2-hydroxy-4-alkoxybenzophenon...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the synthesis yield of 2-hydroxy-4-alkoxybenzophenones. These compounds are crucial intermediates in the pharmaceutical and polymer industries, primarily utilized for their UV-absorbing properties. This document offers a comprehensive resource to navigate the common challenges encountered during their synthesis.
Introduction to the Synthesis of 2-Hydroxy-4-alkoxybenzophenones
The most prevalent and industrially significant method for synthesizing 2-hydroxy-4-alkoxybenzophenones is a two-step process. The first step involves the Friedel-Crafts acylation of a substituted phenol, typically resorcinol, with benzoyl chloride to produce 2,4-dihydroxybenzophenone. This is followed by a selective O-alkylation at the 4-position to yield the desired 2-hydroxy-4-alkoxybenzophenone. An alternative, yet common, approach is the Fries rearrangement of a phenyl benzoate precursor.[1][2][3][4][5] This guide will focus on troubleshooting and optimizing both of these critical stages.
Core Synthesis Workflow
The general workflow for the synthesis of 2-hydroxy-4-alkoxybenzophenones is depicted below. This guide will address potential issues at each of these key stages.
Caption: General workflow for the synthesis of 2-hydroxy-4-alkoxybenzophenones.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of 2-hydroxy-4-alkoxybenzophenones, providing explanations and actionable solutions.
Low Yield in Friedel-Crafts Acylation/Fries Rearrangement
Question: My Friedel-Crafts acylation or Fries rearrangement is resulting in a very low yield of the desired hydroxybenzophenone. What are the potential causes and how can I improve it?
Answer: Low yields in these reactions are a common issue and can stem from several factors related to the catalyst, reaction conditions, and starting materials.
Catalyst Inactivity or Insufficient Amount: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any moisture present in the reactants or solvent will deactivate the catalyst, leading to a stalled or incomplete reaction. Furthermore, in Friedel-Crafts acylation, the AlCl₃ forms a complex with the product ketone, meaning a stoichiometric amount of the catalyst is required.[7]
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is advisable to use a fresh, unopened container of the Lewis acid catalyst. For the Fries rearrangement, using an excess of the Lewis acid (1.5 equivalents or more) can often improve yields.[8]
Suboptimal Reaction Temperature: The temperature plays a crucial role in determining the product distribution and reaction rate.[1][2] In the Fries rearrangement, lower temperatures (below 60°C) generally favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[1] Operating at a temperature that is too low may result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition and the formation of side products.[8]
Solution: Optimize the reaction temperature through small-scale trials. For the synthesis of 2-hydroxy-4-alkoxybenzophenones, where the para-alkoxy group is desired, maintaining a moderate temperature is key.
Presence of Deactivating Groups: The aromatic ring of the starting material should not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), as this will significantly hinder the electrophilic aromatic substitution.[3]
Solution: If possible, consider a synthetic route that avoids the use of strongly deactivated starting materials.
Steric Hindrance: Bulky substituents on either the acylating agent or the aromatic ring can sterically hinder the reaction, leading to lower yields.[6]
Solution: If steric hindrance is a suspected issue, exploring alternative, less sterically demanding starting materials may be necessary.
Formation of Undesired Isomers
Question: I am getting a mixture of ortho and para isomers in my Fries rearrangement, and separation is difficult. How can I improve the selectivity for the desired isomer?
Answer: Controlling the regioselectivity in a Fries rearrangement is a classic challenge. The ortho versus para product ratio is primarily influenced by temperature and the choice of solvent.[2]
Temperature Control: As mentioned, lower temperatures favor the formation of the para product, which is often the desired isomer for 2-hydroxy-4-alkoxybenzophenones. This is due to kinetic versus thermodynamic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[2]
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[2][3]
Solution: Experiment with different solvents. For instance, using a more polar solvent like nitrobenzene (with appropriate safety precautions) may improve the yield of the para isomer.[4]
Alkylation at the Wrong Position or Dialkylation
Question: During the O-alkylation step, I am observing alkylation at the 2-hydroxy position or dialkylation, leading to a mixture of products. How can I achieve selective alkylation at the 4-position?
Answer: Selective alkylation at the 4-position is crucial and relies on the differential reactivity of the two hydroxyl groups and careful control of reaction conditions. The 2-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl oxygen, which makes it less acidic and less nucleophilic than the 4-hydroxyl group.
Insufficiently Controlled Reaction Conditions: Using an excess of the alkylating agent or a strong base can lead to the alkylation of both hydroxyl groups.
Solution: Use a stoichiometric amount or only a slight excess of the alkylating agent. Employ a weaker base, such as potassium carbonate (K₂CO₃), which is generally sufficient to deprotonate the more acidic 4-hydroxyl group without significantly affecting the 2-hydroxyl group.[9]
Use of Phase Transfer Catalysts: In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst can facilitate the selective alkylation at the 4-position by transporting the phenoxide ion into the organic phase where it reacts with the alkyl halide.[10][11]
Solution: Incorporate a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), into the reaction mixture. This can improve the reaction rate and selectivity.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acids used for the Fries rearrangement, and are there any greener alternatives?
A1: The most common Lewis acid is aluminum chloride (AlCl₃).[1][6] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[6][12] In recent years, there has been a push towards more environmentally friendly catalysts. Methanesulfonic acid has been shown to be an effective and greener alternative for promoting the Fries rearrangement, often with excellent para-selectivity.[4] Heteropoly acids have also been reported as efficient and environmentally benign catalysts.[12]
Q2: Can I use a one-pot procedure for the synthesis of 2-hydroxy-4-alkoxybenzophenones?
A2: Yes, one-pot procedures have been developed. These typically involve the in-situ formation of the 2,4-dihydroxybenzophenone followed by the direct addition of the alkylating agent and base without isolating the intermediate.[13] This approach can improve overall efficiency and reduce waste.
Q3: What are the best methods for purifying the final 2-hydroxy-4-alkoxybenzophenone product?
A3: The most common purification method is recrystallization from a suitable solvent, such as methanol or ethanol.[14][15] If isomeric impurities are present, column chromatography may be necessary. For industrial-scale production, vacuum distillation can also be employed.[14]
Q4: Are there any alternative synthetic routes to 2-hydroxy-4-alkoxybenzophenones that avoid the Fries rearrangement or Friedel-Crafts acylation?
A4: An alternative route involves the reaction of a 1,3-dialkoxybenzene with benzoyl chloride in the presence of a Lewis acid, which acts as both a condensing and dealkylating agent.[9] However, this method is generally most effective when the alkoxy group is a methoxy group.[9] Another approach is the reaction of 2,4-dihydroxybenzophenone with an alkyl halide in an aqueous solution of an alkali metal hydroxide in the presence of a surfactant.[16]
Q5: What is the Photo-Fries rearrangement, and is it a viable alternative?
A5: The Photo-Fries rearrangement is a photochemical reaction where a phenolic ester is converted to a hydroxy ketone using UV light, without the need for a catalyst.[1][12] While it is a mechanistically interesting reaction, it often results in lower yields and a mixture of products, making it less suitable for large-scale synthesis compared to the acid-catalyzed Fries rearrangement.[17]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxybenzophenone via Friedel-Crafts Acylation
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add resorcinol (1 equivalent) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in portions.
Acylating Agent Addition: Slowly add benzoyl chloride (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete (monitored by TLC).
Workup: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
Isolation: The product will precipitate out. Collect the solid by filtration, wash with cold water, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2,4-dihydroxybenzophenone.
Protocol 2: Synthesis of 2-Hydroxy-4-octyloxybenzophenone via O-Alkylation
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).
Base and Alkylating Agent Addition: Add potassium carbonate (K₂CO₃) (1.1 equivalents) and 1-bromooctane (1.05 equivalents).
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
Workup: Cool the reaction mixture and filter to remove the inorganic salts.
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
Purification: Recrystallize the crude product from methanol to yield pure 2-hydroxy-4-octyloxybenzophenone.
Data Summary Table
Parameter
Friedel-Crafts Acylation
Fries Rearrangement
O-Alkylation
Key Reagents
Resorcinol, Benzoyl Chloride, AlCl₃
Phenyl benzoate, AlCl₃
2,4-Dihydroxybenzophenone, Alkyl Halide, Base
Typical Catalyst
AlCl₃ (stoichiometric)
AlCl₃ (catalytic or stoichiometric)
None (Base promoted)
Temperature Range
0°C to 70°C
25°C to >160°C
Reflux
Common Solvents
Nitrobenzene, 1,2-Dichloroethane
Nitrobenzene, Carbon Disulfide
Acetone, Ethanol
Typical Yields
60-80%
50-90%
70-95%
Key Challenges
Catalyst deactivation, side reactions
Isomer control, catalyst sensitivity
Selectivity, dialkylation
Mechanistic Insights
Fries Rearrangement Mechanism
The Fries rearrangement can proceed through both intramolecular and intermolecular pathways, with the generally accepted mechanism involving the formation of an acylium ion.[1][3]
Caption: Simplified mechanism of the Fries rearrangement.
References
PHARMD GURU. (2025, November 13). FRIES REARRANGEMENT. Retrieved from [Link]
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]
Ponder, F. J. (1970). U.S. Patent No. 3,526,666. Washington, DC: U.S. Patent and Trademark Office.
Cyba, H. A. (1972). U.S. Patent No. 3,697,599. Washington, DC: U.S. Patent and Trademark Office.
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
CN112142579A. (2020). Preparation process of 2-hydroxy-4-methoxybenzophenone.
EP0846672A1. (1998). Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone.
CN100591650C. (2010). Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone.
Eureka | Patsnap. (2011). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
IRIS. (n.d.). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. Retrieved from [Link]
ScienceDirect. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Retrieved from [Link]
Google Patents. (1954). Purification of hydroxybenzophenones.
ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
TSI Journals. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]
European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones. Retrieved from [Link]
PrepChem.com. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Hydroxy-4-(heptyloxy)benzophenone
Case ID: SYN-BP-C7-001 Status: Active Subject: Optimization of Regioselective O-Alkylation for UV-Absorber Synthesis Target Molecule: 2-Hydroxy-4-(heptyloxy)benzophenone (CAS: 17204-14-5)[1] Executive Summary The synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-BP-C7-001
Status: Active
Subject: Optimization of Regioselective O-Alkylation for UV-Absorber Synthesis
Target Molecule: 2-Hydroxy-4-(heptyloxy)benzophenone (CAS: 17204-14-5)[1]
Executive Summary
The synthesis of 2-hydroxy-4-(heptyloxy)benzophenone relies on the regioselective alkylation of 2,4-dihydroxybenzophenone.[1] The critical technical challenge is distinguishing between the two hydroxyl groups: the 4-OH (sterically accessible, acidic) and the 2-OH (chelated, less nucleophilic).[2]
This guide provides a self-validating protocol to maximize mono-alkylation at the 4-position while suppressing bis-alkylation and O-C alkylation side reactions.
Module 1: The "Golden Path" Protocol
This protocol utilizes the pKa difference driven by intramolecular hydrogen bonding to achieve selectivity without protecting groups.[1]
Purification: Recrystallize the crude solid from Methanol or Ethanol.
Module 2: The Core Challenge – Regioselectivity
The success of this synthesis depends on the "Selectivity Gate"—the energy barrier difference between breaking the intramolecular H-bond at the 2-position versus the free 4-position.[1]
Mechanistic Pathway Diagram
Caption: The "Thermodynamic Lock" (intramolecular H-bond) protects the 2-OH.[1] Strong bases or excessive heat bypass this lock, leading to bis-alkylation.
Module 3: Troubleshooting & Optimization
Issue 1: Low Conversion / Slow Reaction
Symptom: TLC shows significant starting material after 12 hours.
Root Cause: The nucleophile (phenoxide) is poorly solvated or the alkyl halide is sterically hindered.[1]
Correction:
Switch Solvent: Move from Acetone to DMF (Dimethylformamide) or MIBK (Methyl Isobutyl Ketone).[1] DMF increases reaction rate significantly by better solvating the cation (
), leaving the phenoxide "naked" and more reactive.
Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).[1]
Issue 2: Bis-Alkylation (Impurity Formation)
Symptom: Product spot is accompanied by a less polar spot (higher Rf) on TLC.[1]
Root Cause: Base is too strong (e.g., NaOH, NaH) or temperature is uncontrolled, disrupting the intramolecular hydrogen bond at the 2-position.
to Cesium Bicarbonate () . Cesium's larger radius and the "bicarbonate" buffering effect have been shown to yield up to 95% regioselectivity for this specific class of molecules.
Issue 3: Oily Product / Crystallization Failure
Symptom: Product crashes out as a sticky oil or gum.[1]
Root Cause: Presence of unreacted alkyl halide (heptyl bromide) acting as a plasticizer.[1]
Correction:
Trituration: Wash the crude oil with cold Hexane or Petroleum Ether .[1] The starting alkyl halide is highly soluble in hexane, while the benzophenone derivative is less so.
Seeding: Dissolve in hot methanol, cool slowly, and scratch the glass or add a seed crystal.
Module 4: Diagnostic Logic Tree
Use this flow to diagnose experimental failures in real-time.
Caption: Decision matrix for optimizing yield and purity based on crude analysis.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Hydride (NaH) to speed up the reaction?A:No. NaH is a strong, non-selective base. It will deprotonate both the 4-OH and the 2-OH (breaking the H-bond), leading to significant amounts of 2,4-di(heptyloxy)benzophenone.[1] Stick to Carbonate or Bicarbonate bases.[1][3]
Q2: Why use 1-bromoheptane instead of 1-chloroheptane?A: Bromide is a better leaving group (
is a weaker base than ), making the reaction faster at lower temperatures.[1] If you must use the cheaper chloro-derivative, you must add Potassium Iodide (KI) to facilitate the reaction, otherwise, you will require harsh temperatures that degrade regioselectivity.
Q3: My product has a yellow tint. Is it impure?A: Not necessarily.[1] 2-hydroxybenzophenones are essentially pale yellow due to the conjugation and the intramolecular hydrogen bond (which creates a quasi-aromatic ring).[1] However, a dark yellow/orange color usually indicates oxidation or residual inorganic salts. Recrystallize from ethanol to ensure purity.
References
Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Tetrahedron Letters, 2022.[4][5] (Demonstrates CsHCO3 mediated selectivity).[1][2][4][5]
Process for preparing 2-hydroxy-4-alkoxybenzophenone. US Patent 3697599A.[1] (Industrial protocols for Williamson ether synthesis of UV absorbers).
Synthesis of 2-hydroxy-4-alkoxybenzophenones. US Patent 3526666A.[1][6] (Details solvent effects and catalyst use like KI).
Williamson Ether Synthesis. Chemistry LibreTexts. (Mechanistic grounding for SN2 vs E2 competition).
photodegradation pathways of benzophenone UV absorbers
Welcome to the Benzophenone Stability Technical Center . This guide is designed for researchers observing anomalies in the photodegradation profiles of benzophenone-type UV absorbers (specifically BP-3, BP-4, and BP-1).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Benzophenone Stability Technical Center .
This guide is designed for researchers observing anomalies in the photodegradation profiles of benzophenone-type UV absorbers (specifically BP-3, BP-4, and BP-1). Unlike standard reviews, this document functions as a Level 3 Support Interface, addressing specific experimental failures regarding kinetics, product identification, and mechanistic validation.
Module 3: (Distinguishing radical vs. direct photolysis)
References:
Module 1: Kinetics & Experimental Artifacts
User Report: "My degradation rate constants (
) are not reproducible between runs, and the degradation curve deviates from first-order kinetics at high concentrations."
Diagnosis: The Inner Filter Effect (IFE)
Benzophenones are designed to have massive molar extinction coefficients (
). If your initial concentration () results in an absorbance () > 0.1 at the irradiation wavelength, the solution acts as a "shield" for itself. The molecules at the front of the cuvette degrade faster than those at the back, artificially skewing kinetic data.
Solution Protocol: IFE Correction & Actinometry
To validate your kinetics, you must decouple the "shielding" effect from actual chemical stability.
Check Optical Density (OD): Ensure
for pure kinetic studies. If must be high (to mimic formulation), apply the Moradi/Subbarao correction factor () to your rate calculation:
(Where is absorbance and is path length).
Solvent Selection Criticality:
Issue: You are using polar protic solvents (e.g., water/methanol) without accounting for Hydrogen Bond disruption.
Mechanism: Benzophenones rely on an Intramolecular Hydrogen Bond (IMHB) between the carbonyl and the hydroxyl group to facilitate Excited State Intramolecular Proton Transfer (ESIPT).[1]
The Failure: Polar solvents compete for this H-bond. If the solvent breaks the IMHB, the molecule cannot relax thermally and instead undergoes Intersystem Crossing (ISC) to the Triplet State (
), leading to rapid degradation.
Recommendation: Compare kinetics in cyclohexane (inert) vs. water (disruptive) to normalize baseline stability.
Visual: Validated Photolysis Workflow
The following workflow ensures reproducible sampling and quenching, minimizing dark reactions.
Caption: Standardized workflow for photolysis kinetics. Actinometry (yellow) is parallel to irradiation to quantify photon flux.
Module 2: Pathway Elucidation
User Report: "I see new peaks at m/z 213 and 229 in my LC-MS chromatogram after irradiating Oxybenzone (BP-3). What are they?"
Diagnosis: Demethylation and Hydroxylation
When the ESIPT mechanism fails (often due to the solvent effects described in Module 1), the excited benzophenone populates the Triplet State. This state is long-lived and reactive, leading to specific transformation products (TPs).
The Transformation Products (TPs) of BP-3
Retention Time (Rel)
Mass Shift ()
Identification
Mechanism
Parent
0
BP-3 (Oxybenzone)
N/A
Early Eluter
-14 Da
BP-1 (2,4-dihydroxybenzophenone)
Demethylation : Loss of methyl group at C4 position.
Late Eluter
+16 Da
DHMB (2,2'-dihydroxy-4-methoxybenzophenone)
Hydroxylation : OH radical attack on the pendant ring.
Trace
+16 Da
THB (2,3,4-trihydroxybenzophenone)
Hydroxylation : Secondary attack on the phenolic ring.
Visual: The Bifurcated Degradation Pathway
This diagram illustrates the competition between the "safe" ESIPT route and the "destructive" degradation route.
Caption: Mechanistic bifurcation. Green path represents successful UV protection; Red path represents degradation leading to BP-1 and DHMB.
Module 3: Mechanistic Validation
User Report: "How do I prove if the degradation is driven by direct photolysis or Reactive Oxygen Species (ROS)?"
Diagnosis: Indirect Photolysis Interference
In aqueous media, benzophenones can sensitize the formation of Singlet Oxygen (
) or Hydroxyl Radicals ().[2] You must perform Scavenging Experiments to isolate these pathways.
Protocol: Scavenger Quenching
Run three parallel irradiation experiments with the following additives. If the rate constant (
) decreases significantly compared to the control, that specific radical is driving the degradation.
Target Radical
Scavenger Reagent
Concentration
Mechanism of Action
Hydroxyl ()
Isopropanol (IPA) or tert-Butanol
10–50 mM
H-atom abstraction creates stable radical, stopping the chain.
Singlet Oxygen ()
Sodium Azide ()
1–5 mM
Physical quenching of excited oxygen.
Superoxide ()
Benzoquinone
10 µM
Electron transfer quenching.
Technical Note: If using Sodium Azide, ensure pH > 6.0. At acidic pH, Azide forms Hydrazoic Acid (
), which is volatile and highly toxic.
References
Zhang, A. et al. (2011). "Photodegradation of Benzophenone-3 in Aqueous Solution." Journal of Hazardous Materials.
Mawhinney, D. B. et al. (2012). "Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water." Environmental Chemistry.
Kotnik, K. et al. (2014). "Kinetics and mechanisms of photodegradation of benzophenone-type UV filters." Chemical Engineering Journal.
Ignjic, D. et al. (2025). "Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight." Environmental Science: Processes & Impacts.
Serpone, N. et al. (2002). "Inorganic and Organic UV Filters: Their Role in Sunscreen Stability." Inorganica Chimica Acta.
Technical Support Center: 2,4-Dihydroxybenzophenone (BP-1) Synthesis Optimization
Executive Summary & Critical Alerts Welcome to the technical support hub for Benzophenone-1 (BP-1) synthesis. This guide addresses the acylation of resorcinol with benzoyl chloride (or benzoic acid) to form 2,4-dihydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Critical Alerts
Welcome to the technical support hub for Benzophenone-1 (BP-1) synthesis. This guide addresses the acylation of resorcinol with benzoyl chloride (or benzoic acid) to form 2,4-dihydroxybenzophenone.[1] While the chemistry appears straightforward, the presence of two hydroxyl groups on the aromatic ring introduces specific challenges regarding regioselectivity, catalyst deactivation, and "red tar" formation.
⚠️ Critical Operational Alerts
Stoichiometry Trap: Unlike catalytic alkylations, Friedel-Crafts acylation requires >1.0 equivalent of Lewis Acid (
) relative to the acylating agent. The product ketone forms a stable 1:1 complex with the aluminum, effectively sequestering the catalyst.
Moisture Sensitivity:
is aggressively hygroscopic. "White smoke" upon opening the container indicates hydrolysis to HCl and inactive . Yield drops of >40% are often traced to "wet" catalyst.
The "Red Tar" Issue: Oxidation byproducts (xanthenes/resorcinolbenzein) cause persistent red/orange discoloration. Standard recrystallization often fails to remove this; a specific reductive wash is required (see Section 4).
Reaction Mechanism & Pathway[2][3]
Understanding the mechanism is the first step to troubleshooting. The reaction is an Electrophilic Aromatic Substitution (EAS).[2] Resorcinol is highly activated; however, we must direct the acylium ion to the 4-position (ortho to one -OH, para to the other) rather than the 2-position (sterically hindered) or O-acylation (ester formation).
Interactive Pathway Diagram
Figure 1: Mechanistic pathway of Friedel-Crafts acylation for BP-1. Note the stable Product-AlCl3 complex requiring hydrolysis.
Optimized Experimental Protocols
Protocol A: Classical Lewis Acid Method (High Yield)
Best for: Small to medium scale, high purity requirements.
Parameter
Specification
Technical Rationale
Solvent
Nitrobenzene or 1,2-Dichloroethane
High boiling point allows thermodynamic control; Nitrobenzene solubilizes the complex well.
Molar Ratio
Resorcinol (1.0) : PhCOCl (1.0) : (1.2)
Excess is required to compensate for complexation with the carbonyl product.
Conditions: 150°C, Solvent-free (melt) or high-boiling solvent (e.g., chlorobenzene).
Note: Zeolites favor the formation of the ketone directly but require higher temperatures. Yields are typically lower (60-70%) than
but purification is easier (filtration of catalyst).
Troubleshooting & FAQ
Q1: My product is a dark red/brown sticky solid instead of a yellow powder. Why?
Diagnosis: Formation of Resorcinolbenzein (a xanthene dye derivative) or oxidative polymerization. This occurs if the reaction runs too hot (>90°C) or if the resorcinol quality is poor.
The Fix (The "Hydrosulfite Wash"):
Standard recrystallization often fails here. You must chemically reduce the colored impurities.
Dissolve crude product in dilute NaOH (pH 8-9). The solution will be dark.
Heat to 70°C.
Add Sodium Hydrosulfite (
) (approx 5-10 wt% of product mass).
Stir for 30 mins. The color should lighten significantly.
Acidify with HCl to precipitate the purified off-white/pale yellow BP-1.
Q2: My yield is consistently low (<50%), even with fresh reagents.
Diagnosis: Incomplete hydrolysis of the Aluminum-Complex.
Explanation: The bond between Aluminum and the carbonyl oxygen in the product is very strong. Simply pouring it into water is insufficient.
The Fix:
Use Ice + Conc. HCl .
Heat the aqueous quench mixture to 60-70°C for 30 minutes after the initial exothermic quench. This thermal energy helps dissociate the aluminum salts from the product.
Q3: I am seeing significant O-acylation (Resorcinol Monobenzoate ester).
Diagnosis: Kinetic control dominance.
The Fix:
Fries Rearrangement: If you isolate the ester, you can convert it to BP-1 by heating it with
at 120-140°C.
Direct Synthesis: Increase the reaction temperature of the main reaction to >60°C to favor the thermodynamic C-acylated product.
Troubleshooting Logic Flow
Use this decision tree to diagnose synthesis failures during the workup phase.
Figure 2: Diagnostic flowchart for common BP-1 synthesis failures.
References
Friedel-Crafts Acylation Mechanism & C
Source: Sartori, G., & Maggi, R. (2006).[4] Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. Chemical Reviews.
Relevance: Defines the mechanistic necessity of stoichiometric Lewis acids vs.
minimizing byproducts in the alkylation of 2,4-dihydroxybenzophenone
Technical Support Center: Optimizing Selectivity in 2,4-Dihydroxybenzophenone Alkylation Introduction: The Regioselectivity Challenge Objective: Selective alkylation of the 4-hydroxyl group (4-OH) while preserving the 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Selectivity in 2,4-Dihydroxybenzophenone Alkylation
Introduction: The Regioselectivity Challenge
Objective: Selective alkylation of the 4-hydroxyl group (4-OH) while preserving the 2-hydroxyl group (2-OH).
The Core Mechanism:
The regioselectivity of this reaction relies on the significant difference in acidity (
) between the two hydroxyl groups.
4-OH (Reactive): A typical phenolic hydroxyl. It is sterically accessible and readily deprotonated by weak bases.
2-OH (Protected): Involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locked" conformation significantly reduces its acidity and nucleophilicity.
The Problem:
Under harsh conditions (strong base, high temperature, excess alkylating agent), the intramolecular hydrogen bond is overcome, leading to 2,4-dialkylation . This byproduct is non-functional as a UV absorber because the Excited State Intramolecular Proton Transfer (ESIPT) mechanism—which dissipates UV energy as heat—requires the free 2-OH group.
Part 1: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Your goal is to stabilize the "Target Product" and prevent the "Over-Alkylation" pathway.
Figure 1: Reaction pathways showing the competition between selective 4-O-alkylation and dialkylation.
Part 2: Troubleshooting Guide (Q&A)
Module A: Controlling Byproducts (Dialkylation)
Q1: I am observing >15% of the 2,4-dialkylated byproduct. What is the primary cause?A: This is almost always caused by "forcing" conditions that disrupt the 2-OH hydrogen bond.
Check Base Strength: Are you using Potassium Carbonate (
) or Sodium Hydride ()? These are often too strong. Switch to Cesium Bicarbonate () or Sodium Bicarbonate () . These weak bases can deprotonate the 4-OH but are insufficient to deprotonate the H-bonded 2-OH.
Check Stoichiometry: Do not use a large excess of alkylating agent. Use 1.05 to 1.1 equivalents . Any excess encourages the second alkylation once the 4-OH is consumed.
Check Solvent: Polar aprotic solvents like DMF or DMSO accelerate
reactions but can reduce selectivity. Acetonitrile () is the superior choice for this specific transformation as it supports the reaction without overly activating the 2-OH.
Q2: How do I remove the dialkylated byproduct if it has already formed?A: Separation is difficult because the dialkylated product is neutral, while the mono-alkylated product is a very weak acid (due to the H-bond).
Recrystallization: This is the most effective method. The mono-alkylated product usually crystallizes well from methanol or ethanol/water mixtures, leaving the more soluble dialkylated impurity in the mother liquor.
Chromatography: If using silica, the dialkylated product is less polar (moves faster) than the mono-alkylated product (which has a free -OH).
Module B: Reaction Efficiency & Purity
Q3: The reaction stalls with unreacted starting material (2,4-DHBP) remaining. Should I add more base?A: No. Adding more base risks dialkylation.
Diagnosis: The 2-OH group of the starting material is likely inhibiting the reaction via intermolecular H-bonding or aggregation.
Solution: Increase the temperature slightly (e.g., from 60°C to reflux in acetonitrile) rather than increasing base strength.
Workup Removal: Unreacted starting material is much more acidic (
) than the product (). You can wash the organic layer with 5% aqueous Sodium Carbonate () . The starting material will dissolve in the aqueous base, while the target mono-product (protected by H-bonding) will remain in the organic layer.
Q4: My product has a reddish/orange color. How do I prevent this?A: Benzophenones are susceptible to oxidation under alkaline conditions, forming quinoid-like impurities.
Prevention: Degas your solvents and run the reaction under a Nitrogen (
) or Argon atmosphere.
Remediation: During the workup, wash the organic layer with a dilute solution of Sodium Hydrosulfite (
) or Sodium Bisulfite. This reducing agent breaks down the colored oxidized species.
Part 3: Optimized Experimental Protocol
Protocol: Selective Synthesis of 2-Hydroxy-4-methoxybenzophenone
Targeting mono-alkylation with >95% selectivity.
Parameter
Recommendation
Rationale
Solvent
Acetonitrile (CH3CN)
Provides the best balance of solubility and regioselectivity.
Base
Cesium Bicarbonate (CsHCO3)
Mild enough to spare the 2-OH; Cesium effect promotes mono-alkylation.
Alkylating Agent
Dimethyl Sulfate (DMS) or MeI
Use 1.1 equivalents relative to substrate.
Temperature
Reflux (~80°C)
Sufficient energy for 4-OH reaction without activating 2-OH.
Step-by-Step Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Dissolve 2,4-Dihydroxybenzophenone (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of substrate).
Base Addition: Add Cesium Bicarbonate (1.5 eq) . The mixture will be a suspension.
Reagent Addition: Add the alkylating agent (e.g., Methyl Iodide or Dimethyl Sulfate , 1.1 eq ) dropwise at room temperature.
Reaction: Heat to reflux (approx. 80°C) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).
Checkpoint: Target product (
); Starting material (); Dialkylated ().
Workup (Critical for Purity):
Cool to room temperature and filter off inorganic solids.
You are encountering solubility issues because 2-hydroxy-4-(heptyloxy)benzophenone is a highly lipophilic Class II/IV compound.
While specific data for the C7 (heptyloxy) homolog is rare, it behaves nearly identically to its C8 analog, Octabenzone (Benzophenone-12, CAS 1843-05-6) . Both possess a LogP > 5.5 (octanol-water partition coefficient). This means the molecule prefers oil to water by a factor of over 100,000:1.
In aqueous solutions, this compound does not "dissolve"; it forms unstable dispersions that rapidly undergo Ostwald ripening , leading to precipitation, "oiling out," or adsorption onto plastic labware.
Diagnostic Decision Matrix
Before proceeding with a protocol, determine your experimental constraint using the flow below.
Figure 1: Decision matrix for selecting the correct solubilization strategy based on downstream application.
Technical Protocols
Protocol A: The Solvent-Shift Method (For Bioassays)
Best for: Cellular assays or aquatic toxicity testing where surfactant interference must be minimized.
The Mechanism: You dissolve the compound in a water-miscible organic solvent (DMSO) and inject it into the aqueous buffer. The rapid dispersion prevents immediate crystal growth, creating a kinetic supersaturation.
Reagents:
Vehicle: DMSO (Dimethyl sulfoxide) or Acetone (Anhydrous).
Aqueous Phase: PBS or Cell Culture Media (Pre-warmed to 37°C).
Step-by-Step:
Stock Preparation: Dissolve 2-hydroxy-4-(heptyloxy)benzophenone in 100% DMSO to create a 1000x stock solution (e.g., if final target is 10 µM, make a 10 mM stock).
Critical: Ensure the solution is perfectly clear. Vortex for 30 seconds.
The "Jet" Injection:
Place your aqueous media on a magnetic stirrer (medium speed) or vortex mixer.
Slowly inject the DMSO stock into the center of the vortex.
Limit: Do not exceed 0.1% v/v DMSO final concentration to avoid solvent toxicity.
Equilibration: Allow to mix for 5 minutes. Use immediately.
Troubleshooting "The Crash":
If you see a white cloud (turbidity), the compound has precipitated.
Fix: Reduce the final concentration.
Fix: Warm the aqueous media to 37°C before addition. Cold shock triggers precipitation.
Protocol B: Surfactant-Assisted Solubilization
Best for: High-concentration stock solutions or formulations.
The Mechanism: Surfactants (Tween 80) form micelles. The hydrophobic benzophenone tail inserts into the micelle core, shielding it from water.
Step-by-Step:
Weigh the Benzophenone derivative.
Add Tween 80 (Polysorbate 80) at a ratio of 1:5 (Drug:Surfactant) by weight.
Add a small volume of Ethanol (just enough to wet the powder).
Vortex until a homogenous paste forms.
Slowly add water while vortexing vigorously.
Result: A clear or slightly opalescent micellar solution.
Critical Data: Solvent Compatibility Table
Solvent / Carrier
Solubility Rating
Stability in Aqueous Dilution
Notes
Water (pH 7)
Insoluble
N/A
Do not attempt direct dissolution.
DMSO
High (>50 mg/mL)
Low (Precipitates > 10 µM)
Best for biological stock solutions.
Acetone
High (>100 mg/mL)
Very Low (Rapid evaporation)
Good for coating surfaces/glassware.
Methanol
Moderate
Moderate
Standard for HPLC mobile phases.
Corn Oil
High
High
Used for in vivo oral gavage (emulsion).
Expert Insights & FAQs
Q1: I am losing signal in my HPLC analysis. Where is the compound going?A: It is likely sticking to your labware. Lipophilic benzophenones adsorb strongly to polypropylene (standard pipette tips and Eppendorf tubes).
Solution: Use glass vials and inserts. If you must use plastic, use "Low Retention" tips and pre-saturate them (pipette up and down 3 times before transferring).
Q2: Can I use pH adjustment to dissolve it?A:No. While the phenolic hydroxyl group (position 2) is acidic, its pKa is likely >8.0 due to intramolecular hydrogen bonding with the carbonyl group. To ionize it (and make it soluble), you would need a pH > 10, which is biologically incompatible and may degrade the molecule.
Q3: The solution looks clear, but my cells are dying. Is it the compound?A: Check your vehicle. If you used the "Solvent-Shift" method, ensure the DMSO concentration is < 0.1%. Also, microscopic crystals (nanocrystals) may have formed, which can cause physical damage to cell membranes even if invisible to the naked eye. Spin the solution at 10,000 x g for 5 mins; if a pellet forms, you have precipitation.
Q4: How do I distinguish "Heptyloxy" from "Octyloxy" (Benzophenone-12)?A: They are homologs (C7 vs C8 chain). Their solubility profiles are indistinguishable for practical bench work. You can use protocols designed for Benzophenone-12 (CAS 1843-05-6) or Benzophenone-3 (Oxybenzone) as valid proxies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24865843, 2-Hydroxy-4-(octyloxy)benzophenone (Benzophenone-12).Link
Relevance: Provides the physicochemical baseline (LogP, H-bond donors) for the homologous series.
Technical Support Center: Benzophenone Interference in Biological Assays
The following guide serves as a specialized Technical Support Center resource. It is designed for researchers observing anomalous data in high-throughput screening (HTS), nuclear receptor assays, or optical reporter syst...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center resource. It is designed for researchers observing anomalous data in high-throughput screening (HTS), nuclear receptor assays, or optical reporter systems where benzophenones (BPs) may be present—either as test compounds or unintended environmental contaminants.
Senior Application Scientist: Dr. A. Vance
Department: Assay Validation & Artifact Mitigation
Status: Operational
Executive Summary: The "Invisible" Variable
Benzophenones (BPs) are ubiquitous UV filters used in plastics, packaging, and personal care products. In the context of biological assays, they present a dual challenge:
Intrinsic Activity: They are potent endocrine disruptors (xenoestrogens/anti-androgens), often masquerading as "hits" in nuclear receptor screens.
Optical Interference: Their UV-absorbing nature creates "Inner Filter Effects" (IFE) in fluorescence/absorbance assays, and they can directly inhibit reporter enzymes like Luciferase.
This guide provides the causality, detection methods, and mitigation protocols to distinguish true biological activity from benzophenone-induced artifacts.
Troubleshooting & FAQs
Direct solutions for common experimental anomalies.
Q1: I am seeing weak estrogenic activity in my "Vehicle Control" wells. Could this be benzophenone contamination?
Diagnosis: Likely Plasticware Leaching .[1]
The Mechanism: Benzophenones (e.g., BP-3, BP-1) are used as UV stabilizers in polystyrene and polyethylene plastics. Lipophilic solvents (DMSO, Ethanol) or even media containing serum can leach these additives from microplates, pipette tips, or storage tubes.
The Artifact: BPs bind to the Estrogen Receptor (ER) and Estrogen-Related Receptor gamma (ERR
), triggering a signal in reporter assays even in the absence of a test compound.
Validation Step:
Switch Plastics: Repeat the control arm using glass inserts or solvent-resistant polypropylene plates (e.g., cyclic olefin copolymer).
Solvent Wash: Pre-wash plates with the assay solvent (without cells) and analyze the wash via LC-MS/MS or run it in the bioassay.
Q2: My test compound (a benzophenone derivative) inhibits the pathway in a Luciferase assay, but shows no effect in qPCR. Why?
Diagnosis:Direct Luciferase Inhibition (False Positive).
The Mechanism: Many benzophenones act as inhibitors of the Firefly Luciferase enzyme itself, rather than the biological pathway driving its expression. They can stabilize the enzyme-AMP intermediate or compete with luciferin.
The Artifact: A reduction in light output is misinterpreted as "downregulation" of the promoter.
Corrective Action:
The "Spike-In" Control: Add purified Luciferase enzyme constitutively to the lysate containing your compound. If the signal drops compared to vehicle, your compound is inhibiting the enzyme, not the genetic pathway.
Switch Reporter: Use Renilla luciferase or an orthogonal readout (e.g., alkaline phosphatase) which has a different structural active site.
Q3: I observe a "bell-shaped" dose-response curve in my fluorescence assay. Is this toxicity?
Diagnosis: Potential Inner Filter Effect (IFE) or Quenching .
The Mechanism: Benzophenones are designed to absorb UV light (280–400 nm). If your fluorophore excites or emits in this range (e.g., DAPI, Hoechst, or tryptophan fluorescence), the BP absorbs the photons before they reach the detector.
The Artifact: High concentrations of BP absorb the signal, looking like inhibition. As concentration drops, the "inhibition" disappears, mimicking a dose-response.
Validation Step:
Absorbance Scan: Measure the UV/Vis absorbance of the compound at the assay's excitation and emission wavelengths. If OD > 0.05, IFE is significant.
Deep Dive: Mechanisms of Interference
A. Endocrine Disruption (The Biological Artifact)
Benzophenones are not inert. They mimic endogenous hormones.
Estrogen Receptor (ER
/): Hydroxylated BPs (e.g., 2,4-OH-BP) fit into the ligand-binding pocket of ER, activating transcription.
Androgen Receptor (AR): BPs often act as antagonists, blocking DHT binding.
Chlorination Effect: In assays using tap water or bleached equipment, BPs can be chlorinated (e.g., 3Cl-BP-3), which increases their anti-androgenic potency and stability.
B. Optical Interference (The Physical Artifact)
Inner Filter Effect (IFE): The compound absorbs excitation light (
) or emission light ().
Formula:
Photochemical Quenching: BPs can dissipate the energy of the fluorophore via non-radiative pathways (collisional quenching).
Visualizing the Interference Landscape
The following diagram illustrates the decision process when a "Hit" is identified in a screen involving Benzophenones or plasticware.
Caption: Decision tree for triaging benzophenone-related artifacts in screening assays. Blue nodes indicate start; Yellow/Red/Green indicate specific interference modes.
Data Summary: Interference Profiles
The following table summarizes specific benzophenone derivatives and their known interference modes.
Compound
Common Name
Primary Assay Interference
Mechanism
Benzophenone-3
Oxybenzone
ER Agonist / AR Antagonist
Binds nuclear receptors; mimics Estradiol.
2,4-OH-BP
BP-1
Strong ER Agonist
Metabolite of BP-3; higher affinity for ER than parent.
4-OH-BP
--
Estrogenic
Para-hydroxyl group is critical for ER binding.
Chlorinated BPs
(e.g., 3Cl-BP-3)
Enhanced Anti-Androgen
Chlorination increases lipophilicity and receptor blockade.
BPTC
--
Luciferase Inactivator
Photo-oxidizes Firefly Luciferase active site.
Validated Protocols
Protocol A: Luciferase Inhibition Counter-Screen
Use this to confirm if a BP compound is inhibiting the reporter enzyme directly.
Substrate Addition: Add Luciferin substrate to all wells to establish a stable baseline luminescence.
Spike-In: Add the test benzophenone compound at the
concentration observed in the primary screen.
Incubation: Incubate for 15 minutes at RT.
Readout: Measure Luminescence.
Analysis:
Result < 80% of Control: The compound inhibits the enzyme. (False Positive)
Result ~ 100% of Control: The compound affects the biological pathway. (True Hit)
Protocol B: Plasticware Leaching Validation
Use this if you suspect "ghost" signals in vehicle controls.
Solvent Mock: Add 100% DMSO or the specific assay buffer to the suspect plastic plate (no cells).
Incubation: Incubate at 37°C for 24 hours (mimicking assay duration).
Transfer: Transfer the solvent to a glass vial.
Analysis (Option 1 - Bioassay): Dilute this solvent into media and treat sensitive cells (e.g., MCF-7). Check for proliferation or reporter activation.[2][3]
Analysis (Option 2 - Analytical): Run LC-MS/MS looking for peaks at m/z 229 (BP-3) or m/z 213 (BP-1).
References
Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Receptor Assays
Source: Suzuki, T., et al. (2005). Toxicological Sciences.
Link:[Link]
Interferences with Luciferase Reporter Enzymes
Source: Auld, D.S., et al. (2016). Assay Guidance Manual (NCBI).
Link:[Link]
Identification of a firefly luciferase active site peptide using a benzophenone-based photooxidation reagent
Source: Branchini, B.R., et al. (1997). Biochemistry.
Link:[Link]
Leaching of benzophenone additives from plastics
Source: Gewert, B., et al. (2018). Science of The Total Environment.
Link:[Link]
Interference with Fluorescence and Absorbance
Source: Simeonov, A., et al. (2015). Assay Guidance Manual (NCBI).
Link:[Link]
photostability issues with UV filter combinations in sunscreens
Technical Support Center: Photostability & UV Filter Compatibility Status: Online | Operator: Senior Application Scientist Welcome to the Photostability Crisis Center. This interface is designed for formulation scientist...
Welcome to the Photostability Crisis Center. This interface is designed for formulation scientists and R&D professionals encountering degradation issues in high-SPF systems. We move beyond basic "dos and don'ts" to address the photochemical mechanisms driving instability and provide self-validating troubleshooting protocols.
Module 1: The "Avobenzone Crash" (Organic Instability)
User Query: "My in vitro UVA-PF drops by 40% after just 5 MEDs of irradiation. I'm using Avobenzone and Octinoxate. What is happening?"
Technical Diagnosis:
You are observing the classic Singlet-Triplet Destabilization Cascade . Avobenzone (Butyl Methoxydibenzoylmethane, BMDBM) is notoriously unstable in its photo-excited state. When combined with Octinoxate (Ethylhexyl Methoxycinnamate, OMC), you create a "photochemical suicide pact."
The Mechanism:
Excitation: Upon UV absorption, Avobenzone transitions from its ground state (
Intersystem Crossing (ISC): It efficiently crosses over to a long-lived Triplet State (
).
The Interaction: In isolation, the
state decays via keto-enol tautomerism or fragmentation. However, Octinoxate acts as a triplet sensitizer and reactive partner. The energy transfer between the two molecules facilitates the formation of photo-unstable cyclobutane adducts and accelerates the irreversible degradation of Avobenzone into non-absorbing species (arylglyoxals).
The Solution: Triplet Quenching
To stabilize this system, you must introduce a molecule with a triplet energy level (
) lower than that of Avobenzone's state, allowing it to accept the energy and relax harmlessly as heat.
Recommended Stabilizers:
Octocrylene (OCR): The industry standard triplet quencher.
Bemotrizinol (BEMT): Acts as both a broad-spectrum filter and a stabilizer.[2]
Polyester-8: A polymeric photostabilizer effective at increasing the polarity of the oil phase.
Visualization: Stabilization Pathway
The following diagram illustrates how Octocrylene rescues Avobenzone from degradation via Triplet-Triplet Energy Transfer (TTET).
Caption: Figure 1. Mechanism of Avobenzone stabilization via Triplet-Triplet Energy Transfer (TTET) to Octocrylene.
Module 2: The "Inorganic Assassin" (Photocatalysis)
User Query: "I added Zinc Oxide to boost SPF, but my organic filters (Avobenzone/Octisalate) are degrading faster than before. Why?"
Technical Diagnosis:
You are experiencing Semiconductor Photocatalysis . Metal oxides like ZnO and TiO₂ are semiconductors with a specific band gap. When they absorb UV light, they don't just block it; they become chemically active.[3][4]
The Mechanism:
Electron-Hole Pair Generation: UV energy excites an electron (
) from the Valence Band to the Conduction Band, leaving behind a positively charged hole ().
ROS Generation:
The hole (
) oxidizes water/hydroxide ions to form Hydroxyl Radicals () .[4]
The electron (
) reduces adsorbed Oxygen to form Superoxide Anions () .
Attack: These Reactive Oxygen Species (ROS) aggressively attack the double bonds of organic filters (like Avobenzone), cleaving the chromophore.
The Solution: Surface Passivation
Never use "uncoated" or "active" grades of oxides with organic filters. You must use grades coated with inert materials (Silica, Alumina, Dimethicone) that physically separate the photocatalytic surface from the organic matrix.
Visualization: The Photocatalytic Loop
Caption: Figure 2. Generation of Reactive Oxygen Species (ROS) by uncoated metal oxides leading to organic filter degradation.
User Query: "How do I definitively prove photostability issues in the lab?"
Protocol:ISO 24443-Aligned Thin Film Irradiation Assay
Do not rely on liquid-state irradiation; it does not mimic the thin-film mechanics of skin application.
Solar Simulator (Xenon arc, filtered to match COLIPA standard).
UV Transmittance Analyzer (e.g., Labsphere).
Analytical Balance (0.1 mg precision).
Step-by-Step Methodology:
Step
Action
Critical Control Point (Self-Validation)
1. Preparation
Weigh the PMMA plate. Apply sample at 1.3 mg/cm² (approx 32.5 mg for a 25 cm² plate).
Saturation Check: If the pipette tip touches the plate during spreading, discard. Use a saturation technique (saturate finger cot with product first) to ensure exact mass transfer.
2. Spreading
Spread with light circular motions for 30s, then linear strokes. Allow to dry for 30 mins in dark (25°C).
Uniformity Check: Measure UV absorbance at 5 different points. If CV > 10%, re-spread. Non-uniform films yield false "stable" results due to thick spots.
3. Initial Scan
Measure Absorbance () from 290–400 nm.
This is your baseline ().
4. Irradiation
Expose plate to simulated solar light. Dose: 1.2 × UVA-PF₀ (in J/cm²).
Thermal Check: Monitor plate temperature. It must not exceed 40°C. Heat alone can degrade Avobenzone, confounding photo-degradation data.
5. Final Scan
Measure Absorbance () immediately after exposure.
Calculate % Recovery: .
Data Interpretation Table:
% Recovery (UVA)
Status
Action Required
> 90%
Photostable
System is robust. Proceed to in vivo.
80 - 90%
Borderline
Acceptable for lower SPF, but risky for broad-spectrum claims. Add 2% Polyester-8.
< 80%
Unstable
CRITICAL FAIL. Do not proceed. Re-balance solvent system or increase Quencher:Filter ratio.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of your instability.
Caption: Figure 3.[2] Diagnostic decision tree for identifying the root cause of photostability failure.
References
ISO 24443:2012 . Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link
Shaath, N. A. (2016). The Encyclopedia of Ultraviolet Filters. Allured Business Media. (Definitive source on UV filter chemistry and solvent effects).
Sayre, R. M., & Dowdy, J. C. (1999). Photostability testing of avobenzone. Cosmetics & Toiletries.
Berset, G., et al. (1996). Photostability of Avobenzone: The role of triplet-triplet energy transfer. International Journal of Cosmetic Science. Link
Serpone, N., et al. (2007). Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products. Inorganica Chimica Acta. (Mechanism of photocatalytic degradation by TiO2/ZnO). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Hydroxy-4-Methoxybenzophenone (Oxybenzone) Purification
Ticket System Status: 🟢 ONLINECurrent Module: Downstream Processing & Purification
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Benzophenone-3" Purity Standard
Welcome to the technical support hub for 2-Hydroxy-4-Methoxybenzophenone (CAS: 131-57-7), widely known as Benzophenone-3 (BP-3) or Oxybenzone .
In drug development and cosmetic formulation, this compound acts as a critical broadband UV filter (290–400 nm). However, its synthesis—typically via Friedel-Crafts acylation or methylation of 2,4-dihydroxybenzophenone—often yields a crude product plagued by specific impurities: unreacted resorcinol, colored xanthenone by-products, and inorganic salts.
This guide replaces generic advice with causality-driven protocols . We do not just tell you what to do; we explain why the chemistry dictates it, ensuring you can troubleshoot deviations in real-time.
Module 1: The "Pink/Yellow" Discoloration Issue
Ticket ID: #BP3-COLOR-001
Severity: High (Regulatory Failure)
User Query: "My crude product has a persistent pink or dark yellow hue even after one crystallization. NMR looks okay, but the color specification fails."
Root Cause Analysis:
The pink/yellow coloration is rarely the product itself (which should be pale yellow to off-white).[1] It is caused by trace xanthenone derivatives or oxidation by-products of resorcinol formed during the high-temperature acylation step. These impurities are highly conjugated and chromophoric, visible even at ppm levels.
The Solution: Activated Carbon Adsorption in Methanolic Solution
Recrystallization alone often fails here because the polarity of these colored impurities mimics BP-3. You must use physical adsorption prior to crystallization.
Protocol A: The "Carbon Polish"
Dissolution: Dissolve crude BP-3 in Methanol (MeOH) at a ratio of 1:3 (w/v) at 55–60°C .
Why Methanol? BP-3 is highly soluble in warm methanol, while the viscosity allows for efficient filtration compared to higher alcohols.
Adsorption: Add Activated Carbon (0.5 – 1.0% w/w of crude mass) . Stir vigorously at 60°C for 30 minutes.
Critical Step: Do not boil. Boiling can cause the carbon to break down into fines that are hard to filter.
Hot Filtration: Filter the solution while hot through a Celite bed or a 0.45 µm PTFE membrane.
Troubleshooting: If crystals form in the funnel, your funnel is too cold. Pre-heat the funnel with hot methanol.
Crystallization: Cool the filtrate slowly to 4–8°C .
Isolation: Filter the off-white crystals and wash with cold (
) Methanol/Water (80:20).
Module 2: Oily Crystals & Low Melting Point
Ticket ID: #BP3-YIELD-002
Severity: Medium (Process Efficiency)
User Query: "My product comes out as an oil or a sticky solid, and the melting point is 58°C (Target: 62–65°C)."
Root Cause Analysis:
Solvent Entrapment: BP-3 has a low melting point (~62°C). If you use high-boiling solvents (Toluene, Xylene) and dry aggressively, you might melt the product, trapping solvent.
Impurity Depression: The presence of 2,4-dihydroxybenzophenone (BP-1) (the precursor) significantly depresses the melting point.
The Solution: The "Green" Binary Solvent System
Switch to an Ethanol/Water or Methanol/Water system. Water acts as an "anti-solvent" that forces the hydrophobic BP-3 out of solution while keeping the more polar impurities (like resorcinol and salts) dissolved.
Protocol B: Binary Recrystallization
Dissolve: Dissolve 100g crude BP-3 in 95% Ethanol (200 mL) at 60°C . Agitate until clear.
Anti-Solvent Addition: Slowly add Warm Water (50–60°C) dropwise until a persistent turbidity (cloudiness) just appears.
Why Warm Water? Adding cold water shocks the system, causing rapid precipitation (oiling out) rather than crystallization.
Re-dissolve: Add just enough Ethanol (5-10 mL) to clear the turbidity.
Controlled Cooling:
Cool to Room Temp (25°C) over 1 hour.
Cool to 0–5°C over 1 hour.
Agitation: Slow stirring (50-100 RPM). Fast stirring promotes "oiling out."
Drying: Dry in a vacuum oven at 35–40°C (max).
Warning: Do NOT exceed 50°C. Since the MP is 62°C, drying near the melting point causes the crystal lattice to collapse, trapping solvent and lowering the MP.
Module 3: Removing Starting Material (Resorcinol)
Ticket ID: #BP3-PURITY-003
User Query: "HPLC shows 2% unreacted resorcinol. Recrystallization isn't removing it efficiently."
Scientific Logic:
Resorcinol is a di-phenol and is highly water-soluble (110 g/100 mL). BP-3 is practically insoluble in water .[2][3][4] You do not need organic solvents to remove resorcinol; you need a hot water wash.
Data Table: Solubility Differential
Compound
Solubility in Water (25°C)
Solubility in Methanol (Hot)
pKa (Approx)
Resorcinol (Impurity)
High (~110 g/100mL)
High
~9.3, 11.1
BP-3 (Product)
Negligible (<0.1 g/100mL)
High
~7.6
BP-1 (Precursor)
Low
High
~7.5
Protocol C: The Aqueous Slurry Wash
Take the crude filter cake (before recrystallization).
Resuspend in Deionized Water (5 volumes) .
Heat to 50°C (Do not exceed 60°C) and stir for 30 minutes.
Filter while warm.
Result: The filtrate will contain the resorcinol and inorganic salts. The cake retains the BP-3.
Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on the specific impurity profile of your crude material.
Caption: Logical decision tree for removing specific impurities (Color vs. Resorcinol) prior to final crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Hydroxide (NaOH) to wash out phenolic impurities?A:Proceed with extreme caution. While NaOH removes acidic impurities, BP-3 itself contains a phenolic hydroxyl group at the 2-position (ortho to the carbonyl).
Risk:[4][5] Strong bases like NaOH will deprotonate BP-3, forming a water-soluble phenolate salt, leading to massive yield loss in the aqueous layer.
Alternative: Use Sodium Bicarbonate (
) .[6] It is weak enough to neutralize strong acid catalysts (, ) or carboxylic acid starting materials (if using the benzoic acid route) without stripping the BP-3 product.
Q2: Why is the drying temperature so critical?A: BP-3 has a melting point of ~62°C. Industrial dryers often have "hot spots." If the product melts during drying, it fuses into a glass-like solid that traps solvent molecules inside the amorphous structure. This "solvent inclusion" lowers the melting point and fails residual solvent (ICH Q3C) tests. Always dry at least 20°C below the melting point (i.e., 40°C).
Q3: How do I separate the mono-hydroxy (BP-3) from the di-hydroxy (BP-1) precursor?A: If methylation was incomplete, you will have BP-1.
Technique:Fractional Crystallization in Methanol.
Mechanism:[3][5][7] BP-1 (2,4-dihydroxybenzophenone) has a much higher melting point (~144°C) and different solubility profile. If you dissolve the mixture in hot methanol and cool moderately (to 20°C), BP-1 often precipitates first or remains less soluble. However, for high purity, ensuring the reaction goes to completion is far superior to trying to separate these two structurally similar molecules downstream.
References
National Toxicology Program (NTP). (1992).[3][8] NTP Toxicity Report on 2-Hydroxy-4-Methoxybenzophenone (CAS No. 131-57-7). U.S. Department of Health and Human Services. Link
PubChem. (n.d.). Oxybenzone (Compound Summary).[2][3][9][10] National Library of Medicine. Retrieved from Link
L'Oreal. (1999). Process for the manufacture of hydroxyalkoxybenzophenones.[1][6][11] European Patent EP0721929B1. European Patent Office. Link
Hubei Meikai Chemical. (2011).[11] Method for preparing crude 2-hydroxy-4-methoxybenzophenone.[1][12] Patent CN101323564A. Google Patents. Link
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform small-scale validation before scaling up.
Technical Support Hub: Mitigating Matrix Effects in Benzophenone Analysis
Introduction: The Invisible Variable Benzophenones (BPs) are ubiquitous endocrine-disrupting chemicals used as UV filters in cosmetics, plastics, and packaging.[1] Their analysis in complex matrices—such as urine, plasma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Invisible Variable
Benzophenones (BPs) are ubiquitous endocrine-disrupting chemicals used as UV filters in cosmetics, plastics, and packaging.[1] Their analysis in complex matrices—such as urine, plasma, sediment, and food—is frequently compromised by Matrix Effects (ME) .
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with Electrospray Ionization (ESI), co-eluting matrix components compete for charge in the ionization droplet. This results in ion suppression (signal loss) or enhancement (artificial signal gain), compromising quantification accuracy.[2]
This guide provides a self-validating troubleshooting framework to diagnose, reduce, and correct for matrix effects in BP analysis.
Module 1: Diagnosis & Assessment
Q: How do I definitively quantify matrix effects in my current workflow?
A: Do not rely on visual inspection of the baseline.[3] You must calculate the Matrix Factor (MF) using the post-extraction spike method (Matuszewski et al.).
The Validation Protocol (The "A-B-C" Method)
Perform this experiment for every new matrix type (e.g., changing from urine to plasma).
Set A (Neat Standards): Analyte in pure mobile phase.
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final extract.
Set C (Pre-Extraction Spike): Spike analyte into the matrix before extraction.
Calculations:
Matrix Factor (MF):
MF < 1.0 = Ion Suppression
MF > 1.0 = Ion Enhancement
Extraction Recovery (RE):
Process Efficiency (PE):
Visualization: Matrix Effect Assessment Workflow
Figure 1: The "A-B-C" workflow for distinguishing extraction losses from ionization suppression.
Module 2: Sample Preparation Strategies
Q: My Matrix Factor is 0.4 (60% suppression). How do I clean up the sample?
A: The choice of extraction method depends on the polarity of the specific benzophenone derivatives and the matrix type.
Q: I've cleaned my sample, but suppression persists. What instrumental parameters can I change?
A: You have three levers: Chromatography (separation), Ionization Source (physics), and Detection (chemistry).
1. Switch Ionization Source: ESI vs. APCI
Electrospray Ionization (ESI) is the default but is highly susceptible to matrix effects. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly more robust against co-eluting non-volatiles.
Recommendation: If analyzing non-polar BPs (like BP-3) in complex food matrices, switch to APCI .
Evidence: Studies have shown recovery improvements from ~43% (ESI) to ~107% (APCI) in fruit matrices due to reduced suppression.
2. Optimize MRM Transitions
Ensure you are monitoring the most specific transitions. Avoid common losses (like water, -18 Da) which have high background noise.
Table 1: Recommended MRM Transitions for Common Benzophenones
Analyte
Abbr.
Ion Mode
Precursor ()
Quantifier ()
Qualifier ()
Benzophenone-1
BP-1
Negative
213.1
135.1
92.1
Benzophenone-2
BP-2
Negative
245.1
135.1
109.0
Benzophenone-3
BP-3
Positive
229.1
151.1
105.1
Benzophenone-8
BP-8
Negative
243.1
211.1
135.0
4-Hydroxybenzophenone
4-OHBP
Negative
197.1
92.1
121.0
4-Methylbenzophenone
4-MBP
Positive
197.1
105.1
77.1
Note: Positive mode BPs often form
, while hydroxylated BPs ionize better in Negative mode . Polarity switching is required for multi-analyte runs.
Module 4: Troubleshooting FAQ
Q: My Internal Standard (IS) signal is fluctuating between samples. Is this a problem?
A: Yes. This indicates the IS is experiencing variable matrix suppression.
Solution 1: Use Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g.,
-BP-3 or BP-d10). These co-elute exactly with the analyte and experience the same suppression, mathematically cancelling out the error.
Solution 2: If SIL-IS is unavailable, dilute the sample extract (1:5 or 1:10) with mobile phase. This dilutes the matrix more than the analyte (exponential decay of suppression vs linear decay of signal).
Q: I see a "ghost peak" in my blank samples.
A: Benzophenones are used in plastics and packaging.[1]
Root Cause: Contamination from solvent bottles, pipette tips, or the SPE cartridge housing.
Fix: Use glass labware where possible. Wash all glassware with acetone/methanol before use. Run a "system blank" (injecting pure solvent without a vial) to rule out LC system contamination.
Visualization: Troubleshooting Decision Tree
Figure 2: Logical decision path for isolating and resolving quantification errors.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
Cunha, S. C., & Fernandes, J. O. (2013). Development and validation of a method based on QuEChERS extraction and GC–MS for the determination of benzophenone derivatives in breakfast cereals. Journal of Agricultural and Food Chemistry. Link
Vela-Soria, F., et al. (2011). Determination of benzophenones in human urine by liquid chromatography–tandem mass spectrometry. Talanta. Link
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A. Link
Chang, J. W., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis. Link
Technical Support Center: Photostability & Formulation Stabilization
Topic: Preventing Photodegradation of Pesticides with UV Absorbers Department: Formulation Science & Application Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Introduction: The Photostability...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Photodegradation of Pesticides with UV Absorbers
Department: Formulation Science & Application Engineering
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Introduction: The Photostability Paradox
Welcome to the technical support hub. If you are here, you likely face a critical disconnect: your active ingredient (AI) performs perfectly in the dark but fails under solar irradiation.
Photodegradation is not just about yield loss; it is a toxicological risk. When high-value AIs like Avermectin , Pyrethroids , or Abscisic Acid degrade, they don't just vanish—they often form phytotoxic or environmentally persistent byproducts.
This guide moves beyond basic "add a UV filter" advice. We will troubleshoot solubility mismatches, validate efficacy using OECD standards, and explore next-generation encapsulation (Lignin/Polydopamine) that is currently redefining the field.
Module 1: Troubleshooting Formulation Failure
Use this section if your current formulation is unstable, precipitating, or showing no efficacy in field trials.
Q1: My UV absorber precipitates out of the concentrate (EC/SC) upon storage. How do I fix this?
Dr. Thorne: This is the most common "Day 1" failure. UV absorbers (UVAs) are often highly lipophilic crystalline solids. If they crystallize, they lose their optical cross-section and provide zero protection.
The Diagnostic Protocol:
Check Solubility Parameters: Do not guess. Calculate the Hansen Solubility Parameters (HSP) of your UVA and your solvent system. If the
(difference) is , you will see phase separation.
The "Ostwald Ripening" Trap: In Suspension Concentrates (SC), if your UVA has slight water solubility, small crystals will dissolve and redeposit onto larger ones, causing massive crystal growth (blooming).
Fix: Switch to a polymeric UVA or a high-molecular-weight HALS (Hindered Amine Light Stabilizer) which is less prone to migration.
Loading Capacity: You are likely overloading. A common mistake is adding 5% UVA to protect 1% AI.
Rule of Thumb: Start at a 1:1 molar ratio, not weight ratio.
Q2: We added a Benzotriazole absorber, but the AI degradation rate remained unchanged. Why?
Dr. Thorne: You likely have a Spectral Mismatch or a Quenching Failure .
Scenario A (The Mismatch): Your AI absorbs at 280nm, but your UVA cuts off at 350nm.
Action: Run a UV-Vis scan of the AI and the UVA in the same solvent. Overlap the spectra. If the UVA "window" doesn't cover the AI's peak absorption (
), it is useless.
Scenario B (The Geometry): In a tank mix, the UVA and AI are floating separately. The UVA cannot "shade" the AI molecule unless they are in the same micelle or droplet.
Action: Ensure co-localization. For ECs (Emulsifiable Concentrates), the UVA and AI must be in the oil phase together.
Visualization: The Troubleshooting Logic Flow
Caption: Diagnostic workflow to identify why a UV absorber strategy is failing in the lab or field.
Module 2: Validation & Protocols (The "E-E-A-T" Core)
Q3: How do I validate photostability data to ensure it stands up to regulatory scrutiny?
Dr. Thorne: Do not rely on sunlight alone—it is too variable. You must follow OECD Guideline 316 (Phototransformation of Chemicals in Water).[1][2][3]
The Validated Workflow (OECD 316 Adapted):
Light Source: Use a Xenon arc lamp with a filter that cuts off radiation below 290 nm (simulating the stratospheric ozone layer).
Critical: Standard mercury lamps emit at 254 nm, which destroys everything but is irrelevant to field conditions.
Actinometry: You must use a chemical actinometer (e.g., p-nitroanisole/pyridine) to quantify the exact photon flux hitting your sample.
Tiered Approach:
Tier 1 (Theoretical): Calculate the maximum possible direct photolysis rate constant (
) based on the molar absorption coefficient.
Tier 2 (Experimental): Irradiate the sample in buffered water (pH 7). Measure degradation at
hours via HPLC-UV/MS.
Data Presentation Standard:
When reporting your results, use a comparative half-life table.
Formulation ID
AI Half-life ()
Protection Factor (PF)
Mechanism
Control (AI Only)
6.2 Hours
1.0 (Baseline)
N/A
+ Benzophenone-4
14.5 Hours
2.3x
UV Absorption (Screening)
+ Lignin Nanoparticles
48.0 Hours
7.7x
Physical Shielding + Radical Scavenging
+ Polydopamine Shell
>120 Hours
>19x
Broad-spectrum Absorption
Module 3: Advanced Delivery Systems (Future-Proofing)
Q4: Conventional UV absorbers are toxic/expensive. What are the bio-based alternatives?
Dr. Thorne: The industry is aggressively pivoting toward Lignin and Polydopamine (PDA) . These are not just additives; they are functional carriers.
1. Lignin Nanoparticles (LNPs):
Lignin is nature’s sunblock. It contains phenolic rings, ketones, and chromophores that absorb broad-spectrum UV (250–400 nm).[4]
Mechanism:[5][6][7] When you encapsulate an AI (like Avermectin) inside a lignin shell, the lignin absorbs the photon, dissipates the energy as harmless heat (non-radiative decay), and scavenges any free radicals formed.
Protocol: Use "Flash NanoPrecipitation" (FNP) or anti-solvent precipitation to trap the AI inside the lignin matrix.
2. Polydopamine (PDA) Coatings:
Inspired by mussel adhesion, PDA forms a synthetic melanin-like layer.
Advantage:[4][5][8][9] It is adhesive (sticks to leaves) and the shell thickness is tunable. Thicker shell = higher UV protection.
Visualization: The Encapsulation Shielding Mechanism
Caption: Mechanism of Lignin/PDA nanocarriers: The shell acts as both a photon sink (heat dissipation) and a radical scavenger, protecting the core.
Summary of Recommendations
For Oil-Based Formulations (EC): Use lipophilic organic absorbers (e.g., Octocrylene, Benzotriazoles). Ensure solubility compatibility.
For Water-Based Formulations (SC/SL): Avoid "blooming" by using encapsulated systems or water-soluble sulfonated UV absorbers (e.g., Benzophenone-4).
For High-Value/Labile AIs: Move to Encapsulation . Lignin or Polydopamine shells provide superior protection factors (>10x) compared to simple mixing.
References
OECD. (2008).[3] Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals.[3] Link
Li, Z., et al. (2025).[10] Study on the UV-shielding and controlled-release properties of a polydopamine coating for avermectin. New Journal of Chemistry (RSC). Link
Sabliov, C., et al. (2025).[11] Lignin nanoparticles show promise in prolonging pesticide effectiveness.[11] LSU AgCenter Research. Link
Deng, Y., et al. (2022). Lignin-based nano-enabled agriculture: A mini-review. Frontiers in Bioengineering and Biotechnology. Link
Feng, P., et al. (2021). Preparation of Abamectin Nanoparticles by Flash NanoPrecipitation for Extended Photostability. ACS Applied Nano Materials.[12] Link
cross-linking limitations of benzophenone in polymer hydrogels
Welcome to the Polymer Chemistry Technical Support Center . Ticket Context: You are experiencing difficulties with benzophenone (BP) mediated photo-crosslinking in hydrogel systems.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Polymer Chemistry Technical Support Center .
Ticket Context: You are experiencing difficulties with benzophenone (BP) mediated photo-crosslinking in hydrogel systems. Common symptoms include surface tackiness, precipitation of the initiator, or complete gelation failure.[1]
Your Support Agent: Senior Application Scientist (Ph.D., Polymer Physics).[1]
Knowledge Base Article: BP-001
Topic: Overcoming Cross-linking Limitations of Benzophenone in Hydrogels
Benzophenone (BP) is a Type II photoinitiator that functions via hydrogen abstraction.[1] While it is the "gold standard" for surface C-H insertion, its application in bulk hydrogels is fraught with thermodynamic and kinetic limitations.[1] This guide addresses the three primary failure modes: Solubility (Pre-cure) , Oxygen Inhibition (During cure) , and Side Reactions (Post-cure) .[1]
Part 1: The Chemistry of Failure (Mechanism)
To troubleshoot, you must understand the molecular competition occurring in your reactor.[1] BP requires a "victim" C-H bond to abstract a hydrogen atom. However, molecular oxygen (
) is a triplet state quencher that reacts faster than the polymer chains.[1]
Figure 1: The Competitive Pathway of Benzophenone Photo-initiation
Caption: Figure 1 illustrates the competition between productive H-abstraction (Green path) and oxygen inhibition (Red path).[1]
deactivates both the excited BP and the generated polymer radicals.
Part 2: Troubleshooting Guides
Issue #1: "My solution is cloudy, and the gel is spotty."
Diagnosis:Hydrophobic Aggregation.
Benzophenone is highly hydrophobic.[1] In aqueous hydrogel precursors (like PEG-DA, Alginate, or GelMA), BP precipitates, leading to "hot spots" of cross-linking and large voids of unreacted polymer.[1]
Protocol A: The Solvent Exchange Method
Do not add solid BP directly to water.
Prepare Stock: Dissolve BP in a water-miscible organic solvent (NMP, DMSO, or Ethanol) at 10x the final target concentration.[1]
Surfactant Integration (Optional): If the polymer is sensitive to organics, pre-complex BP with Methyl-β-cyclodextrin .[1] The hydrophobic cavity of cyclodextrin hosts the BP, rendering it water-soluble without blocking UV absorption [1].
Dropwise Addition: While stirring the aqueous polymer solution vigorously (vortex), add the BP-organic stock dropwise.[1]
Issue #2: "The surface is tacky/liquid, but the bottom is cured."
Diagnosis:Oxygen Inhibition.
As shown in Figure 1, oxygen diffuses into the top layer of the gel faster than the radical consumption rate.[1] This is the #1 failure mode for BP hydrogels.
Protocol B: The Inert Sandwich Technique
Standard degassing (bubbling
) is often insufficient for thin films due to rapid re-oxygenation.[1]
Pre-Purge: Bubble Nitrogen or Argon through the precursor solution for 15 minutes.
The Sandwich:
Place the precursor on a glass slide.
Cover carefully with a quartz slide or a hydrophobized glass coverslip.
Critical: Ensure zero headspace . The liquid must touch the top glass.
Irradiation: Irradiate through the top glass.
Post-Cure Wash: Rinse the surface with ethanol to remove the thin layer of unreacted monomer (the "oxygen inhibition layer" is usually 5-50 µm thick).
Alternative Strategy (Chemical): Add an oxygen scavenger enzyme system (Glucose Oxidase + Glucose) to the precursor solution to actively consume
Issue #3: "The gel formed, but my cells are dying."
Diagnosis:Cytotoxicity of Residual BP.
Benzophenone is a small molecule that can intercalate into DNA and cell membranes.[1] Unlike Irgacure 2959, BP residues are difficult to wash out if they are trapped in hydrophobic domains.[1]
Protocol C: Soxhlet Extraction & Validation
Cure: Complete the cross-linking.
Swelling Wash: Immerse the hydrogel in a 50:50 Ethanol:Water mixture for 24 hours. The ethanol swells the network and solubilizes unreacted BP.
Validation (UV-Vis): Measure the supernatant absorbance at 250-260 nm .
Pass: Absorbance < 0.01 OD.
Fail: Repeat wash.
Part 3: Advanced Limitations (Surface vs. Bulk)
Critical Warning: BP is not a universal cross-linker.[2] Its efficiency depends heavily on the wavelength and the polymer backbone.
Table 1: Wavelength-Dependent Behaviors
Data synthesized from Prucker et al. and recent kinetic studies [3, 4].
Parameter
Irradiation at 365 nm (UV-A)
Irradiation at 254 nm (UV-C)
Excitation State
(Triplet dominant)
(High Energy)
Primary Mechanism
H-Abstraction (C-H insertion)
Direct bond cleavage + H-Abstraction
Penetration Depth
High (> 1 mm)
Low (Surface only, < 100 µm)
Risk of Chain Scission
Low
High (Degrades sensitive backbones like PEG or Poly(norbornenes))
Recommended Use
Bulk Hydrogels, Cell Encapsulation
Surface Grafting, Thin Coatings
Workflow Diagram: Selecting the Right Protocol
Caption: Decision matrix for selecting irradiation wavelength and BP incorporation method based on hydrogel geometry and chemical stability.
FAQ: Frequently Asked Questions
Q: Why is my hydrogel turning yellow after curing?A: This is the "Ketyl Recombination" effect. If the ketyl radicals (Figure 1) do not find a polymer chain to react with, they may couple with each other to form benzpinacol-like structures, or react with oxygen to form colored peroxy species.[1] This indicates inefficient H-abstraction .
Fix: Increase the concentration of abstractable protons (e.g., add a co-initiator like an amine) or reduce BP concentration.[1]
Q: Can I use Benzophenone for cell encapsulation?A: Proceed with extreme caution. While 365 nm light is generally safe for short durations, free BP is cytotoxic.[1]
Recommendation: Use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for cell encapsulation instead.[1] If you must use BP, use a water-soluble polymeric version (e.g., BP-conjugated PEG) to prevent the initiator from penetrating cell membranes [5].[1]
Q: How do I calculate the degree of cross-linking?A: You cannot easily calculate this stoichiometrically with BP because it is a "grafting-to" method, not a "grafting-from" method. You must measure it experimentally using Swelling Ratio (
Tomatsu, I., et al. (2009).[1] Cyclodextrin-Mediated Polymerization. Macromolecular Rapid Communications. Link[1]
O'Connell, C., et al. (2018).[1] Glucose oxidase-mediated removal of oxygen for the polymerization of hydrogels. Biofabrication. Link
Prucker, O., et al. (2017).[1] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers.[2][3][4][5][6][7][8] Link[1]
Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone Photophores in Biochemistry. Biochemistry. Link[1]
Fairbanks, B. D., et al. (2009).[1] Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytotoxicity.[1] Biomaterials. Link
comparative analysis of benzophenone vs. benzotriazole UV absorbers
A Technical Guide for Formulation Scientists & Researchers[1] Executive Summary: The Strategic Choice In the stabilization of pharmaceuticals, polymers, and coatings, the choice between Benzophenone (BP) and Benzotriazol...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Formulation Scientists & Researchers[1]
Executive Summary: The Strategic Choice
In the stabilization of pharmaceuticals, polymers, and coatings, the choice between Benzophenone (BP) and Benzotriazole (BZT) chemistries is rarely a matter of preference—it is a calculation of specific energy dissipation requirements and regulatory risk.
Benzotriazoles (e.g., Tinuvin P, UV-328) are the industry standard for high-performance applications. They offer broader spectral coverage (extending well into the UVA region, ~300–400 nm) and superior longevity due to a highly efficient Excited State Intramolecular Proton Transfer (ESIPT) mechanism that produces negligible triplet state population, minimizing photosensitization risks.
Benzophenones (e.g., BP-3, BP-4) are cost-effective and historically ubiquitous. However, they primarily target the UVB/short-UVA range (260–350 nm). Their photostability, while adequate for short-term protection, is compromised by a higher quantum yield for intersystem crossing, potentially generating free radicals that can degrade the very matrix they are meant to protect.
Recommendation: For long-shelf-life drug formulations and high-value polymers, Benzotriazoles are the superior technical choice. Benzophenones remain viable for cost-sensitive, short-duration applications where broad UVA protection is less critical.
Mechanistic Analysis: The Physics of Dissipation
The core differentiator lies in how these molecules manage the energy of an absorbed photon (
). Both utilize keto-enol tautomerism, but the efficiency and pathway differ.
2.1 Benzotriazoles: The ESIPT Engine
Benzotriazoles function as "proton pumps." Upon UV absorption, the molecule undergoes an ultrafast Excited State Intramolecular Proton Transfer (ESIPT) .
Absorption: The ground state (Enol) absorbs a photon.
Transfer: A proton transfers from the phenolic oxygen to the triazole nitrogen.
Dissipation: This forms a Keto excited state, which rapidly decays to the Keto ground state via internal conversion (releasing heat).
Reset: The proton spontaneously transfers back, restoring the Enol ground state.[1]
Key Advantage: This cycle occurs on the picosecond scale, effectively "short-circuiting" the possibility of photochemical reaction.
2.2 Benzophenones: The Triplet State Risk
2-Hydroxybenzophenones also utilize ESIPT (involving the carbonyl and ortho-hydroxyl). However, the energy gap allows for Intersystem Crossing (ISC) to a triplet state.
The Risk: Triplet states are long-lived. If the molecule cannot dissipate the energy thermally, it may interact with molecular oxygen (
) to form singlet oxygen () or abstract hydrogen from the polymer matrix, initiating degradation.
2.3 Mechanistic Visualization (DOT)
Figure 1: Comparative mechanism showing the efficient closed-loop of Benzotriazoles versus the potential triplet-state leakage in Benzophenones.
Comparative Performance Metrics
The following data aggregates typical performance characteristics for standard representatives of each class (e.g., Tinuvin P for BZT vs. Oxybenzone/BP-3 for BP).
Feature
Benzotriazole (BZT)
Benzophenone (BP)
Implications
Primary Range
280–390 nm (Broad UVA/UVB)
260–350 nm (UVB/Short UVA)
BZT protects against yellowing (UVA driven).
Molar Extinction ()
High (~15,000 - 20,000 L/mol·cm)
Moderate (~9,000 - 15,000 L/mol·cm)
Lower loading required for BZT.
Photostability ()
> 2,000 hours (Polymer matrix)
~500–1,000 hours
BZT is required for long-term outdoor/shelf stability.
Color Contribution
Low (Near colorless)
Low to Moderate (Yellowing)
BZT preferred for clear coats/packaging.
Solubility
Lipophilic (High)
Variable (Sulfonated forms are water-soluble)
BP-4 is water-soluble; BZTs generally require organic solvents/lipids.
Toxicity Profile
Bioaccumulation concerns (e.g., UV-328)
Endocrine disruption concerns (BP-3)
Regulatory scrutiny is increasing for both.
Experimental Validation: The "Self-Validating" Protocol
To objectively select an absorber for a specific formulation, you must determine two critical values: the Critical Wavelength (
) and the Photostability Half-Life .
Protocol: Comparative Photostability & Efficacy
Objective: Quantify the loss of absorbance over time under accelerated irradiation.
Materials:
Samples: 10 mg/L solutions of Candidate A (BZT) and Candidate B (BP) in HPLC-grade Ethanol.
Equipment:
UV-Vis Spectrophotometer (Quartz cuvettes).
Solar Simulator (Xenon Arc, e.g., Q-Sun) or UV Chamber (300–400 nm).
HPLC (C18 column) for degradation product analysis.
Workflow:
Baseline Scan: Measure Absorbance (
) from 250–450 nm.
Calculation: Determine
and Molar Extinction Coefficient ().
Irradiation Cycle:
Place sealed quartz cuvettes in the solar simulator.
Irradiate at 500 W/m² (300–800 nm) at 35°C.
Timepoints: 0, 2, 4, 8, 24, 48 hours.
Quantification:
At each timepoint, remeasure Absorbance at
.
Inject aliquot into HPLC to verify if loss of absorbance corresponds to parent molecule degradation (vs. formation of UV-absorbing byproducts).
Analysis:
Plot
vs. Time.
Slope
= degradation rate constant.
Half-life
.
Experimental Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for validating UV absorber stability and efficacy.
Safety & Regulatory Landscape
In drug development, the interaction between the container closure system (CCS) and the drug product is critical. UV absorbers in plastic packaging can leach into the formulation.
Benzophenones: High scrutiny.[2][3][4] BP-3 (Oxybenzone) is a known endocrine disruptor and skin irritant. In 2023, the European Commission lowered safe limits for BP-3 in cosmetics, signaling tighter future regulations for pharma packaging leachables [1].
Benzotriazoles: Generally considered safer for direct contact, but environmental persistence is a concern. UV-328 was recently listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention [2].
Guidance: For oral or parenteral drugs, select high-molecular-weight Benzotriazoles (e.g., dimers or tetramers) to minimize migration/leaching potential.
References
Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Benzophenone-3. European Commission. [Link]
Stockholm Convention. (2021). Risk Profile: UV-328. United Nations Environment Programme. [Link]
Garrison, A. W., et al. (2011). Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. Environmental Science & Technology. [Link]
Photostability Comparison of Benzophenone Derivatives: A Technical Guide
Executive Summary This guide provides a technical analysis of the photostability profiles of common benzophenone (BP) derivatives used in pharmaceutical and cosmetic applications. While benzophenones are generally regard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the photostability profiles of common benzophenone (BP) derivatives used in pharmaceutical and cosmetic applications. While benzophenones are generally regarded as photostable due to their ability to dissipate energy via Excited State Intramolecular Proton Transfer (ESIPT) , structural variations significantly alter their degradation kinetics.
Key Insight: The methylation of the 4-hydroxyl group (as seen in BP-3) significantly enhances photostability compared to the parent 2,4-dihydroxy structure (BP-1) by preventing intermolecular proton transfer and competing oxidative pathways.
The photostability of benzophenones is not intrinsic to the benzene rings but is a function of the ortho-hydroxyl group .
The ESIPT Mechanism
Upon UV absorption, the molecule undergoes a rapid tautomerization from the Enol form to the Keto form in the excited state. This process dissipates the absorbed photon energy as harmless heat (vibrational relaxation) rather than breaking chemical bonds.
Step 1: Ground state Enol (
) absorbs a photon Excited Enol ().
Step 2: Proton transfers from the hydroxyl oxygen to the carbonyl oxygen
Excited Keto ().
Step 3: Radiationless decay to Ground Keto (
).
Step 4: Reverse proton transfer regenerates the original Ground Enol (
).
Pathway Visualization
The following diagram illustrates the ESIPT cycle that protects these molecules from degradation.
Figure 1: The ESIPT cycle dissipates UV energy as heat. Disruption of this cycle leads to photodegradation.
Comparative Performance Analysis
The following data synthesizes experimental findings on the degradation kinetics of key derivatives under UV-A/B irradiation.
Photostability Matrix
Derivative
Common Name
Structure Feature
Photostability ()
Primary Degradation Pathway
BP-1
2,4-Dihydroxybenzophenone
2-OH, 4-OH
Moderate ( h)
Oxidation at 4-OH position; Intermolecular H-bonding disrupts ESIPT.
Stable in acidic/neutral pH; susceptible to oxidative degradation by radicals (e.g., ) in aqueous waste.
BP-2
2,2',4,4'-Tetrahydroxybenzophenone
Bis-ortho-OH
High
Dual ESIPT channels; however, multiple -OH groups increase susceptibility to radical scavenging reactions.
*Note: BP-3 showed only ~4% degradation after 28 days in aqueous environments in long-term studies [1].[1]
Critical Analysis of Derivatives
BP-1 vs. BP-3: BP-1 is significantly less stable than BP-3. The free hydroxyl group at the 4-position in BP-1 acts as a weak acid and can participate in intermolecular hydrogen bonding with polar solvents (like water or alcohols). This competes with the intramolecular bond required for ESIPT, leaving the molecule vulnerable to UV-induced bond cleavage [2]. BP-3, with a methoxy group at C4, is "locked" into a more lipophilic state that favors the protective ESIPT cycle.
BP-4 (Water Soluble): While BP-4 retains the protective 4-OMe group, its sulfonate group makes it highly water-soluble. In complex matrices (e.g., wastewater), BP-4 is more susceptible to attack by hydroxyl radicals (
) or hydrated electrons than the lipophilic BP-3, although its intrinsic photostability in pure water remains high [3].
Standardized Experimental Protocol
To objectively compare these derivatives, the following self-validating protocol is recommended. This workflow minimizes solvent interference and ensures consistent actinometry.
Reagents & Equipment
Light Source: Xenon arc lamp (simulated solar spectrum) or Mercury vapor lamp (monochromatic 254/365 nm).
Actinometer: Nitroacetophenone/Pyridine (for high quantum yields) or Potassium Ferrioxalate (standard).
Solvent System: Methanol/Water (50:50 v/v) buffered to pH 7.0. Note: Strictly control pH as ionization of phenolic groups alters stability.
HPLC-DAD Analytical Method
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[2]
Figure 2: Step-by-step workflow for comparative photostability testing.
Factors Influencing Stability Data
When interpreting or generating data, account for these critical variables:
Solvent Polarity (The "Protic Penalty"):
In non-polar solvents (Cyclohexane), all BPs exhibit maximum stability.
In protic solvents (Water, Ethanol), BPs with free -OH groups (BP-1, BP-2) form intermolecular hydrogen bonds with the solvent. This disrupts the intramolecular bond necessary for ESIPT, increasing the quantum yield of degradation (
) [4].
Concentration & Aggregation:
At high concentrations (
M), dimerization or self-quenching can occur, artificially inflating apparent stability. Always test at dilute concentrations () for intrinsic kinetic data.
References
Kotnik, K. et al. (2014). "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices." Molecules.
Ignjic, D. et al. (2022). "Degradation of the UV Filter Benzophenone-4 by Ferrate (VI)." MDPI.
Zhuang, S. et al. (2017). "Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole." Environmental Science: Processes & Impacts.
Kumasaka, R. et al. (2014). "Photoexcited states of UV absorbers, benzophenone derivatives." Photochemistry and Photobiology.
Serpone, N. et al. (2002). "Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products." Inorganica Chimica Acta.
Comparative Efficacy & Safety Profile: Natural (Mineral) vs. Synthetic (Organic) UV Filters
[1][2] Executive Summary & Mechanism of Action In the domain of photoprotection, the dichotomy between "natural" (inorganic/mineral) and "synthetic" (organic) filters is often oversimplified by marketing narratives. For...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Mechanism of Action
In the domain of photoprotection, the dichotomy between "natural" (inorganic/mineral) and "synthetic" (organic) filters is often oversimplified by marketing narratives. For the formulation scientist, the choice dictates not just regulatory compliance but the fundamental photophysics of the final product.
Core Distinction:
Synthetic (Organic) Filters: (e.g., Avobenzone, Octocrylene) Function primarily as chromophores . They absorb high-energy UV photons, promoting electrons to an excited singlet state (
). The efficacy relies on the molecule's ability to return to the ground state () non-destructively via vibrational relaxation (heat) or fluorescence, rather than undergoing photolysis or intersystem crossing to a reactive triplet state.
) Function via a dual mechanism. Historically characterized as "physical blockers" that scatter/reflect light, modern micronized and nano-sized particles actually function primarily as semiconductors . They absorb UV energy by promoting an electron from the valence band to the conduction band (band-gap absorption), dissipating the energy as heat/fluorescence, with scattering playing a secondary role in the visible spectrum (hence the "whitening" effect).
Diagram 1: Photophysical Mechanisms of UV Attenuation
The following diagram illustrates the divergent energy dissipation pathways between organic absorbers and inorganic semiconductors.
Caption: Comparative energy dissipation pathways. Synthetic filters rely on molecular electronic transitions, while inorganic filters utilize semiconductor band-gap absorption and physical scattering.
Synthetic: Individual organic filters often have narrow absorption peaks. For example, Octinoxate is a potent UVB absorber (290–320 nm) but transparent to UVA. Avobenzone is one of the few global UVA1 filters (340–400 nm) but is notoriously photo-unstable. Achieving "Broad Spectrum" (Critical Wavelength
nm) requires a "cocktail" of multiple actives.
Natural: ZnO is the only single active ingredient that provides extensive protection across the entire UVB and UVA spectrum (up to ~380nm). TiO
is superior in UVB attenuation but drops off significantly in the UVA1 range (340-400 nm).
Photostability
Photostability is the capacity of the filter to maintain its absorbance efficacy under irradiation.
Synthetic: Avobenzone degrades significantly (up to 50-90% loss) after 1 hour of solar exposure unless stabilized with triplet-state quenchers like Octocrylene or Bemotrizinol.
Natural: Mineral filters are photostable.[1][2] They do not photodegrade. However, they can exhibit photocatalytic activity . Uncoated TiO
can generate Reactive Oxygen Species (ROS) under UV light, potentially damaging formulation lipids or skin proteins. This is mitigated by coating particles with silica or alumina.
Data Summary Table: Efficacy & Characteristics
Feature
Zinc Oxide (ZnO)
Titanium Dioxide (TiO)
Avobenzone
Octocrylene
Class
Inorganic (Natural)
Inorganic (Natural)
Organic (Synthetic)
Organic (Synthetic)
Primary Range
UVA + UVB (Broad)
UVB + UVA2
UVA1 + UVA2
UVB
Flat curve (Broad)
~310 nm
~357 nm
~303 nm
Photostability
Excellent
Excellent
Poor (Requires stabilizer)
Excellent (Stabilizer)
Mechanism
Absorption + Scattering
Absorption + Scattering
Absorption
Absorption
Key Challenge
Whitening, Solubility
Whitening, ROS generation
Instability, Solubility
Sticky feel, Allergen
Safety & Environmental Toxicology
Systemic Absorption
Recent FDA studies (JAMA 2019/2020) demonstrated that common organic filters (Avobenzone, Oxybenzone, Octocrylene) are absorbed systemically, exceeding the 0.5 ng/mL plasma threshold after a single application.
Implication: While absorption does not equal toxicity, it triggers the need for further carcinogenicity and reproductive toxicity studies.
Mineral Status: ZnO and TiO
(non-nano and coated nano) are generally recognized as staying in the stratum corneum and not penetrating viable epidermis, classifying them as GRASE (Generally Recognized As Safe and Effective) Category I.
Aquatic Toxicity (Coral Reefs)
Synthetic: Oxybenzone and Octinoxate are implicated in coral bleaching. They induce lytic viral cycles in zooxanthellae (symbiotic algae) and act as endocrine disruptors in juvenile coral.
Natural: "Reef Safe" labels often imply mineral-only. However, uncoated non-nano ZnO can still be toxic to marine life due to dissolved Zn
ions. Coated, non-nano formulations are the current gold standard for eco-compatibility.
Experimental Protocol: In Vitro Photostability & Critical Wavelength
As a scientist, relying on vendor data is insufficient. You must validate the efficacy and stability of your UV filter system.[2] The following protocol is a self-validating system based on ISO 24443 and ISO 23675 principles.
Protocol Overview
This workflow determines the Critical Wavelength (
) (breadth of protection) and Photostability (absorbance retention post-irradiation).
Equipment: Labsphere UV-2000S or equivalent UV Transmittance Analyzer.
Solar Simulator: Atlas Suntest CPS+ (filtered Xenon arc, 290–400 nm).
Sample: 1.3 mg/cm² application density (strictly controlled).
Step-by-Step Methodology
Blank Calibration:
Apply 15
L of glycerin to a sandblasted PMMA plate.
Scan from 290 to 400 nm to establish the 100% transmission baseline.
Sample Application (The "Finger Cot" Technique):
Weigh the PMMA plate.
Deposit the sunscreen sample in small droplets (approx. 15 spots) to achieve exactly 1.3 mg/cm².
Critical Step: Spread immediately using a pre-saturated finger cot with light pressure for 30 seconds, followed by 30 seconds of hard pressure to ensure a uniform film.
Allow plate to dry/equilibrate in the dark for 15 minutes at 25°C.
Initial Scan (
):
Measure UV transmission at 5 different locations on the plate.
Calculate the initial Absorbance (
) and Critical Wavelength.
Validation: If the Coefficient of Variation (CV) between spots > 10%, re-prepare the plate.
Irradiation (Challenge):
Expose the plate to a solar simulator dose equivalent to 4 Minimal Erythema Doses (MEDs) (approx. 800 J/m² eff).
Why: This simulates realistic breakdown during 2 hours of sun exposure.
Post-Irradiation Scan (
):
Measure transmission again at the same 5 locations.
Calculate Post-Irradiation Absorbance (
).
Data Analysis:
Photostability Index:
Values < 0.80 indicate significant instability (common in unstabilized Avobenzone).
Diagram 2: Experimental Validation Workflow
This flowchart visualizes the logic flow for the In Vitro validation process.
Caption: ISO-aligned workflow for validating spectral breadth and photostability of UV filters.
Conclusion
For the drug development professional, the choice between natural and synthetic filters is a trade-off between esthetic elegance and inert safety .
Synthetic filters offer superior texture and ease of formulation but require complex stabilization systems and face increasing regulatory scrutiny regarding systemic absorption and aquatic toxicity.
Natural filters (specifically ZnO) offer the most robust safety profile and intrinsic broad-spectrum photostability. The formulation challenge lies purely in dispersion engineering to minimize whitening and improve sensory haptics.
Recommendation: For "Clean Beauty" and dermocosmetic applications targeting sensitive populations (pediatrics, post-procedure), Zinc Oxide remains the superior active.[3] For high-performance sport formulations requiring water-thin viscosity, a stabilized Synthetic blend is currently unavoidable.
References
Matta, M. K., et al. (2019). Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients. JAMA. Link
Schneider, S. L., & Lim, H. W. (2019). Review of environmental effects of oxybenzone and other sunscreen active ingredients.[4][5][6] Journal of the American Academy of Dermatology. Link
ISO 24443:2012. Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link
Gabros, S., Nessel, T. A., & Zito, P. M. (2023). Suncreens And Photoprotection.[7][8][1][2][3][4][5][9][10][11][12] StatPearls Publishing. Link
Smijs, T. G., & Pavel, S. (2011). Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness.[8][1] Nanotechnology, Science and Applications.[1] Link
Comparative Validation Guide: HPLC-UV vs. LC-MS/MS for 2,4-Dihydroxybenzophenone Quantification
Executive Summary & Strategic Selection 2,4-Dihydroxybenzophenone (BP-1, CAS: 131-56-6) is a primary metabolite of Benzophenone-3 and a UV absorber used extensively in plastics and cosmetics. Its quantification presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Selection
2,4-Dihydroxybenzophenone (BP-1, CAS: 131-56-6) is a primary metabolite of Benzophenone-3 and a UV absorber used extensively in plastics and cosmetics. Its quantification presents a bifurcated analytical challenge:
Quality Control (QC): Requires robust, cost-effective measurement of high concentrations (ppm range).
Bio-monitoring: Requires ultra-sensitive detection in complex matrices (urine, serum) at trace levels (ppb/ppt range).
This guide provides a validated framework for both approaches, contrasting the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS .
Decision Matrix: Which Method?
Choose HPLC-UV if: You are analyzing raw materials, finished cosmetic products, or conducting stability studies where [BP-1] > 0.5 µg/mL.
Choose LC-MS/MS if: You are conducting pharmacokinetic studies, environmental testing, or analyzing biological fluids where [BP-1] < 10 ng/mL.
Analyte Profile & Chemical Logic
Understanding the molecule is the first step in robust method development.
Parameter
Value
Chromatographic Implication
Structure
Two phenolic hydroxyl groups
Prone to tailing on C18 columns if silanols are active.
pKa
~7.7 (1st -OH)
Critical: Mobile phase pH must be < 5.7 (pKa - 2) to keep the molecule neutral for Reverse Phase retention, or > 9.7 for full ionization in Ion Exchange.
LogP
2.96
Moderately lipophilic; ideal for C18 retention.
UV Max
~290 nm, ~325 nm
Dual maxima allow for specific UV detection.
Method A: The Workhorse (HPLC-UV)
Best for: QC, Formulation Analysis, Stability Testing
This protocol utilizes a standard C18 stationary phase with acidic modification to suppress the ionization of the phenolic groups, ensuring sharp peak shapes.
Chromatographic Conditions
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.
Mobile Phase: Methanol : Water (75:25 v/v) containing 1.0% Acetic Acid.
Why Acetic Acid? It lowers the pH to ~3.0, ensuring BP-1 remains protonated (neutral). Without acid, the phenolic groups interact with residual silanols, causing peak tailing.
Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
Sample Preparation (Cosmetic/Solid Matrix)
Weigh: Accurately weigh 1.0 g of sample.
Dissolve: Add 25 mL Methanol. Sonicate for 15 minutes.
Filter: Pass through a 0.45 µm PTFE syringe filter (Nylon can adsorb phenolic compounds; PTFE is safer).
Dilute: Dilute with Mobile Phase to reach target concentration (~10–50 µg/mL).
Method B: The High-Sensitivity Alternative (LC-MS/MS)
Best for: Plasma, Urine, Environmental Water
This protocol uses Negative Electrospray Ionization (ESI-). Phenolic protons are easily abstracted, making ESI- significantly more sensitive than ESI+ for BP-1.
Chromatographic Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).
Comparative Performance of UV Stabilizers in Polyolefins: A Technical Guide
This guide provides an in-depth technical comparison of UV stabilization strategies for polyolefins, specifically tailored for researchers in material science and drug development. It addresses the critical intersection...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of UV stabilization strategies for polyolefins, specifically tailored for researchers in material science and drug development. It addresses the critical intersection of polymer durability, additive migration (leachables), and sterilization compatibility.
Executive Summary
Polyolefins (PE, PP) are inherently susceptible to photo-oxidative degradation initiated by UV radiation.[1] For applications in drug delivery systems, medical packaging, and outdoor infrastructure, the selection of UV stabilizers is a multi-variable optimization problem involving degradation kinetics , extractables/leachables (E&L) , and sterilization compatibility .
This guide compares the two dominant classes of stabilizers: Hindered Amine Light Stabilizers (HALS) and UV Absorbers (UVA) .[2][3] Experimental data confirms that HALS generally offer superior surface protection and property retention through a regenerative radical scavenging mechanism, whereas UVAs act as sacrificial photon sinks. However, in medical contexts, the high molecular weight of oligomeric HALS is critical to minimize toxicological risk from migration.
Mechanistic Comparison: Radical Scavenging vs. Photon Absorption
Understanding the failure mode is prerequisite to selection. Polyolefin degradation proceeds via a free-radical chain reaction (auto-oxidation).
The Denisov Cycle (HALS)
HALS do not absorb UV radiation.[4] Instead, they interrupt the degradation cycle by trapping alkyl and peroxy radicals.[4] The key feature of HALS is their regenerative nature ; a single molecule can scavenge hundreds of radicals.
Mechanism:
Activation: The parent amine is oxidized to a nitroxyl radical (
).
Scavenging: The nitroxyl radical traps a polymer radical (
) to form an aminoether ().
Regeneration: The aminoether reacts with a peroxy radical (
), regenerating the nitroxyl radical and harmless non-radical byproducts.
UV Absorbers (UVA)
UVAs (e.g., Benzotriazoles, Benzophenones) operate via the Lambert-Beer Law .[5] They competitively absorb high-energy UV photons and dissipate the energy as heat via rapid tautomerism (keto-enol shift). Unlike HALS, they are not regenerative and are gradually consumed.[3]
Mechanistic Diagram (The Denisov Cycle)
Figure 1: The regenerative Denisov Cycle allows HALS to provide long-term stabilization without rapid depletion.
Experimental Framework
To objectively compare performance, a self-validating experimental protocol is required. This workflow integrates accelerated weathering with chemical and mechanical characterization.
HALS Superiority: Both HALS variants significantly outperform the UVA (Tinuvin 326) in retaining mechanical properties. This confirms that radical scavenging is more effective than photon absorption for preventing chain scission in polyolefins.
Molecular Weight Effect: Chimassorb 944 (High MW) outperforms Tinuvin 770 (Low MW) in long-term exposure. While Tinuvin 770 is more mobile and scavenges radicals faster initially, it is prone to surface exudation and volatilization. Chimassorb 944 remains anchored in the polymer matrix, providing sustained protection.
Critical Considerations for Drug Development (E&L)
For pharmaceutical packaging (e.g., pre-filled syringes, blow-fill-seal vials), performance is secondary to biocompatibility .
Migration and Extractables
Low molecular weight additives pose a toxicological risk as they can migrate into the drug product.
Risk: Tinuvin 770 (MW 480) has higher migration potential.
Solution:Oligomeric HALS (e.g., Chimassorb 944, Tinuvin 622) are preferred in medical grades due to their large molecular size, which drastically reduces diffusion coefficients and extractability.
Sterilization Compatibility (Gamma Irradiation)
Standard HALS are secondary amines. Upon exposure to Gamma irradiation (typically 25-50 kGy for sterilization), they can degrade, leading to yellow discoloration and loss of activity.
The "NOR" Solution: Aminoether (NOR) HALS (e.g., Tinuvin 123) are pre-oxidized. They do not interact strongly with the acidic byproducts often generated during irradiation and show superior color stability post-sterilization compared to standard HALS.
Table 2: Medical Application Suitability
Feature
Standard HALS (e.g., Tinuvin 770)
Oligomeric HALS (e.g., Chimassorb 944)
NOR HALS (e.g., Tinuvin 123)
UV Protection
Excellent
Excellent
Good
Migration Risk
High (Not recommended for liquid contact)
Low (Preferred for medical)
Low
Gamma Stability
Poor (Yellowing)
Moderate
Excellent
Acid Resistance
Poor (Deactivated by acidic drugs/pesticides)
Moderate
Excellent
References
Gijsman, P. (2008). Review on the mechanism of the light stabilization of polyolefins. Polymer Degradation and Stability.[1][3][4][5][6][7][8][9][10][11] Link
BASF. (2023). Tinuvin® and Chimassorb® Light Stabilizers Technical Data Sheets. Link
ASTM International. (2016). ASTM D2565-16, Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications. Link
Zhang, Y., et al. (2017).[6] Performance evaluation of polymeric HALS in LLDPE films under accelerated weathering conditions. Journal of Polymer Science and Technology. Link
Fayolle, B., et al. (2002). Mechanism of HALS stabilization of polyethylene: A kinetic approach. Macromolecules. Link
A Comparative Guide to UV Protection Performance: 2-hydroxy-4-(heptyloxy)benzophenone vs. Oxybenzone
This guide provides an in-depth technical comparison of two benzophenone-derived ultraviolet (UV) filters: 2-hydroxy-4-(heptyloxy)benzophenone and the more widely known oxybenzone (Benzophenone-3). Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of two benzophenone-derived ultraviolet (UV) filters: 2-hydroxy-4-(heptyloxy)benzophenone and the more widely known oxybenzone (Benzophenone-3). Designed for researchers, scientists, and formulation experts in drug and cosmetic development, this document synthesizes experimental data to objectively evaluate their performance, mechanisms, and safety profiles. Our analysis aims to explain the causality behind their functional differences, grounded in authoritative scientific principles.
Introduction: The Benzophenone Class of UV Absorbers
Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. Specific derivatives, particularly those with a hydroxyl group at the C2 position, are exceptionally effective at absorbing UV radiation. This property has led to their widespread use in sunscreens, plastics, and various coatings to prevent photodegradation.[1]
Oxybenzone (Benzophenone-3, BP-3) has been a stalwart in sunscreen formulations for decades, prized for its ability to absorb a broad spectrum of UV light.[2] However, mounting concerns regarding its systemic absorption and potential endocrine-disrupting effects have spurred interest in alternatives.[3][4] One such alternative is 2-hydroxy-4-(heptyloxy)benzophenone, a more lipophilic derivative designed to offer comparable UV protection with a potentially improved safety profile. This guide will dissect the chemical and photoprotective attributes of each molecule to provide a clear, evidence-based comparison.
Chemical Structure and Physicochemical Properties
The functional differences between these two molecules are rooted in their structures. Oxybenzone possesses a methoxy group (-OCH₃) at the C4 position, while 2-hydroxy-4-(heptyloxy)benzophenone features a significantly longer heptyloxy chain (-O(CH₂)₆CH₃). This structural modification primarily influences lipophilicity and molecular weight, which in turn affects solubility, skin penetration, and formulation compatibility.
Caption: Chemical structures of Oxybenzone and 2-hydroxy-4-(heptyloxy)benzophenone.
Note: Data for 2-hydroxy-4-(heptyloxy)benzophenone is less prevalent; therefore, data for the closely related and commercially used 2-hydroxy-4-(octyloxy)benzophenone (Octabenzone) is used as a proxy where noted.[8][10]
Mechanism of UV Protection: A Shared Photochemical Pathway
Both molecules operate via the same fundamental mechanism inherent to 2-hydroxybenzophenones. The process is a highly efficient, cyclical dissipation of UV energy.
UV Absorption: The conjugated π-system of the molecule absorbs a high-energy UV photon, promoting an electron to an excited singlet state (S₁).[1]
Intramolecular Proton Transfer: The key to their function is the hydroxyl group at the C2 position, which is hydrogen-bonded to the adjacent carbonyl group. Upon excitation, an extremely rapid intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen.[5] This forms an unstable keto-enol tautomer.
Non-Radiative Decay: The excited-state tautomer quickly returns to its ground state, dissipating the absorbed energy as harmless heat (vibrational energy).[1][11]
Reverse Proton Transfer: The molecule then reverts to its original, stable phenolic form, ready to absorb another UV photon.
This rapid, cyclical process allows a single molecule to dissipate thousands of photons without undergoing significant degradation, which is the basis of its function as a photostable UV filter.[12]
Comparative Guide: Evaluation of the Photostability of UV Filter Combinations
Executive Summary: The Photostability Imperative In the development of broad-spectrum sunscreens, the photostability of UV filter combinations is as critical as the initial SPF value.[1] A formulation that degrades by 50...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Photostability Imperative
In the development of broad-spectrum sunscreens, the photostability of UV filter combinations is as critical as the initial SPF value.[1] A formulation that degrades by 50% after one hour of solar exposure not only loses efficacy but may generate reactive oxygen species (ROS) or phototoxic byproducts.
This guide objectively compares the two primary methodologies for evaluating photostability: the Dilute Solution Method (rapid screening) and the Thin Film Method on PMMA (ISO 24443 industry standard). While solution chemistry provides fundamental molecular insights, this guide argues that the Thin Film method is the only self-validating system capable of predicting real-world performance.
Scientific Foundation: Mechanisms of Instability
To evaluate stability, one must understand the degradation pathway.[2] The most notorious example is Avobenzone (BMDBM) , the primary UVA filter used globally.
The Degradation Mechanism
Upon UV absorption, Avobenzone undergoes keto-enol tautomerism.[2] In the excited triplet state, it is highly susceptible to irreversible cleavage unless "quenched" by a stabilizing molecule (e.g., Octocrylene or Bemotrizinol).
Diagram 1: Photophysical Pathway of Avobenzone
This diagram illustrates the competition between safe energy dissipation (fluorescence/heat) and degradation.
Caption: Path of a UV photon. Without a triplet quencher (green path), the molecule degrades (grey path).
Comparative Analysis: Solution vs. Thin Film[3]
Researchers often default to solution testing for speed. However, this method ignores the "concentration effect" and the physical matrix of the film.
Table 1: Methodological Comparison
Feature
Method A: Dilute Solution
Method B: Thin Film (ISO 24443)
Principle
UV filters dissolved in solvent (EtOH/Hexane) in quartz cuvettes.
Formulation applied to roughened PMMA plates to mimic skin topography.[3]
Relevance
Low. Ignores filter-filter interactions at high concentrations and film thickness effects.
High. Mimics the actual product layer, scattering, and solvent evaporation.
Cost/Throughput
Low Cost / High Throughput.
Moderate Cost / Medium Throughput.
Key Limitation
Cannot detect physical destabilization (crystallization) or scattering effects.
Requires precise application technique () to avoid variability.
Verdict
Use for Raw Material Screening only.
Use for Final Formulation Validation .
Protocol: The Gold Standard (Thin Film / ISO 24443)
This section details the Thin Film Method , aligned with ISO 24443:2021.[4] This protocol is self-validating because it requires a transmission check before irradiation to ensure the film is uniform.
Materials & Equipment
Substrate: PMMA (Polymethylmethacrylate) plates with molded surface roughness (
).
Why PMMA? Quartz is too smooth, leading to unrealistic spreading. PMMA mimics the skin's ridges.[3]
Light Source: Solar Simulator (Xenon arc lamp) filtered to comply with COLIPA/ISO spectral irradiance.
Detector: UV Spectrophotometer with an integrating sphere (to capture scattered light).
Step-by-Step Workflow
Diagram 2: Validated Experimental Workflow
This workflow ensures data integrity by including a "Blank" and "Initial Scan" validation step.
Caption: ISO 24443 Workflow. The 'Initial Scan' sets the baseline dose for irradiation.
Critical Protocol Details (The "Art" of Science)
Spreading Technique: Do not use a glass rod. Use a finger cot saturated with the product. Apply in small spots over the face of the plate, then rub with light pressure for 30 seconds, followed by 30 seconds of smoothing.
Causality: Heavy pressure forces product into the PMMA grooves, artificially increasing SPF. Too light leaves gaps.
Dose Calculation: The irradiation dose is not arbitrary. It is calculated based on the sample's initial UV protection to simulate a realistic "sunburn" period.
Formula:
Temperature Control: Maintain the plate surface between 25°C and 35°C during irradiation.
Causality: Excessive heat (
) can cause phase separation of the emulsion, mimicking degradation that isn't photochemical.
Data Analysis & Case Study
Calculation of Photostability
The primary metric is the % Recovery of the UVA Protection Factor (UVA-PF) or the absorbance integration.
Case Study: Stabilizing Avobenzone
The following table synthesizes typical experimental data comparing an unstable system vs. stabilized combinations using the Thin Film method.
Formulation ID
UV Filter Combination
Initial UVA-PF
Post-Irradiation UVA-PF
% Recovery
Observation
F-01
3% Avobenzone (Control)
12.5
4.1
32.8%
Significant loss of protection.
F-02
3% Avo + 2% Octocrylene
14.2
11.5
81.0%
Octocrylene quenches the triplet state.
F-03
3% Avo + 10% Octocrylene
15.1
14.3
94.7%
High stability achieved through solvent bulk effect.
F-04
3% Avo + 2% Bemotrizinol
16.8
16.1
95.8%
Bemotrizinol acts as a highly efficient stabilizer.
Interpretation:
F-01 demonstrates why Avobenzone cannot be used alone; it loses nearly 70% of its efficacy, potentially shifting the Critical Wavelength below 370nm (failing "Broad Spectrum" claims).
F-02 vs F-03: Shows that the ratio of stabilizer matters. A 1:1 molar ratio is often the starting point for optimization.
References
International Organization for Standardization. (2021). ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro. [Link]
U.S. Food and Drug Administration (FDA). (2011). Labeling and Effectiveness Testing; Sunscreen Drug Products for Over-the-Counter Human Use. [Link]
Bonda, C., & Londa, N. (2012). Photostabilization of UV Filters: Mechanisms and Applications. In Sunscreens (3rd Ed.). CRC Press. [Link]
Egerton, P. L., & Tooley, I. R. (2012). Photostability of chemical UV filters and their combinations. International Journal of Cosmetic Science. [Link]
Comparative Performance Metrics of UV Absorber Architectures: Photostability and Spectral Breadth
Executive Summary The transition from simple erythemal protection (SPF) to broad-spectrum integrity (UVA-PF/Critical Wavelength) necessitates a fundamental re-evaluation of UV absorber systems. This guide analyzes three...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from simple erythemal protection (SPF) to broad-spectrum integrity (UVA-PF/Critical Wavelength) necessitates a fundamental re-evaluation of UV absorber systems. This guide analyzes three distinct filter architectures: Legacy Organic (Avobenzone/Octocrylene), Next-Generation Organic (BEMT/DHHB), and Inorganic Particulate (ZnO/TiO₂).
Key Findings:
Photostability: Next-generation organic systems (System B) exhibit superior photostability (>95% absorbance retention) compared to Legacy systems (~60-80% retention) due to rapid Excited State Intramolecular Proton Transfer (ESIPT).
Spectral Uniformity: Inorganic systems (System C) provide the flattest spectral response but struggle with whitening and potential photocatalytic activity if surface treatments are compromised.
Protocol Adherence: Reproducible data relies strictly on ISO 24443:2021 standards, specifically the
application rate on molded PMMA plates.
Experimental Methodology: ISO 24443:2021 Compliance
To ensure data integrity, all comparative performance metrics cited in this guide follow the ISO 24443:2021 in vitro protocol. This method is the global gold standard for determining UVA protection factors (UVA-PF) and Critical Wavelength (
).
The Substrate Criticality
We utilize molded PMMA (polymethylmethacrylate) plates with a controlled surface roughness (
) of to . Glass slides are rejected due to lack of biomimetic topography, which leads to unrealistic film formation.
Application Workflow
The most common source of inter-lab error is inconsistent spreading.
Dosage:
(Strict adherence to ISO 24443:2021).
Spreading: A two-phase technique—rapid distribution (30s) followed by light pressure finishing (30s) to simulate in vivo application.
Equilibration: Samples must dry for 30 minutes at
in the dark to allow the film to settle before initial photon exposure.
Visualization of the Test Protocol
The following diagram outlines the self-validating workflow required to determine photostability and spectral breadth.
Figure 1: ISO 24443:2021 Workflow for In Vitro UVA and Photostability Assessment.
Mechanism: Avobenzone is the primary UVA1 absorber. However, it suffers from keto-enol tautomerism.[1][2] Upon UV excitation, it enters a triplet state that is highly reactive. Without stabilization, it degrades, losing absorbance power.[3]
Stabilization: Octocrylene is added as a triplet quencher. It accepts the energy from the excited Avobenzone, preventing the destructive cleavage of the Avobenzone molecule.
Performance Note: While effective, this system is "leaky." Over time, the quenching capacity saturates, leading to a gradual decline in protection (photodegradation).
System B: Next-Gen Organic (The "Resonance" Model)
Mechanism: These molecules utilize Intramolecular Hydrogen Bonding and ESIPT (Excited State Intramolecular Proton Transfer) .
Causality: When a photon is absorbed, the energy is dissipated almost instantly (picoseconds) via a reversible proton transfer within the molecule itself. The molecule returns to the ground state ready to absorb again.
Performance Note: This results in exceptional photostability. The molecule does not break down; it "breathes" the energy away as heat.
System C: Inorganic Particulate (The "Semiconductor" Model)
Mechanism: Contrary to the "scattering only" myth, these are semiconductors. They absorb UV energy, promoting an electron from the valence band to the conduction band (Bandgap Theory).
Risk Factor: This absorption creates an electron-hole pair (
) that can generate Reactive Oxygen Species (ROS).
Mitigation: Particles must be coated (e.g., Silica, Aluminum Hydroxide) to suppress photocatalytic activity.
Data Synthesis: Performance Matrices
The following table summarizes the performance of these systems under the ISO 24443 protocol (10 MED irradiation).
Metric
System A (Legacy)
System B (Next-Gen)
System C (Inorganic)
Primary Filters
Avobenzone / Octocrylene
BEMT / DHHB
Nano-ZnO / TiO₂
Critical Wavelength ()
~370 nm
> 380 nm
370 - 385 nm
Photostability (% Retention)
60 - 80% (Dependent on ratio)
> 95%
> 95%
Spectral Uniformity
High Peak (357nm), Low UVB
Broad / Flat
Flat / Uniform
Sensory Profile
Oily (Solubilizers required)
Moderate / Heavy
Whitening / Draggy
Degradation Mode
Irreversible Cleavage
None (Reversible ESIPT)
Agglomeration
Mechanistic Pathway of Photostability
Understanding why System B outperforms System A requires visualizing the molecular energy states.
Figure 2: Comparison of degradation pathways. System A leads to breakdown; System B cycles reversibly.
Conclusion & Recommendations
For researchers aiming to develop high-performance broad-spectrum sunscreens:
Prioritize System B (BEMT/DHHB) for formulations requiring high UVA-PF/SPF ratios. The non-degrading nature of the ESIPT mechanism ensures that the "protection factor" measured at
remains valid at .
Use System A only with robust stabilization. If cost constraints force the use of Avobenzone, it is chemically irresponsible to formulate without a triplet quencher (Octocrylene or Polyester-8).
Validate with ISO 24443:2021. Data derived from non-molded plates or incorrect drying times is scientifically invalid.
References
International Organization for Standardization. (2021).[4][5][6] ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro.[4][6] Link
Shaath, N. A. (2010). Ultraviolet Filters.[1][3][7][8][9][10] Photochemistry and Photobiology of Sunscreens. Link
Herzog, B., et al. (2009).[11] Photostability of UV absorber systems in sunscreens. Photochemistry and Photobiology.[3][7] Link
Cole, C., et al. (2016). Metal oxide sunscreens protect skin by absorption, not just reflection. Photodermatology, Photoimmunology & Photomedicine. Link
Egerton, P.L., et al. (2011). Excited state intramolecular proton transfer (ESIPT) in Tinosorb S. Journal of Photochemistry and Photobiology A: Chemistry. Link
Comparative Analysis of Benzophenone-Integrated Textiles for UV Protection
[1][2][3][4][5][6] Executive Summary This technical guide evaluates the efficacy of benzophenone-based UV absorbers (UVAs) in textile applications, specifically comparing them against benzotriazole-based organics and ino...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
This technical guide evaluates the efficacy of benzophenone-based UV absorbers (UVAs) in textile applications, specifically comparing them against benzotriazole-based organics and inorganic blockers (TiO₂/ZnO). Benzophenone derivatives, particularly 2-hydroxybenzophenone , function through a non-destructive proton transfer mechanism that dissipates UV energy as heat.[1] While inorganic oxides offer superior durability, benzophenone moieties integrated into disperse or reactive dyes provide a synergistic advantage: simultaneous coloration and photostabilization without compromising the fabric's tactile properties or causing the "whitening" effect associated with mineral blockers.
Mechanistic Foundation: The ESIPT Pathway
The core efficacy of benzophenone dyes lies in Excited State Intramolecular Proton Transfer (ESIPT) .[1] Unlike simple blockers that reflect light, these molecules act as energy sinks.
The Photophysical Cycle:
Absorption: The ground state enol form absorbs a UV photon (
).
Proton Transfer: In the excited state, the acidity of the hydroxyl group increases, driving a proton (
) transfer to the carbonyl oxygen.
Dissipation: The resulting keto tautomer is unstable and relaxes back to the ground state, releasing the absorbed energy harmlessly as heat (thermal dissipation).
Regeneration: The molecule returns to the enol form, ready for another cycle.
Diagram 1: Benzophenone Energy Dissipation Mechanism (ESIPT)
Figure 1: The ESIPT cycle allows benzophenone molecules to absorb UV radiation and release it as heat without degrading the polymer matrix.
Comparative Analysis: Benzophenones vs. Alternatives
The following table synthesizes experimental performance data comparing benzophenone-based treatments against the two primary alternatives in textile chemistry.
Feature
Benzophenone Derivatives
Benzotriazoles
Inorganic Oxides (TiO₂/ZnO)
Mechanism
Organic Absorption (ESIPT)
Organic Absorption
Inorganic Scattering/Reflection
UV Range
UVB & Short UVA (280-360 nm)
Broad Spectrum (UVA/UVB)
Broad Spectrum (Physical Block)
UPF Efficacy
High (UPF 40-50+ achievable)
Very High (UPF 50+)
Moderate to High (Depends on % load)
Fabric Hand
Soft (Molecular integration)
Soft
Rough/Stiff at high concentrations
Visual Effect
Transparent / Dye-compatible
Transparent
Whitening / Matt Effect (Dulling)
Durability
High (if covalent/reactive)
Moderate (Sublimation issues)
Excellent (Permanent)
Cost
Low to Moderate
High
Low
Critical Insight: While Benzotriazoles offer a slightly broader absorption spectrum, Benzophenones are often preferred for cellulosic fibers (cotton) due to the ease of modifying them with reactive groups (e.g., chlorotriazine) that covalently bond to the fiber, ensuring superior wash fastness compared to simple physical exhaustion.
Experimental Protocols
To validate the performance of a benzophenone-treated textile, researchers must follow a rigorous application and testing workflow.
A. Application Protocol: Exhaustion Method (Polyester)
Target: Incorporation of Disperse Benzophenone Dye.[2][3][4][5][6]
Preparation: Scour polyester fabric (100% PET) to remove oils/waxes.
Dyebath Setup:
Liquor Ratio: 1:20
Dye/UVA: 1-3% on weight of fabric (owf) 2,4-dihydroxybenzophenone derivative.[3]
Dispersing Agent: 1 g/L.
pH: Adjusted to 4.5-5.5 (using Acetic Acid).
Heating Cycle:
Ramp 2°C/min to 130°C.
Hold at 130°C for 45-60 minutes.
Reduction Clearing: Treat with Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins to remove surface unfixed dye.
Diagram 2: Experimental Workflow for UPF Validation
Figure 2: Standardized workflow from fabric preparation to quantitative UPF analysis.
Data Interpretation & Performance Metrics
When analyzing results, the UPF value dictates the protection class. A raw transmission data set must be converted using the formula above.
UPF Range
Protection Category
Effective UVR Transmission
15 - 24
Good Protection
6.7% - 4.2%
25 - 39
Very Good Protection
4.1% - 2.6%
40 - 50+
Excellent Protection
≤ 2.5%
Experimental Note: Untreated cotton typically yields a UPF of 5-8. Treatment with 2-3% benzophenone-based reactive dye can elevate this to UPF 40+, provided the dye penetrates the amorphous regions of the fiber effectively.
References
AATCC. (2020).[5][8][10] AATCC TM183-2020: Transmittance or Blocking of Erythemally Weighted Ultraviolet Radiation through Fabrics.[10] American Association of Textile Chemists and Colorists.[6][8] [Link]
Shinde, S., et al. (2020).[2][6] Benzophenone based disperse dyes for UV protective clothing: synthesis, comparative study of UPF, light fastness and dyeing properties.[2][11][5][6] The Journal of The Textile Institute. [Link]
Standards Australia. (2020). AS/NZS 4399:2020 Sun protective clothing - Evaluation and classification.[Link]
Hou, A., et al. (2013). Development of UV absorbers for sun protective fabrics.[2][12][11][13][14] ResearchGate. [Link]
Hohenstein Institute. UV Protection Testing Standards (AATCC 183 / EN 13758).[Link]
Environmental Impact Assessment of Benzophenone UV Filters: A Comparative Technical Guide
Executive Summary & Strategic Context Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals. The environmental scrutiny of organic UV filters has shifted from generalized concern to specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals.
The environmental scrutiny of organic UV filters has shifted from generalized concern to specific regulatory action (e.g., the Hawaii Reef Bill SB 2571). Benzophenones, particularly Benzophenone-3 (Oxybenzone, BP-3) and Benzophenone-2 (BP-2), are primary targets due to their pseudo-persistent nature and specific toxicity modes in cnidarians and teleost fish.
This guide provides a technical framework for assessing these impacts. Unlike standard pharmaceutical environmental risk assessments (ERAs), UV filter assessment requires specialized protocols to account for low water solubility, photo-instability, and specific modes of action (e.g., viral induction in zooxanthellae). We compare these legacy filters against mineral alternatives (ZnO) and Next-Generation organic filters (e.g., Bemotrizinol) to provide a data-driven perspective on "reef safety."
Mechanisms of Environmental Toxicity
To accurately assess impact, one must understand the causality of toxicity. Benzophenones do not merely cause narcosis; they act as photo-toxicants and endocrine disruptors.
The Coral Bleaching Pathway
Benzophenones exhibit a unique toxicity mechanism in scleractinian corals. Upon metabolic uptake, they can undergo photo-activation within the coral tissue or the symbiotic algae (Symbiodiniaceae).
Viral Induction: BP-3 lowers the temperature threshold for viral infections. It induces the lytic cycle in latent viruses residing in the zooxanthellae, causing the algae to explode and be expelled (bleaching).
Genotoxicity: BP-3 acts as a skeletal endocrine disruptor, causing ossification of the planula (larvae), encasing them in their own skeleton and preventing settlement.
Figure 1: Mechanistic pathway of Benzophenone-3 toxicity in coral, highlighting viral induction and larval deformation.
Comparative Performance Analysis
The following data synthesizes acute and chronic toxicity endpoints. Note the distinction between "Nano" and "Non-Nano" Zinc Oxide, as particle size dictates bioavailability in aquatic invertebrates.[1]
Table 1: Ecotoxicological Profile of UV Filters
Parameter
Benzophenone-3 (Oxybenzone)
Zinc Oxide (Nano <100nm)
Bemotrizinol (Next-Gen)
Chemical Class
Benzophenone (Organic)
Inorganic Particulate
Triazine (Organic)
Log Kow
3.79 (Bioaccumulative)
N/A (Insoluble)
> 12 (Super-lipophilic*)
Coral LC50 (Larvae)
139 µg/L (High Toxicity)
~200 µg/L (Moderate)
> 10,000 µg/L (No Effect)
Daphnia EC50 (48h)
1.9 mg/L
0.098 mg/L (High Toxicity)
> Solubility Limit
Mode of Action
Endocrine Disruption, Photo-toxicity
ROS Generation, Physical clogging
Inert (Too large to permeate)
Bioaccumulation
High (Rapid uptake, slow metabolization)
High (Dissolved Zn ions)
Negligible (Molecular Weight > 600 Da)
Critical Insight: While BP-3 is toxic to coral, Nano-Zinc Oxide is arguably more toxic to Daphnia magna (freshwater zooplankton) due to ionic zinc shedding. "Reef Safe" claims for mineral sunscreens are valid only for Non-Nano (>100nm) formulations.
Bemotrizinol: Its high molecular weight (~628 Da) and extreme lipophilicity mean it precipitates out of the water column and cannot easily cross biological membranes, rendering it virtually non-toxic in aquatic environments.
Experimental Protocols for Assessment
To generate the data above, rigorous protocols are required. Standard OECD tests must be modified for UV filters due to their hydrophobicity.
Protocol A: OECD 202 Acute Immobilization Test (Modified for Lipophiles)
Purpose: Determine the EC50 for freshwater invertebrates.
Self-Validating Logic: UV filters often have water solubility lower than their toxic concentration. Using a solvent (DMSO) can artificially increase bioavailability to unrealistic levels. This protocol uses Water Accommodated Fractions (WAF) to simulate real-world runoff.
Preparation of WAF:
Add the test substance (BP-3) to the test medium at a loading rate (e.g., 100 mg/L).
Stir for 24–48 hours in a sealed vessel with limited headspace (prevent volatilization).
Allow to settle for 1 hour. Siphon the middle layer (the WAF) for testing.[2] Do not filter, as this removes potential micro-dispersions relevant to toxicity.
Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[3]
Validation: Dissolved oxygen must remain >3 mg/L; Control mortality must be <10%.
Protocol B: Coral Nubbin Chronic Toxicity Assay
Purpose: Assess sub-lethal stress (bleaching) before mortality occurs.
Expert Insight: Visual bleaching is a lagging indicator. We use PAM Fluorometry (Pulse-Amplitude-Modulation) to measure the photosynthetic efficiency (
) of the symbiotic algae. A decline in precedes visual bleaching by days.
Workflow Diagram:
Figure 2: Experimental workflow for assessing sub-lethal coral toxicity using photosynthetic yield.
Step-by-Step Methodology:
Fragment Preparation: Fragment Seriatopora caliendrum or Pocillopora damicornis into 3-5 cm nubbins. Glue to ceramic plugs.
Acclimation: Maintain in flow-through tanks for 7 days. Exclude fragments showing stress.
Dosing Regime:
Use a semi-static renewal system (100% water change every 24h).
Dose BP-3 at logarithmic intervals: 1, 10, 100, 1000 µg/L.
Critical Control: Solvent control (0.01% DMSO maximum) and seawater control.
Data Collection (Daily for 14 days):
Dark Adaptation: Keep corals in total darkness for 30 mins before measuring.
Measurement: Use a Diving-PAM fluorometer. Place fiber optic probe 5mm from tissue. Record effective quantum yield (
).
Termination: At Day 14, flash freeze samples for protein/zooxanthellae density analysis.
Bioaccumulation & Persistence
Bioaccumulation Factor (BCF) is critical for understanding food web transfer.
Benzophenone-3:
Log Kow: ~3.79.
BCF: In fish (Danio rerio), BCF values range from 66 to 488. While it accumulates, many fish species can metabolize BP-3 into BP-1 (2,4-dihydroxybenzophenone) via Phase I hydrolysis.
Risk: The metabolite BP-1 is often more estrogenic than the parent BP-3, meaning rapid metabolism does not equate to detoxification.
Conclusion
The environmental assessment of Benzophenone UV filters reveals a clear hierarchy of risk. BP-3 presents a high hazard to coral reefs through specific viral induction pathways and to fish via endocrine disruption. Nano-Zinc Oxide , often touted as a safe alternative, poses significant acute risks to freshwater invertebrates.
For drug development and formulation, Bemotrizinol and Non-Nano Zinc Oxide represent the scientifically superior choices for minimizing environmental impact, supported by their high molecular weight and lack of bioavailability.
References
Downs, C.A., et al. (2016). Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells and Its Environmental Contamination in Hawaii and the U.S. Virgin Islands. Archives of Environmental Contamination and Toxicology. Link
OECD. (2004). Test No. 202: Daphnia sp.[2][7] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link
Danovaro, R., et al. (2008). Sunscreens Cause Coral Bleaching by Promoting Viral Infections.[8] Environmental Health Perspectives.[8] Link
Coronado, M., et al. (2008). Estrogenic activity and reproductive effects of the UV-filter oxybenzone (2-hydroxy-4-methoxybenzophenone) in fish. Aquatic Toxicology. Link
Wong, S.W.Y., et al. (2019). Chronic effects of the organic UV filter, benzophenone-3, on the marine copepod Tigriopus japonicus. Science of The Total Environment. Link
Muller, J.K., et al. (2003). Bioaccumulation of organic UV-filters in aquatic organisms. Environmental Science & Technology. Link
Quantitative Analysis of 2-Hydroxy-4-Methoxybenzophenone (BP-3) and Metabolites: A Comparative Technical Guide
Executive Summary & Strategic Imperative The quantitative analysis of 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or BP-3) is critical for environmental toxicology and pharmacokinetic profiling. While BP-3 is a ubiqu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Imperative
The quantitative analysis of 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or BP-3) is critical for environmental toxicology and pharmacokinetic profiling. While BP-3 is a ubiquitous UV filter, its lipophilicity and metabolic conversion into endocrine-disrupting phenols (BP-1, BP-8) necessitate rigorous analytical precision.
The Core Challenge: BP-3 undergoes extensive Phase II metabolism.[1] In human urine, >85% of BP-3 exists as glucuronide or sulfate conjugates.[1] Protocols that omit enzymatic hydrolysis will underestimate total body burden by nearly an order of magnitude.
This guide compares the three dominant analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV—and establishes the Isotope Dilution LC-MS/MS method as the gold standard for bioanalysis due to its superior sensitivity and ability to handle polar metabolites without derivatization.
Metabolic Context: What You Are Measuring[2]
To design a valid assay, one must understand the analyte's fate. BP-3 is demethylated by Cytochrome P450 enzymes to form Benzophenone-1 (BP-1) , the major metabolite which exhibits greater estrogenic potency than the parent compound. A minor pathway leads to Benzophenone-8 (BP-8) . All three species are subsequently conjugated.
Diagram 1: Metabolic Pathway & Analytical Targets
Figure 1: The metabolic biotransformation of BP-3.[2] Note that Phase II Conjugates (Glucuronides/Sulfates) are the dominant urinary species, requiring hydrolysis for detection.
Comparative Analysis of Methodologies
The following table contrasts the performance of the three primary analytical techniques. Data is synthesized from CDC validation reports and peer-reviewed comparative studies.
Feature
LC-MS/MS (Gold Standard)
GC-MS (Traditional)
HPLC-UV (Screening)
Primary Application
Trace bioanalysis (Urine, Serum)
Volatile samples, Water analysis
QC of raw materials, High conc. samples
Sample Prep
Hydrolysis + SPE (No Derivatization)
Hydrolysis + SPE + Derivatization
Dilution or LLE
Limit of Detection (LOD)
0.1 – 0.4 ng/mL [1]
1.0 – 5.0 ng/mL
50 – 200 ng/mL
Selectivity
Excellent (MRM transitions)
Good (EI fragmentation)
Poor (prone to matrix interference)
Throughput
High (Run time < 10 min)
Low (Run time > 20 min + derivatization)
High
Critical Drawback
Matrix effects (Ion suppression)
Thermal instability of conjugates
Lack of sensitivity for metabolites
Why LC-MS/MS Wins
GC-MS requires silylation (e.g., using BSTFA) to make the polar hydroxyl groups of BP-1 and BP-8 volatile. This step introduces variability, moisture sensitivity, and increased prep time. LC-MS/MS analyzes the free phenols directly after hydrolysis, streamlining the workflow and improving reproducibility.
Validated Experimental Protocol (LC-MS/MS)
This protocol is adapted from methods validated by the Centers for Disease Control and Prevention (CDC) for NHANES biomonitoring [2]. It utilizes Solid Phase Extraction (SPE) and Isotope Dilution to correct for matrix effects.
Reagents & Standards[4][5][6]
Internal Standard (IS):
C-BP-3 or BP-3-d. Crucial: Do not use structural analogs; isotopic analogs are required to correct for ESI ionization suppression.
Enzyme:
-Glucuronidase/Sulfatase (Helix pomatia, Type H-1).[3]
Aliquot: Transfer 100 µL of urine into a glass tube.
Buffer: Add 100 µL of 1.0 M Ammonium Acetate buffer (pH 5.0) containing the enzyme (approx. 3000 Units/mL activity).
Spike: Add 50 µL of Internal Standard working solution.
Incubation: Incubate at 37°C for at least 4 hours (or overnight).
Expert Insight: Verify hydrolysis efficiency by running a "conjugated standard" (e.g., 4-methylumbelliferyl glucuronide) in parallel. If <100% recovery, extend time or increase enzyme concentration.
Step 2: Solid Phase Extraction (SPE)
Conditioning: 2 mL Methanol followed by 2 mL Water.
Loading: Load the hydrolyzed sample (diluted to 1 mL with water).
Washing: Wash with 2 mL 5% Methanol in water (removes salts and polar interferences).
Elution: Elute with 2 mL Acetonitrile .
Concentration: Evaporate to dryness under Nitrogen stream; reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).
Step 3: LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
A: Water (0.1% Acetic Acid) - Acidic pH aids protonation/retention.
The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.
Diagram 2: Analytical Workflow & QC Gates
Figure 2: Logical flow for sample processing. Red diamonds indicate "Stop/Check" points where QC failure requires re-analysis.
Troubleshooting & Expert Tips
Background Contamination: BP-3 is ubiquitous in plastics and dust.
Mitigation: Use glass vials and solvent-rinsed glassware. Run a "Reagent Blank" with every batch. If the blank shows BP-3 peaks, check your solvents and pipette tips.
Peak Tailing: Phenolic compounds can interact with free silanols on the column.
Mitigation: Use end-capped C18 columns and ensure mobile phase pH is controlled (acetic acid or ammonium acetate).
Carryover: BP-3 is lipophilic and sticks to LC tubing.
Mitigation: Use a needle wash of 50:50 Acetonitrile:Isopropanol between injections.
References
Calafat, A. M., et al. (2008). Urinary concentrations of the sunscreen agent benzophenone-3 in the United States population: 2003–2004. Environmental Health Perspectives.[4] Link
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Environmental Phenols in Urine. National Center for Environmental Health.[5] Link
Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International.[6] Link
Ye, X., et al. (2005). Automated on-line column-switching HPLC-MS/MS method with peak focusing for the determination of nine environmental phenols in urine. Analytical Chemistry. Link
Operational Guide: Safe Handling & Disposal of 2-Hydroxy-4-(heptyloxy)benzophenone Executive Summary & Chemical Identification Clarification on Nomenclature: The substance referred to as "2-Hydroxyhept-4-oxybenzophenone"...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling & Disposal of 2-Hydroxy-4-(heptyloxy)benzophenone
Executive Summary & Chemical Identification
Clarification on Nomenclature:
The substance referred to as "2-Hydroxyhept-4-oxybenzophenone" is chemically identified as 2-Hydroxy-4-(heptyloxy)benzophenone . It belongs to the class of benzophenone UV absorbers, characterized by high lipophilicity and significant aquatic toxicity.
Core Directive:
Due to its classification as an aquatic toxin and skin sensitizer , this compound must never be discharged into municipal sewage or sink drains. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile Table
Parameter
Specification
Standard Name
2-Hydroxy-4-(heptyloxy)benzophenone
CAS Number
17515-51-0 (Analogous to Octabenzone CAS 1843-05-6)
Physical State
Pale yellow crystalline powder
Solubility
Insoluble in water; Soluble in Acetone, Ethyl Acetate, DCM
Key Hazards (GHS)
H317: May cause allergic skin reaction.H410/H412: Very toxic to aquatic life with long-lasting effects.[1]
RCRA Status
Not P- or U-listed; Regulated as "Hazardous Waste" due to toxicity characteristics.
This self-validating workflow ensures that waste is segregated correctly based on its physical state and solvent matrix, preventing dangerous cross-reactions (e.g., mixing with oxidizers) and ensuring environmental compliance.
Figure 1: Decision tree for segregating benzophenone waste streams to ensure compatibility with incineration protocols.
Solvent Compatibility Check (The Self-Validating Step):
Validation: Before pouring, check the pH of the waste container. Ensure it is neutral (pH 5-9). Benzophenones are stable, but mixing with highly acidic or basic waste streams can cause unexpected precipitations or exotherms depending on other solutes.
Classification:
If dissolved in Dichloromethane (DCM)
Halogenated Waste .
If dissolved in Acetone/Ethanol/Ethyl Acetate
Non-Halogenated Organic Waste .
Trace Removal: Rinse glassware with a small volume of acetone. Add this rinse to the hazardous waste container, NOT the sink.
Protocol C: Empty Container Management
Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (Acetone or Ethanol).
Rinsate Disposal: Pour all three rinses into the appropriate liquid hazardous waste container.
Defacing: Cross out the original label and mark "Empty - Triple Rinsed."
Disposal: Discard the clean container in standard glass/plastic recycling or trash, depending on facility rules.
Spill Response Protocol
Trigger: Spillage of >1g solid or >10mL solution.
Figure 2: Emergency response workflow for benzophenone spills.
Scientific Rationale & Compliance (E-E-A-T)
Why Incineration?
Benzophenone derivatives possess high thermal stability and resistance to photodegradation (which is their primary function as UV stabilizers). They do not degrade rapidly in wastewater treatment plants (WWTP). If released into the water supply, they adsorb to suspended solids and bioaccumulate in aquatic organisms due to their high octanol-water partition coefficient (
). High-temperature incineration () is required to break the aromatic rings and ensure complete mineralization to .
Why "No Drain"?
The "Heptyloxy" chain increases the lipophilicity of the molecule compared to simple benzophenone. This makes it highly toxic to aquatic life (H410) because it easily crosses biological membranes in fish and algae. Standard municipal water treatment does not effectively remove these lipophilic organic micropollutants.
Self-Validating Safety:
The separation of halogenated and non-halogenated waste is critical. While benzophenones themselves are relatively inert, the solvents used to process them (e.g., acetone vs. chloroform) have vastly different disposal costs and reactivities. Following the solvent-based segregation logic prevents regulatory fines and ensures the incineration facility can process the stream safely.
References
Merck Millipore. (2025).[1][2] Safety Data Sheet: 2-Hydroxy-4-(octyloxy)benzophenone (Analogous Hazard Profile). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from
Fisher Scientific. (2025).[3] Safety Data Sheet: Benzophenone Derivatives and Handling.[4] Retrieved from
PubChem. (2025).[5] Compound Summary: 2-Hydroxy-4-(octyloxy)benzophenone (CAS 1843-05-6). National Library of Medicine. Retrieved from
Personal protective equipment for handling 2-Hydroxyhept-4-oxybenzophenone
Executive Safety Directive Immediate Action Required: Treat 2-Hydroxy-4-(heptyloxy)benzophenone as a Skin Sensitizer and Respiratory Irritant .[1] While benzophenone derivatives are often perceived as low-toxicity UV sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Immediate Action Required: Treat 2-Hydroxy-4-(heptyloxy)benzophenone as a Skin Sensitizer and Respiratory Irritant .[1]
While benzophenone derivatives are often perceived as low-toxicity UV stabilizers, the primary risk in a research setting stems from particulate inhalation during weighing and dermal absorption leading to allergic contact dermatitis.[1] This guide prioritizes the containment of fine powders and the prevention of lipid-soluble absorption.
The Golden Rule: Protect the lungs from dust; protect the skin from solutions.[1]
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is a lipophilic organic solid.
Parameter
Technical Specification
Operational Implication
CAS Number
1726-14-3
Verification key for SDS retrieval.
Physical State
Pale yellow crystalline powder
High potential for static-charged dust generation.
Direct contact causes inflammation; inhalation triggers respiratory distress.
Solubility
Lipophilic (Soluble in Acetone, EtOAc)
Critical: Once dissolved, the solvent acts as a vehicle, carrying the chemical through the skin barrier faster than the solid alone.
Expert Insight: The hazard profile changes when you move from Solid to Solution . Your PPE must upgrade when solvents are introduced.
Engineering Controls (Primary Defense)
PPE is the last line of defense. Engineering controls are the first.
Solid Handling (Weighing): Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Air velocity should be maintained at 0.3–0.5 m/s face velocity.
Static Control: Use an ionizing bar or anti-static gun during weighing. Benzophenone powders are prone to static cling, which causes "jumping" and aerosolization.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the condition changes (e.g., solid to liquid), the PPE requirement shifts.[1]
A. Hand Protection (Gloves)
Task
Material
Thickness
Rationale
Handling Solid
Nitrile
Minimum 0.11 mm (4 mil)
Provides excellent barrier against dry particulates.[1] Benzophenones do not permeate nitrile rapidly in solid form.
Handling Solutions (Acetone/Methanol)
Double Gloving
Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)
Solvent Breakthrough Risk: Acetone degrades thin nitrile in <1 min. Double gloving provides a "change window" upon splash.
Spill Cleanup
Laminate (Silver Shield)
Multi-layer
Required for gross contamination or immersion. Impermeable to almost all organic solvents.
B. Respiratory Protection
Standard Operation (In Hood): No respirator required if sash is at proper working height.
Outside Hood/Spill:N95 (US) or P2 (EU) particulate respirator.
Why: The particle size of recrystallized benzophenones can range from 10–100 microns. An N95 blocks 95% of particles >0.3 microns, effectively capturing this dust.
C. Eye & Body Protection
Eyes:Chemical Safety Goggles (indirect venting).
Contraindication: Do not use standard safety glasses with gaps. Airborne powder can bypass side shields and irritate the mucosa.
Body:Lab Coat (Cotton/Polyester blend) .
Buttoning: Must be buttoned to the neck.
Wrist:[1] Knit cuffs are preferred to prevent powder from migrating up the sleeve.
Operational Protocol: The Safe Handling Loop
This workflow minimizes exposure during the most critical phase: Solubilization .
Figure 1: Operational workflow highlighting the critical hazard point where the solid becomes a mobile liquid solution.
Step-by-Step Procedure:
Pre-Check: Verify fume hood flow. Don Nitrile gloves and Goggles.
Weighing:
Place a tared vial inside the balance enclosure.
Use a disposable anti-static spatula.
Technique: Do not dump powder. Tap the spatula gently to dispense.
Solubilization (The Danger Zone):
Add solvent (e.g., Acetone) inside the hood.
Immediately cap the vial.
Why: Once dissolved, the risk shifts from inhalation to rapid dermal absorption.
Decontamination:
Wipe the balance area with a damp Kimwipe (water/detergent) to capture residual dust.
Dispose of the Kimwipe as hazardous solid waste.
Emergency Response & Disposal
Accidental Release (Spill)
Solid Spill: Do NOT sweep dry. This generates a dust cloud.
Protocol: Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.
Solution Spill:
Evacuate the immediate area if the solvent is volatile (e.g., Acetone).
Use universal absorbent pads.
First Aid
Eye Contact: Flush with water for 15 minutes.[2][3] Lift eyelids.
Skin Contact: Wash with soap and water immediately.[4]
Contraindication: Do NOT use alcohol or acetone to clean skin. This will dissolve the benzophenone and drive it deeper into the epidermis.
Disposal
Waste Stream: Halogenated or Non-Halogenated Organic Waste (depending on the solvent used).
Container: High-density polyethylene (HDPE) or Glass.[1]
Labeling: Must be labeled "Toxic / Irritant" with the specific chemical name.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16139, 2-Hydroxy-4-(octyloxy)benzophenone (Homolog Reference for Hazard Data).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier: 2-hydroxy-4-(octyloxy)benzophenone - Hazards and Classification.[1] Retrieved from [Link][1]